molecular formula C10H12O B1329593 5-Methylindan-4-ol CAS No. 20294-31-9

5-Methylindan-4-ol

Cat. No.: B1329593
CAS No.: 20294-31-9
M. Wt: 148.2 g/mol
InChI Key: UGAKSUDKRHFNQW-UHFFFAOYSA-N
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Description

5-Methylindan-4-ol is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-inden-4-ol
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InChI

InChI=1S/C10H12O/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAKSUDKRHFNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00174174
Record name 5-Methylindan-4-ol
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Molecular Weight

148.20 g/mol
Source PubChem
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CAS No.

20294-31-9
Record name 2,3-Dihydro-5-methyl-1H-inden-4-ol
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Record name 5-Methylindan-4-ol
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Record name 5-Methylindan-4-ol
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Record name 5-methylindan-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylindan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

Substituted indanols are a class of organic compounds that serve as important building blocks in the synthesis of a wide range of biologically active molecules and advanced materials. Their rigid bicyclic structure and the presence of a hydroxyl group make them versatile intermediates in medicinal chemistry and materials science. 5-Methylindan-4-ol, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide details a practical and efficient synthetic route to this target molecule.

The proposed synthesis is a two-step process, commencing with the commercially available 5-methylindane. The first step involves the oxidation of 5-methylindane to 5-methyl-4-indanone, which is then subsequently reduced to the desired this compound. This guide will focus on the second step, the reduction of 5-methyl-4-indanone, as it is the key transformation to achieve the target molecule.

Proposed Synthesis Pathway: Catalytic Hydrogenation of 5-Methyl-4-indanone

The most direct and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, 5-methyl-4-indanone. Among the various reduction methods available in organic synthesis, catalytic hydrogenation stands out for its high efficiency, selectivity, and environmentally benign nature.

The overall transformation is depicted below:

Synthesis_Pathway 5-Methyl-4-indanone 5-Methyl-4-indanone This compound This compound 5-Methyl-4-indanone->this compound H2, Pd/C Ethanol, rt

Caption: Proposed synthesis of this compound via catalytic hydrogenation.

Mechanistic Insights

Catalytic hydrogenation of a ketone involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. The most commonly used catalysts for this transformation are platinum group metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) supported on an inert material like activated carbon (C).

The reaction mechanism can be summarized in the following key steps:

  • Adsorption of Reactants: Both the 5-methyl-4-indanone and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Activation of Hydrogen: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

  • Hydrogen Transfer: The adsorbed ketone molecule undergoes stepwise addition of two hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen atoms.

  • Desorption of Product: The resulting this compound has a lower affinity for the catalyst surface and is desorbed, regenerating the active catalytic sites for the next cycle.

The choice of palladium on carbon (Pd/C) as the catalyst is based on its high activity, selectivity for ketone reduction, and ease of handling and removal from the reaction mixture by simple filtration.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 5-methyl-4-indanone via catalytic hydrogenation.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Methyl-4-indanone≥98%Commercially Available
Palladium on activated carbon (10 wt%)-Commercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO4)-Commercially Available
Hydrogen (H2) gasHigh Purity-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-4-indanone (1.0 g, 6.84 mmol).

  • Solvent Addition: Dissolve the starting material in 30 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.10 g, 10 wt% of the substrate) to the solution.

  • Hydrogenation: The flask is then connected to a hydrogen gas supply (a balloon filled with hydrogen is suitable for small-scale reactions). The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol to ensure complete recovery of the product.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy will confirm the molecular structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the disappearance of the carbonyl group.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material5-Methyl-4-indanone
Molecular Weight of Starting Material146.18 g/mol
Amount of Starting Material1.0 g
Catalyst10% Pd/C
Catalyst Loading10 mol%
SolventEthanol
Reaction TemperatureRoom Temperature
Reaction Time4-6 hours
Expected Yield>90%

Conclusion

This technical guide has outlined a reliable and efficient pathway for the synthesis of this compound through the catalytic hydrogenation of 5-methyl-4-indanone. The provided experimental protocol is based on well-established and robust chemical transformations, ensuring a high probability of success for researchers in the field. The detailed mechanistic insights and characterization guidelines further support the practical application of this synthesis. This work serves as a valuable resource for the scientific community, enabling the accessible production of this compound for further research and development in medicinal chemistry and materials science.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1][2][3]

  • PubChem. 5-Methylindane. National Center for Biotechnology Information. [Link][4][5]

  • Singh, V., et al. (2009). Unusual retention of isoxazole ring under the influence of 3‐(substituted nitrophenyl)‐2‐isoxazoline during catalytic hydrogenation of isoxazoline‐substituted isoxazole systems. Journal of Heterocyclic Chemistry, 46(4), 762-769. [Link][6]

  • ResearchGate. Mechanistic insights on the preparation of 5-methyl-2-hexanone by hydrogenation of 5-methyl-3-hexen-2-one using Pd/Al2O3 catalysts. [Link][7]

Sources

The Definitive Spectroscopic Guide to 5-Methylindan-4-ol: A Comprehensive Analysis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 5-Methylindan-4-ol, a key intermediate in the synthesis of various pharmacologically active molecules. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and validated through comparative analysis with structurally related compounds, ensuring a robust and reliable resource for compound verification and methodological development.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₀H₁₂O, is a substituted indanol of significant interest in medicinal chemistry.[1] Its rigid bicyclic core and functional group handles (a hydroxyl group and a methyl-substituted aromatic ring) make it a versatile scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation is the cornerstone of any drug development program, ensuring the identity and purity of synthesized compounds. This guide provides the foundational spectroscopic data and interpretation necessary for researchers working with this important molecule.

Due to the limited availability of published experimental spectra for this compound, this guide utilizes high-quality predicted data from validated computational models, supported by experimental data from closely related analogs and established spectroscopic principles. This approach provides a reliable framework for the identification and characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound and provide a comprehensive interpretation.

Experimental Protocol: NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial. The following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets.

    • Typical parameters: spectral width of 220-240 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a longer relaxation delay (2-10 seconds) to ensure quantitative accuracy if needed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound provides a detailed picture of the proton environments within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH~4.8-5.2broad singlet1H
Ar-H (H-6)~6.95doublet1H
Ar-H (H-7)~6.65doublet1H
-CH₂- (H-1)~2.85triplet2H
-CH₂- (H-3)~2.80triplet2H
-CH₂- (H-2)~2.05quintet2H
Ar-CH₃~2.20singlet3H

Note: Predicted data generated using NMRDB.org.[2][3][4] Chemical shifts are referenced to TMS at 0.00 ppm. The exact chemical shift of the -OH proton is highly dependent on solvent, concentration, and temperature.

  • Aromatic Region (6.5-7.0 ppm): Two doublets are predicted for the aromatic protons, H-6 and H-7. Their distinct chemical shifts are due to the electronic effects of the hydroxyl and methyl substituents. The coupling between these adjacent protons would result in a doublet for each.

  • Hydroxyl Proton (~4.8-5.2 ppm): The phenolic -OH proton is expected to appear as a broad singlet. Its broadness is a result of chemical exchange with residual water and intermolecular hydrogen bonding.[5][6]

  • Aliphatic Region (2.0-3.0 ppm): The five-membered ring gives rise to three distinct signals. The two benzylic methylene groups (-CH₂- at positions 1 and 3) are predicted to be triplets around 2.80-2.85 ppm, each being coupled to the adjacent methylene group at position 2. The central methylene group (H-2) is expected to be a quintet around 2.05 ppm, as it is coupled to the four protons of the two adjacent methylene groups.

  • Methyl Protons (~2.20 ppm): The protons of the methyl group attached to the aromatic ring are predicted to appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectral Data (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum should show ten distinct signals, corresponding to the ten carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (C-OH)~150.5
C-3a (Ar-C)~141.0
C-7a (Ar-C)~135.5
C-5 (C-CH₃)~129.0
C-6 (Ar-CH)~126.5
C-7 (Ar-CH)~118.0
C-1 (-CH₂-)~32.5
C-3 (-CH₂-)~29.5
C-2 (-CH₂-)~25.0
Ar-CH₃~16.0

Note: Predicted data generated using NMRDB.org.[3][4] Chemical shifts are referenced to TMS at 0.00 ppm.

  • Aromatic Region (110-155 ppm): Six signals are predicted in the aromatic region. The carbon bearing the hydroxyl group (C-4) is the most deshielded, appearing at approximately 150.5 ppm. The other quaternary carbons (C-3a, C-7a, and C-5) are also found in this downfield region. The two aromatic carbons with attached protons (C-6 and C-7) are predicted around 126.5 and 118.0 ppm, respectively.

  • Aliphatic Region (15-35 ppm): The three aliphatic carbons of the five-membered ring are predicted in the upfield region, consistent with sp³ hybridized carbons. The benzylic carbons (C-1 and C-3) are expected around 32.5 and 29.5 ppm, while the central carbon (C-2) is predicted at approximately 25.0 ppm.

  • Methyl Carbon (~16.0 ppm): The carbon of the aromatic methyl group is predicted to be the most upfield signal.

G

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl group, the aromatic ring, and the C-H bonds of the alkyl portions.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded to subtract atmospheric and instrumental absorptions.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Predicted IR Spectral Data

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
3550-3200O-H (hydroxyl)Strong, broad absorption due to hydrogen bonding[5][6][7]
3100-3000C-H (aromatic)Medium to weak, sharp absorptions
2960-2850C-H (aliphatic)Medium to strong, sharp absorptions
1600-1450C=C (aromatic)Medium to strong, sharp absorptions from ring stretching
~1220C-O (phenol)Strong absorption from C-O stretching[6]
  • O-H Stretch (3550-3200 cm⁻¹): The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band in this region, which is characteristic of a hydrogen-bonded hydroxyl group.[5][6][7] This is a key indicator of the phenolic nature of the molecule.

  • C-H Stretches (3100-2850 cm⁻¹): Two types of C-H stretching vibrations are anticipated. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.[8]

  • Aromatic C=C Stretches (1600-1450 cm⁻¹): A series of medium to strong absorptions in this region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[8]

  • C-O Stretch (~1220 cm⁻¹): A strong absorption around 1220 cm⁻¹ is indicative of the C-O stretching vibration of the phenol group.[6] The position of this band helps to distinguish it from aliphatic alcohols.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules and provides reproducible fragmentation patterns that are useful for structural elucidation.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is ideal for analyzing a pure sample of this compound. The GC separates the compound from any potential impurities before it enters the mass spectrometer.

  • Data Acquisition: The sample is injected into the GC, vaporized, and then ionized in the mass spectrometer. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the major fragment ions.

Predicted Mass Spectrum Data

For this compound (C₁₀H₁₂O), the exact molecular weight is 148.0888 g/mol .[1]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zProposed FragmentPlausible Origin
148[C₁₀H₁₂O]⁺Molecular Ion (M⁺)
133[C₉H₉O]⁺Loss of a methyl radical (•CH₃)
115[C₉H₇]⁺Loss of a methyl radical and water
105[C₇H₅O]⁺Benzylic cleavage
  • Molecular Ion (m/z 148): The molecular ion peak, corresponding to the intact molecule with one electron removed, should be observed at m/z 148. The intensity of this peak can vary, but its presence confirms the molecular weight of the compound.

  • Loss of a Methyl Group (m/z 133): A common fragmentation pathway for aromatic methyl compounds is the loss of a methyl radical (•CH₃), leading to a fragment ion at M-15. This would result in a peak at m/z 133.

  • Benzylic Cleavage: The indane structure is susceptible to benzylic cleavage. The loss of a C₂H₅ radical from the five-membered ring could lead to the formation of a stable ion.

  • Comparison with Benzyl Alcohol: The fragmentation of benzyl alcohol often shows a prominent peak at m/z 79 after the loss of CO from an intermediate.[9] A similar rearrangement and loss could be possible for this compound, although the indane structure may favor other fragmentation routes.

  • Fragmentation of Substituted Indanols: Studies on substituted indanols have shown that fragmentation is often initiated by cleavage of the bond alpha to the hydroxyl group.[10][11] This would lead to the loss of alkyl fragments from the five-membered ring.

G struct {this compound | {C₁₀H₁₂O | MW: 148.20  g/mol }} NMR NMR IR IR MS MS Framework Framework NMR->Framework FuncGroups FuncGroups IR->FuncGroups MolWeight MolWeight MS->MolWeight

IV. Conclusion: A Unified Structural Assignment

By integrating the data from NMR, IR, and Mass Spectrometry, a comprehensive and self-validating structural assignment for this compound can be achieved. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the structure of the five-membered ring. IR spectroscopy provides definitive evidence for the presence of the key hydroxyl and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns.

This guide serves as a foundational reference for the spectroscopic characterization of this compound. The detailed protocols and data interpretations herein provide researchers with the necessary tools to confidently identify this compound, ensuring the integrity and success of their synthetic and drug development endeavors.

References

  • Ashraf, C.M. (1987). Mass Spectral Fragmentation of Substituted Indanols. Arab Gulf Journal of Scientific Research, 5(1), 11-20.
  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra. Retrieved from [Link]

  • OSTI.gov. (1992, June 1). Mass spectrometric study of [C[sub 4]H[sub 3]][sup +] and [C[sub 5]H[sub 5]][sup +] fragment ions produced by secondary decomposition of three benzyl molecules using electron impact. Retrieved from [Link]

  • YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H12O). Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methylindan - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SourceForge. (2013, October 1). Chemaxon NMR predictor based on nmrshiftdb2 data. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hopfgartner, G. (2004). Ion fragmentation of small molecules in mass spectrometry. J. Mass Spectrom.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • YouTube. (2020, May 26). NMRdb for predicting NMR spectra. Retrieved from [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PhytoBank. (2015, April 24). Showing this compound (PHY0159411). Retrieved from [Link]

  • ResearchGate. (2023, March 7). Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde. Retrieved from [Link]

Sources

5-Methylindan-4-ol CAS number 20294-31-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methylindan-4-ol (CAS 20294-31-9): Properties, Synthesis, and Potential as a Scaffold in Medicinal Chemistry

Executive Summary

This compound is a functionalized aromatic compound built upon the indan scaffold, a structural motif present in various biologically active molecules. This guide provides a comprehensive technical overview of this compound (CAS 20294-31-9) for researchers and professionals in drug development. It consolidates available physicochemical data, outlines a representative synthetic approach in the absence of published specific protocols, details robust analytical methods for characterization, and explores its potential utility as a molecular scaffold in medicinal chemistry. The discussion is grounded in established chemical principles and highlights how the unique structural features of this molecule—a rigid bicyclic core, a phenolic hydroxyl group, and a strategic methyl substituent—can be leveraged in the design of novel therapeutic agents.

Introduction to the Indan Scaffold and this compound

The 2,3-dihydro-1H-indene, or indan, framework is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which can facilitate precise interactions with biological targets. The incorporation of substituents onto this core allows for the fine-tuning of physicochemical and pharmacological properties.

This compound is a derivative of this scaffold, featuring a hydroxyl group at the 4-position and a methyl group at the 5-position. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, a key feature for molecular recognition at receptor sites, and also serves as a synthetic handle for further derivatization. The methyl group, while seemingly simple, can have profound effects on a molecule's biological profile, influencing everything from metabolic stability to binding affinity—a phenomenon often termed the "magic methyl" effect in drug discovery.[1][2] This guide aims to provide a detailed technical resource for scientists interested in utilizing this compound as a building block or starting point for research and development projects.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and computed properties for this compound are summarized below.[3]

Table 1: Compound Identifiers and Names

Identifier Value Source
CAS Number 20294-31-9 [3]
IUPAC Name 5-methyl-2,3-dihydro-1H-inden-4-ol [3]
Molecular Formula C₁₀H₁₂O [3][4]
Synonyms 5-Methyl-4-indanol, 4-Hydroxy-5-methylindan [3][5]

| EC Number | 243-704-5 |[3] |

Table 2: Computed Physicochemical Data

Property Value Source
Molecular Weight 148.20 g/mol [3]
Monoisotopic Mass 148.088815 Da [3][6]
XLogP3-AA (Lipophilicity) 2.8 [3]
Topological Polar Surface Area 20.2 Ų [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor Count 1 [3]

| Rotatable Bond Count | 0 |[3] |

Synthesis and Purification

Rationale for Proposed Pathway: The synthesis of substituted indanes often involves the construction of the bicyclic system followed by functional group interconversion. A common strategy involves Friedel-Crafts reactions to form the five-membered ring or to introduce substituents, followed by reductions and other modifications. The proposed pathway below leverages a nitration-reduction sequence to install the hydroxyl group, a standard method for synthesizing phenols.

Synthesis_Workflow A 5-Methyl-1-indanone B Baeyer-Villiger Oxidation A->B m-CPBA C Lactone Intermediate B->C D Hydrolysis & Decarboxylation C->D 1. NaOH (aq) 2. H₃O⁺ E Substituted Phenylpropionic Acid D->E F Intramolecular Friedel-Crafts Acylation E->F SOCl₂, then AlCl₃ G 4-Methyl-7-nitro-1-indanone F->G H Reduction of Nitro & Carbonyl Groups G->H e.g., SnCl₂/HCl or Catalytic Hydrogenation I Amino-indanol intermediate H->I J Diazotization & Hydrolysis (Sandmeyer) I->J 1. NaNO₂, H₂SO₄ 2. H₂O, Heat K This compound J->K

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol: Step J (Diazotization & Hydrolysis)

This protocol describes the conversion of an amino-indanol intermediate to the final phenolic product.

Prerequisites: Successful synthesis of the 4-amino-5-methyl-indan-1-ol intermediate.

Step-by-Step Methodology:

  • Dissolution: Dissolve the amino-indanol intermediate (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C in a three-neck flask equipped with a mechanical stirrer and a thermometer.

    • Rationale: A strong acidic medium is required for the formation of the diazonium salt, and low temperatures are critical to prevent its premature decomposition.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred reaction mixture, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Sodium nitrite is the source of nitrous acid in situ, which reacts with the primary amine to form the diazonium salt. A slight excess ensures complete conversion. The slow, cold addition prevents a dangerous exotherm and decomposition.

  • Decomposition/Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, slowly heat the reaction mixture to 80-100 °C. Vigorous nitrogen evolution will be observed. Maintain heating until gas evolution ceases.

    • Rationale: Heating the aqueous acidic solution of the diazonium salt causes it to decompose, liberating nitrogen gas and generating a carbocation that is subsequently trapped by water to form the desired phenol (hydroxyl group).

  • Workup & Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or diethyl ether.

    • Rationale: The organic product is more soluble in the organic phase, allowing for its separation from the aqueous inorganic salts and acids.

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: These washing steps remove impurities. Drying agents remove residual water before solvent evaporation.

  • Final Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Rationale: Chromatography separates the target compound from any unreacted starting material or byproducts based on polarity.

Analytical Characterization

Confirming the identity and purity of a synthesized compound is a critical step. A combination of chromatographic and spectroscopic methods should be employed.

Workflow for Analytical Confirmation

Analytical_Workflow start Synthesized Crude Product prep Sample Preparation (Dissolve in volatile solvent, e.g., Dichloromethane) start->prep gcms GC-MS Analysis prep->gcms hplc HPLC Analysis prep->hplc nmr NMR Spectroscopy prep->nmr sub_gc Gas Chromatography (Separation by B.P./Polarity) gcms->sub_gc sub_ms Mass Spectrometry (Detection & Fragmentation) gcms->sub_ms data_gcms Data Analysis: - Retention Time - Mass Spectrum (M⁺, fragments) - Purity Assessment gcms->data_gcms data_hplc Data Analysis: - Retention Time - Purity (%) by Area hplc->data_hplc data_nmr Data Analysis: - ¹H & ¹³C Chemical Shifts - Integration & Multiplicity - Structural Confirmation nmr->data_nmr

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is ideal for analyzing volatile, thermally stable compounds like this compound.[7][8]

  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C, using a split mode (e.g., 50:1 split ratio).

    • Oven Program: Start with an initial oven temperature of 70 °C, hold for 2 minutes, then ramp the temperature at a rate of 10-15 °C/minute up to a final temperature of 280 °C and hold for 5 minutes.

      • Rationale: The temperature program ensures separation of components based on their boiling points and interaction with the column's stationary phase.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range from 40 to 400 amu.

    • Transfer Line Temperature: Set the GC-MS transfer line temperature to ~280 °C to prevent condensation.

  • Data Analysis:

    • Identity Confirmation: The mass spectrum of the major peak should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z 148). Analyze the fragmentation pattern to confirm the indan structure.

    • Purity Assessment: The purity can be estimated by the relative area percentage of the main peak in the total ion chromatogram (TIC).

Potential Applications in Drug Discovery and Research

While no specific biological activities for this compound have been documented, its structure makes it an attractive starting point for medicinal chemistry campaigns.[9][10]

A Scaffold for Library Development

The molecule presents several points for chemical diversification to generate a library of analogues for screening.[9] These modifications can systematically probe the structure-activity relationship (SAR) for a given biological target.

SAR_Diversification main_mol mod1 Aromatic Ring (Positions 6, 7) - Halogenation - Nitration - Friedel-Crafts main_mol->mod1 mod2 Phenolic -OH - Etherification (O-alkylation) - Esterification - Biaryl coupling (e.g., Suzuki) main_mol->mod2 mod3 Aliphatic Ring - Introduction of substituents - Ring modification main_mol->mod3

Caption: Potential sites for chemical diversification on the this compound scaffold.

The Influence of the Methyl Group

The strategic placement of a methyl group can significantly enhance the drug-like properties of a molecule.[2] In the context of this compound, this substituent could:

  • Increase Lipophilicity: The methyl group increases the molecule's hydrophobicity, which can improve membrane permeability and access to intracellular targets.[1]

  • Block Metabolism: It may block a site that would otherwise be susceptible to metabolic hydroxylation by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Enhance Binding: The methyl group can engage in favorable van der Waals or hydrophobic interactions within a target's binding pocket, potentially increasing potency.[2]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3]

Table 3: GHS Hazard Classification

Hazard Code Statement Class
H302 Harmful if swallowed Acute Toxicity, Oral (Category 4)[3]
H315 Causes skin irritation Skin Corrosion/Irritation (Category 2)[3]
H319 Causes serious eye irritation Serious Eye Damage/Irritation (Category 2A)[3]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3)[3] |

Recommended Safety Precautions:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound (CAS 20294-31-9) is a well-defined chemical entity with potential value for researchers in organic synthesis and drug discovery. While specific applications are yet to be established, its structural characteristics—a rigid indan core functionalized with key hydroxyl and methyl groups—make it an intriguing scaffold for building molecular libraries. This guide has provided a consolidated source of its known properties, proposed a logical synthetic route, outlined essential analytical characterization protocols, and discussed its potential role in medicinal chemistry. Adherence to strict safety protocols is mandatory when handling this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Analytical Methods. (n.d.). Japan Environment Agency. Retrieved January 18, 2026, from [Link]

  • This compound (C10H12O). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

  • Showing this compound (PHY0159411). (n.d.). PhytoBank. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 5-Methylindan. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • [Application of methyl in drug design]. (2013). Yao Xue Xue Bao, 48(8), 1195-208. Retrieved January 18, 2026, from [Link]

  • Biological Activities and Valuable Compounds from Five Medicinal Plants. (2016). Journal of Medicinal Plants, 4(4), 515-527. Retrieved January 18, 2026, from [Link]

  • Sousa, M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. Retrieved January 18, 2026, from [Link]

  • Al-Snafi, A. E. (2022). Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI. Retrieved January 18, 2026, from [Link]

  • Uddin, M. S., et al. (2020). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Molecules, 25(21), 5174. Retrieved January 18, 2026, from [Link]

  • 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • Method for synthesizing compound containing indan structure. (2020). Google Patents.
  • Al-Dhabi, N. A., et al. (2020). Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. Saudi Journal of Biological Sciences, 27(1), 332-338. Retrieved January 18, 2026, from [Link]

  • Al-Zain, M. N., et al. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Journal of King Saud University - Science, 34(3), 101886. Retrieved January 18, 2026, from [Link]

  • Research in the Field of Drug Design and Development. (2022). International Journal of Molecular Sciences. Retrieved January 18, 2026, from [Link]

  • Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. (2013). Current Medicinal Chemistry, 20(25), 3129-3143. Retrieved January 18, 2026, from [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). Molecules, 28(4), 1779. Retrieved January 18, 2026, from [Link]

Sources

5-Methylindan-4-ol molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Methylindan-4-ol

Abstract

This compound, a substituted indan derivative, presents a fascinating case study in conformational analysis due to the stereochemical complexity introduced by its non-planar cyclopentane ring fused to an aromatic system. Understanding the three-dimensional structure and conformational preferences of such scaffolds is paramount for professionals in drug discovery and materials science, as conformation dictates molecular recognition, reactivity, and physicochemical properties. This guide provides a comprehensive framework for elucidating the molecular structure and conformational landscape of this compound. It moves beyond a simple recitation of facts to detail an integrated strategy, combining state-of-the-art computational chemistry with robust experimental validation techniques. We will explore the causality behind methodological choices, present self-validating experimental protocols, and ground all claims in authoritative scientific literature.

Foundational Molecular Structure

This compound is an organic compound with the chemical formula C₁₀H₁₂O.[1] Its core structure consists of an indan moiety, which is a bicyclic system where a cyclopentane ring is fused to a benzene ring. The molecule is further functionalized with a hydroxyl (-OH) group at position 4 and a methyl (-CH₃) group at position 5 of the aromatic ring.[1]

Key Structural Features:

  • Aromatic Ring: A planar, six-membered benzene ring.

  • Saturated Ring: A five-membered cyclopentane ring. The fusion to the rigid benzene ring prevents free rotation and forces the cyclopentane ring into a puckered conformation.

  • Functional Groups: A phenolic hydroxyl group and a methyl group, which influence electronic properties and steric interactions.

The IUPAC name for this compound is 5-methyl-2,3-dihydro-1H-inden-4-ol.[1] The primary structural challenge lies in defining the conformation of the flexible cyclopentane ring, often referred to as the "envelope" or "twist" pucker, and understanding how this influences the overall molecular shape.

Caption: 2D representation of this compound.

Conformational Analysis: A Proposed Multifaceted Strategy

Caption: Integrated workflow for conformational analysis.

In Silico Prediction via Computational Chemistry

Rationale: Before undertaking resource-intensive experiments, computational methods are employed to explore the conformational space and predict the geometries and relative energies of stable conformers.[2] This provides a theoretical foundation and guides the interpretation of subsequent experimental data. A Potential Energy Surface (PES) scan is an effective way to identify energy minima corresponding to stable conformations.[3]

Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Build a 3D model of this compound using molecular modeling software.

  • Selection of Dihedral Angle: Identify the key dihedral angle(s) that define the puckering of the cyclopentane ring (e.g., C3-C3a-C7a-C1).

  • Potential Energy Surface (PES) Scan:

    • Perform a relaxed PES scan by systematically rotating the selected dihedral angle in steps (e.g., 10°).

    • At each step, the energy of the molecule is minimized while keeping the chosen dihedral angle constrained. This is typically done using a computationally less expensive method like a semi-empirical or smaller basis set DFT calculation.

  • Identification of Minima: Analyze the resulting energy profile to identify the angles corresponding to local energy minima. These represent candidate stable conformers.

  • Full Optimization and Frequency Calculation:

    • Take the geometry from each energy minimum identified in the PES scan.

    • Perform a full, unconstrained geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[2]

    • Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Data Analysis: From the output, extract the relative energies (including zero-point vibrational energy corrections), bond lengths, bond angles, and dihedral angles for each stable conformer.

Anticipated Data Output

The computational analysis is expected to yield one or more low-energy conformers, likely differing in the pucker of the cyclopentane ring. This data can be summarized for comparison.

Parameter Conformer A (Predicted) Conformer B (Predicted)
Ring PuckerC2-endo EnvelopeC3-exo Envelope
Relative Energy (kcal/mol)0.00+1.5
Dihedral Angle (C3-C3a-C7a-C1)d₁d₂
O-H···π Interaction Distance (Å)l₁ (if present)l₂ (if present)
Experimental Validation I: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution.[4] By measuring through-bond (J-couplings) and through-space (Nuclear Overhauser Effect, NOE) interactions, one can deduce dihedral angles and inter-proton distances, which are essential for validating the computationally predicted conformers.[3][5]

Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve a pure sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be critical, as it may influence conformational equilibria.[4]

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

  • COSY (Correlation Spectroscopy) Acquisition: Run a ¹H-¹H COSY experiment to establish proton-proton coupling networks within the cyclopentane and aromatic rings, confirming signal assignments.

  • NOESY/ROESY (NOE/Rotating-frame OE Spectroscopy) Acquisition:

    • This is the critical experiment for conformational analysis. Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size as it avoids potential zero-crossing issues with the NOE.

    • The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å).

  • Data Interpretation and Validation:

    • Analyze the NOESY/ROESY spectrum for key through-space correlations. For example, a correlation between a proton on the methyl group (C5-CH₃) and a specific proton on the cyclopentane ring would strongly support a particular conformation.

    • Compare the observed NOE correlations with the inter-proton distances calculated for each of the DFT-optimized conformers. The conformer whose calculated distances best match the experimental NOE data is the dominant one in solution.

    • Analyze the ³J(H,H) coupling constants for the protons in the cyclopentane ring. Using the Karplus relationship, these values can be related to the dihedral angles, providing further quantitative validation of the ring pucker.[5]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Sample in Deuterated Solvent Acq_1D Acquire 1D Spectra (¹H, ¹³C) Prep->Acq_1D Acq_2D Acquire 2D Spectra (COSY, NOESY/ROESY) Acq_1D->Acq_2D Assign Signal Assignment Acq_2D->Assign Restraints Extract Structural Restraints (NOEs, J-Couplings) Assign->Restraints Compare Compare with Computational Models Restraints->Compare Result Solution-State Conformation Compare->Result

Caption: Experimental workflow for NMR-based conformational analysis.

Experimental Validation II: Single-Crystal X-ray Crystallography

Rationale: While NMR reveals the structure in solution, X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[6] This technique is considered the gold standard for molecular structure determination and can definitively resolve questions about ring pucker, bond lengths, and angles, provided a suitable single crystal can be grown.

Protocol: Structure Determination by X-ray Diffraction

  • Crystallization: The most critical and often challenging step.[6] Systematically screen for crystallization conditions by dissolving this compound in various solvents (e.g., ethanol, acetone, hexane, ethyl acetate) and employing techniques like slow evaporation, vapor diffusion, or cooling to induce the growth of single crystals of sufficient quality.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a modern X-ray diffractometer equipped with a Mo or Cu X-ray source.[7]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other phasing techniques to generate an initial electron density map and molecular model.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges and provides a good fit (low R-factor).

  • Structural Analysis: The final refined structure provides precise atomic coordinates, from which exact bond lengths, bond angles, and dihedral angles can be calculated. This solid-state conformation can then be compared to both the computational predictions and the solution-state structure derived from NMR.

Conclusion

The complete characterization of this compound's molecular structure and conformation requires a synergistic approach. By initiating with in silico conformational searches using DFT, researchers can generate high-quality hypotheses about the molecule's preferred shapes. These predictions are then rigorously tested and validated through advanced experimental techniques. NMR spectroscopy, particularly 2D NOESY/ROESY, provides the essential data to define the dominant conformation in the solution phase, which is most relevant to its behavior in biological or reaction media. Finally, single-crystal X-ray crystallography offers the potential for an atomically precise, definitive structure in the solid state. This integrated strategy represents a robust and self-validating system, ensuring that the final conformational model is supported by both theoretical and empirical evidence, a critical requirement for informed decision-making in drug development and chemical research.

References

  • Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

  • Royal Society of Chemistry. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Available from: [Link]

  • National Institutes of Health (NIH). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Available from: [Link]

  • National Institutes of Health (NIH). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Available from: [Link]

  • National Institutes of Health (NIH). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Available from: [Link]

  • National Institutes of Health (NIH). This compound | C10H12O | CID 88473 - PubChem. Available from: [Link]

  • ACS Publications. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Available from: [Link]

  • National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds. Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

Sources

Unveiling the Bio-Pharmacological Potential of 5-Methylindan-4-ol: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanol scaffold represents a privileged structural motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1][2] This technical guide focuses on a specific, yet under-investigated derivative, 5-Methylindan-4-ol. While direct pharmacological data for this compound is sparse, its structural similarity to other bioactive indanols suggests a high potential for therapeutic relevance. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate the biological activity of this compound. We will explore potential therapeutic areas based on the known pharmacology of related indanol derivatives, outline detailed experimental protocols for a tiered screening approach, and provide the necessary intellectual framework for interpreting the resulting data. This guide is intended to serve as a foundational roadmap for unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Indanol Scaffold and the Promise of this compound

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a common feature in a variety of biologically active compounds. The introduction of a hydroxyl group to form an indanol further enhances its potential for pharmacological activity by providing a key site for molecular interactions and further chemical modification.[3] Derivatives of indanol have been reported to exhibit a wide array of effects, including but not limited to, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) depressant activities.[2]

This compound, with its methyl and hydroxyl substitutions on the indane core, presents a unique electronic and steric profile that warrants thorough investigation. The strategic placement of these functional groups could modulate its binding affinity and efficacy towards various biological targets. This guide will provide the scientific rationale and practical methodologies to explore these possibilities.

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
IUPAC Name 5-methyl-2,3-dihydro-1H-inden-4-ol
CAS Number 20294-31-9
Predicted Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Postulated Biological Activities and Investigational Roadmap

Based on the established pharmacology of analogous indanol derivatives, we can hypothesize several potential biological activities for this compound. The following sections outline a tiered investigational approach, starting with broad screening assays and progressing to more specific, mechanism-of-action studies.

Tier 1: Broad-Spectrum Biological Screening

The initial phase of investigation should aim to identify any significant biological activity across a range of common therapeutic areas.

Indanol derivatives have shown promise as antimicrobial agents.[2] Therefore, an initial screen for antibacterial and antifungal activity is a logical starting point.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) to mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the inoculum density to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi in the wells of a 96-well microtiter plate.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the microtiter plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Incubation:

    • Add the prepared inoculum to each well containing the diluted compound.

    • Include positive controls (inoculum without compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

The anti-inflammatory potential of indanol derivatives is another key area for investigation.[2] A common in vitro assay to assess this is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture:

    • Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Tier 2: Focused Investigation into CNS Activity

Given that some indanol derivatives exhibit CNS depressant activities, it is prudent to investigate the potential neuropharmacological effects of this compound.[2] This can begin with receptor binding assays for key CNS targets.

CNS_Activity_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Functional Assays cluster_tier3 Tier 3: In Vivo Models Receptor_Binding_Assays Receptor Binding Assays (e.g., Dopamine, Serotonin, GABA-A) Functional_Assays Functional Assays (e.g., Calcium Imaging, Electrophysiology) Receptor_Binding_Assays->Functional_Assays If significant binding is observed In_Vivo_Studies In Vivo Behavioral Models (e.g., Locomotor Activity, Anxiety Models) Functional_Assays->In_Vivo_Studies If functional activity is confirmed

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., rat brain cortex for serotonin receptors).

  • Binding Reaction:

    • In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]-Ketanserin for 5-HT₂A receptors) and varying concentrations of this compound.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Determine the Ki value, which represents the affinity of this compound for the receptor.

Advanced Mechanistic Studies

Should the initial screening reveal promising activity in a particular area, more in-depth studies will be necessary to elucidate the mechanism of action.

Elucidating Signaling Pathways

If, for instance, this compound demonstrates anti-inflammatory properties, investigating its effect on key inflammatory signaling pathways, such as the NF-κB pathway, would be the next logical step.

NFkB_Pathway_Investigation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Translocation NF-κB Translocation to Nucleus IkB_Phosphorylation->NFkB_Translocation Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_Translocation->Inflammatory_Genes 5_Methylindan_4_ol This compound (Hypothetical Point of Inhibition) 5_Methylindan_4_ol->IKK_Complex Potential Inhibition

Experimental Protocol: Western Blot Analysis for NF-κB Pathway Proteins

  • Cell Treatment and Lysis:

    • Treat cells (e.g., RAW 264.7 macrophages) with this compound and/or LPS as described previously.

    • Lyse the cells to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of p65.

Conclusion and Future Directions

While the biological activities of this compound remain to be fully elucidated, its structural relationship to a class of pharmacologically diverse indanol derivatives provides a strong rationale for its investigation. The tiered experimental approach outlined in this guide offers a systematic and resource-efficient strategy to uncover its potential therapeutic applications. Beginning with broad-spectrum screening and progressing to more focused mechanistic studies will allow for a comprehensive characterization of its bio-pharmacological profile. The data generated from these studies will be crucial in determining the future trajectory of this compound as a potential lead compound in drug discovery programs.

References

  • BenchChem. (2025). The Diverse Biological Activities of 2-Indanol Derivatives: A Technical Guide for Researchers.
  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (2025).
  • MDPI. (2024).
  • PubMed. (2022).
  • Office of Justice Programs. (2026). Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS).
  • PubMed Central. (n.d.). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS).
  • Today's Clinical Lab. (2021).
  • PubMed. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
  • PubChem. (n.d.). 4-Methylindan.
  • ResearchGate. (2023). Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine.
  • PMC. (2025). Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L.
  • ResearchGate. (2025).
  • PubChem. (n.d.). 5-Methylindan.
  • PubMed. (n.d.). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-).
  • PMC. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)
  • PubMed Central. (2013). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors.
  • Google Patents. (n.d.). CN111484412A - Method for synthesizing compound containing indan structure.
  • PhytoBank. (2015). Showing this compound (PHY0159411).
  • PubMed. (n.d.). Ligand-binding residues integrate affinity and efficacy in the NMDA receptor.
  • Organic Syntheses Procedure. (n.d.). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE.
  • PubMed. (2024). Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity.
  • ResearchGate. (2025).
  • NIH. (n.d.). Chemical Composition and In Vitro Antioxidant, Cytotoxic, Antimicrobial, and Larvicidal Activities of the Essential Oil of Mentha piperita L. (Lamiaceae).

Sources

5-Methylindan-4-ol derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methylindan-4-ol Derivatives and Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel therapeutic agents. Its unique combination of a bicyclic, conformationally restricted framework with a modifiable phenolic hydroxyl group allows for fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound derivatives and analogues, synthesizing current knowledge on their chemical synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We delve into their potential as anticancer agents and neuroprotective compounds, offering detailed experimental protocols and workflows to empower researchers in this promising field.

The this compound Core: A Foundation for Drug Discovery

The foundational molecule, this compound, is a substituted indane, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring.[1][2] Its chemical structure is characterized by a hydroxyl group at position 4 and a methyl group at position 5 of the indane nucleus.

Core Chemical Properties:

  • IUPAC Name: 5-methyl-2,3-dihydro-1H-inden-4-ol[1]

  • Molecular Formula: C₁₀H₁₂O[1][3]

  • Molecular Weight: 148.20 g/mol [1]

  • Appearance: Crystalline solid

The strategic placement of the hydroxyl and methyl groups on the aromatic ring provides key handles for chemical modification. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for target binding, while the indane scaffold itself imparts a degree of rigidity and lipophilicity that can enhance cell permeability and metabolic stability. This structural framework is an attractive starting point for exploring a wide range of biological targets.

Synthetic Strategies and Medicinal Chemistry

The synthesis of this compound derivatives is a cornerstone of research in this area. The choice of synthetic route is dictated by the desired substitution pattern and the need to control stereochemistry.

General Synthesis Workflow

A common approach involves the construction of the indanone core followed by reduction and functionalization. The workflow below illustrates a generalized pathway for creating a library of derivatives.

G start Starting Materials (e.g., Substituted Phenylpropionic Acid) step1 Step 1: Intramolecular Friedel-Crafts Acylation start->step1 Lewis Acid (e.g., AlCl3) intermediate1 Substituted Indanone Intermediate step1->intermediate1 step2 Step 2: Reduction of Ketone (e.g., NaBH4) intermediate1->step2 Reducing Agent core This compound Core step2->core step3 Step 3: Derivatization Reactions (Alkylation, Acylation, etc.) core->step3 Electrophiles, Coupling Reagents library Library of Analogues step3->library

Caption: Generalized workflow for the synthesis of this compound derivatives.

Structure-Activity Relationships (SAR)

SAR studies are critical for optimizing lead compounds. Research into analogues of this scaffold has revealed key structural features that govern biological activity, particularly in neuroprotection and oncology.

  • The 4-Hydroxyl Group: In studies of neuroprotective agents for conditions like Alzheimer's disease, the 4-OH group on the phenyl ring has been shown to be important for activity.[4] Its ability to participate in hydrogen bonding is likely critical for interaction with the biological target, potentially the FMN binding site of mitochondrial complex I.[4]

  • Aromatic Ring Substitution: The introduction of various substituents onto the aromatic portion of the indane ring significantly modulates potency and selectivity. For example, in related heterocyclic systems, substitutions have been shown to confer selective anticancer activity against specific cell lines.[5]

  • Modifications to the Cyclopentane Ring: While less explored, modifications to the non-aromatic ring can influence the molecule's conformation and overall lipophilicity, thereby affecting its pharmacokinetic profile.

SAR_Diagram cluster_core This compound Scaffold Core Indane Nucleus R1 R1 (Position 4) R2 R2 (Position 5) R3 R3 (Other Positions) HighActivity High Potency (e.g., Neuroprotection) LowActivity Low or No Activity SelectiveActivity Selective Activity (e.g., Anticancer) SAR1 R1 = OH: Crucial for H-bonding and neuroprotective activity. SAR1->HighActivity SAR2 R1 = OMe or H: Leads to significant loss of activity. SAR2->LowActivity SAR3 R3 = Electron-withdrawing group: Can enhance anticancer selectivity. SAR3->SelectiveActivity

Caption: Key structure-activity relationships for this compound analogues.

Pharmacological Profiles and Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas, demonstrating the scaffold's versatility.

Anticancer Activity

A significant body of research has focused on developing indane-based compounds as anticancer agents.[6] Analogues incorporating other heterocyclic moieties, such as thiazoles and triazoles, have demonstrated low to moderate anticancer activity with notable selectivity for certain cancer cell lines, including leukemia, CNS cancer, and renal cancer.[5][7] The mechanism often involves the inhibition of key cellular processes like tubulin polymerization or the modulation of signaling pathways critical for cancer cell proliferation and survival.[7]

Compound ClassCancer Cell Line SensitivityPutative Mechanism
5-ylidene-4-aminothiazol-2(5H)-onesLeukemia (CCRF-CEM), CNS (U251), Renal (RFX 393)[5]Not fully elucidated, SAR suggests importance of 5-ylidene and 4-amino substitutions.
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-aminesCNS (SNB-75), Renal (UO-31), Leukemia (CCRF-CEM)[7]Tubulin polymerization inhibition.[7]
Neuroprotective Effects

Oxidative stress and mitochondrial dysfunction are key pathological features of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[8] Analogues based on a related 4-hydroxyphenyl scaffold have been designed as neuroprotectants that target mitochondrial complex I.[4] These compounds aim to mitigate the downstream effects of mitochondrial impairment, such as the overproduction of reactive oxygen species (ROS), which contribute to neuronal cell death.[8] The this compound core provides an excellent starting point for designing novel agents with improved blood-brain barrier penetration and target engagement.

Key Experimental Protocols and Characterization

Rigorous experimental design and analytical validation are paramount in drug discovery. This section provides trusted, field-proven methodologies for the synthesis, characterization, and biological evaluation of this compound derivatives.

Protocol: Synthesis of a Representative Derivative

This protocol describes a general, multi-step synthesis for a hypothetical derivative.

Objective: To synthesize 4-allyloxy-5-methyl-2,3-dihydro-1H-indene.

Materials:

  • This compound

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetone, add finely ground potassium carbonate (2.0 eq).

    • Causality: Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide.

  • Addition of Electrophile: Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 56°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Causality: The washing steps remove any remaining inorganic salts and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-allyloxy-5-methyl-2,3-dihydro-1H-indene.

Workflow: Analytical Characterization

Confirming the identity and purity of a newly synthesized compound is a critical, self-validating step.

G start Purified Compound from Synthesis step1 Mass Spectrometry (MS) (e.g., LC-MS, GC-MS) start->step1 step2 Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR) start->step2 step3 Chromatography (e.g., HPLC, GC) start->step3 result1 Confirms Molecular Weight [M+H]⁺, [M+Na]⁺ step1->result1 Provides m/z result2 Confirms Structural Integrity & Connectivity step2->result2 Provides Chemical Shifts result3 Determines Purity (>95%) Retention Time (Rt) step3->result3 Provides Peak Area final Characterized Compound Ready for Biological Assay result1->final result2->final result3->final

Sources

A Technical Guide to 5-Methylindan-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Methylindan-4-ol, a key chemical intermediate with significant potential in pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and professionals in the drug discovery pipeline, offering comprehensive information on its commercial availability, synthesis, analytical characterization, and strategic applications.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₁₀H₁₂O, belongs to the indane class of bicyclic aromatic compounds.[1][2] The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] The strategic placement of a methyl group on the indane ring system, as seen in this compound, can significantly influence the molecule's physicochemical and pharmacological properties. This phenomenon, often referred to as the "magic methyl" effect, can lead to enhanced binding affinity, improved metabolic stability, and altered selectivity for biological targets. Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

Commercial Availability and Procurement

Sourcing high-quality this compound is a critical first step for any research or development program. Several reputable chemical suppliers offer this compound in various grades and quantities.

SupplierCAS NumberRepresentative Product InformationPurity/GradesAvailable Quantities
Parchem 110087-13-3Specialty chemical supplierResearch and bulk quantities available upon requestR&D to Bulk
ChemicalBook 20294-31-9Online chemical database and supplierTypically >95%Grams to Kilograms
Matrix Scientific 20294-31-9Supplier of fine chemicals for research>97%Grams
BLDpharm 20294-31-9Global supplier of research chemicals>97%Grams to Kilograms

Note: Availability, purity, and quantities are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₂OPubChem[1]
Molecular Weight 148.20 g/mol PubChem[1]
CAS Number 20294-31-9PubChem[1]
Appearance Solid (predicted)
XLogP3 1.8PubChem[4]
Topological Polar Surface Area 20.2 ŲPubChem[1]

Safety and Handling:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Manufacturing Insights

The synthesis of this compound and related indanols is a topic of interest in organic chemistry. While specific, detailed protocols for the direct synthesis of this compound are not abundantly available in public literature, its synthesis can be inferred from established methods for preparing substituted indanones and indanols. A common synthetic strategy involves the cyclization of a suitably substituted phenylpropanoic acid, followed by reduction of the resulting indanone.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow StartingMaterial Substituted Phenylpropanoic Acid Cyclization Intramolecular Friedel-Crafts Acylation StartingMaterial->Cyclization Indanone 5-Methylindan-1-one Cyclization->Indanone Reduction Ketone Reduction (e.g., NaBH4) Indanone->Reduction Product 5-Methylindan-1-ol Reduction->Product Isomerization Isomerization/Further Steps (if necessary) Product->Isomerization FinalProduct This compound Isomerization->FinalProduct

Figure 1: A conceptual synthetic workflow for this compound.

This process highlights a general approach. The specific reagents and reaction conditions would need to be optimized to achieve the desired regioselectivity and yield of this compound. The synthesis of various substituted 1-indanones has been extensively reviewed, providing a valuable resource for developing a specific synthetic route.[5]

Applications in Drug Discovery and Medicinal Chemistry

The indane scaffold is a versatile platform in drug design, and the introduction of a methyl group can have profound effects on a molecule's biological activity.[3] This "magic methyl" effect can be attributed to several factors:

  • Enhanced Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

  • Conformational Restriction: The steric bulk of a methyl group can restrict the rotation of nearby bonds, locking the molecule into a more bioactive conformation.

  • Metabolic Blocking: A strategically placed methyl group can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.

The application of this compound as a building block allows medicinal chemists to explore these effects systematically in the design of novel drug candidates. The indanol moiety itself is found in compounds with a broad range of biological activities, including use as intermediates for antiviral, anti-inflammatory, and anticancer agents.[5]

Drug_Discovery_Logic Start This compound (Building Block) Step1 Chemical Modification (e.g., etherification, esterification, amination) Start->Step1 Step2 Library of Novel Indane Derivatives Step1->Step2 Step3 High-Throughput Screening (Biological Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 Step6 Drug Candidate Step5->Step6

Sources

5-Methylindan-4-ol safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Methylindan-4-ol for Research and Development Professionals

Introduction: Understanding this compound

This compound is a substituted indanol derivative with potential applications in medicinal chemistry and drug development. As with any novel or specialized chemical compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known hazards associated with this compound and details the necessary precautions and handling procedures for its safe use in a research and development setting. The information herein is synthesized from available chemical safety data and established best practices for handling hazardous materials.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has been identified with several key hazards.[1] A thorough risk assessment should be conducted before any handling of this compound, taking into account the scale of the experiment and the potential for exposure.

GHS Classification

This compound is classified with the following hazard statements.[1]

  • H302: Harmful if swallowed. This indicates acute oral toxicity.

  • H315: Causes skin irritation. Direct contact with the skin can lead to irritation.

  • H319: Causes serious eye irritation. Contact with the eyes can result in significant damage.

  • H335: May cause respiratory irritation. Inhalation of dust or vapors may irritate the respiratory tract.

The compound is assigned the "Warning" signal word, and the corresponding GHS pictograms should be clearly displayed on all containers and in areas where it is handled.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₀H₁₂OPubChem[1]
Molecular Weight 148.20 g/mol PubChem[1]
CAS Number 20294-31-9PubChem[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls

The primary line of defense against exposure to hazardous chemicals is the implementation of effective engineering controls.

  • Ventilation: All handling of this compound should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[2]

  • Containment: For weighing and other manipulations of the solid compound, a ventilated balance enclosure or a glove box can provide an additional layer of containment.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact.[3][4]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. If there is a risk of splashing, a face shield should be worn in addition to goggles.[2][5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves must be worn.[2][3] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Proper glove removal technique should be followed to avoid contaminating the skin.

    • Lab Coat: A flame-resistant lab coat with long sleeves should be worn and kept fully fastened.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a spill cleanup, a NIOSH-approved respirator may be necessary.[2] The type of respirator should be selected based on a comprehensive risk assessment.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_controls Primary Exposure Controls eye_face Eye and Face Protection (Goggles/Face Shield) skin Skin Protection (Gloves, Lab Coat) respiratory Respiratory Protection (Respirator - as needed) fume_hood Chemical Fume Hood fume_hood->eye_face Mitigates Inhalation & Splash fume_hood->skin Prevents Dermal Contact ventilation General Laboratory Ventilation ventilation->respiratory Reduces Ambient Concentration

Caption: Hierarchy of controls for handling this compound.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to minimize the risk of exposure and ensure the stability of the compound.

General Handling
  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[2]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[6]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[7] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][7]

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name, CAS number, and appropriate hazard warnings.[7]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[2][8]

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill Response

A spill of this compound should be treated as a hazardous event requiring a prompt and coordinated response.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Supervisor and EHS evacuate->notify ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) notify->ppe contain Contain the Spill (Use absorbent pads for liquids, cover solids to prevent dust) ppe->contain cleanup Clean Up Spill (Follow approved procedures) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (As hazardous waste) decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for responding to a this compound spill.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Report: Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Assemble PPE: Before attempting any cleanup, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if necessary.

  • Containment: For solid spills, carefully cover the material with a plastic sheet to minimize dust generation.

  • Cleanup:

    • Carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste. Avoid dry sweeping, which can generate dust. A HEPA-filtered vacuum may be used if available and appropriate.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Disposal: All contaminated materials, including PPE, should be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound presents moderate health hazards that can be effectively managed through the diligent application of standard chemical safety practices. A comprehensive understanding of its toxicological profile, coupled with the consistent use of engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and emergency procedures, is essential for ensuring the safety of all personnel involved in its use. Researchers and drug development professionals are encouraged to review this guide in conjunction with any available Safety Data Sheets and institutional safety policies before commencing work with this compound.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methyl orange. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methylindan. Retrieved from [Link]

  • Amare Safety. (n.d.). 5 Safety Measures to Take When Handling Chemicals. Retrieved from [Link]

  • Pharmacy Practice News. (2018, January 11). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Scribd. (n.d.). 11 - Precautions For Handling Organic Solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylindan. PubChem. Retrieved from [Link]

  • A-Lined Handling Systems, Inc. (2025, March 25). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Retrieved from [Link]

  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-Methylindan-4-ol: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Methylindan-4-ol is a valuable chemical intermediate in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its indan scaffold, a bicyclic structure consisting of a fused benzene and cyclopentane ring, is a common motif in biologically active compounds. This document provides a comprehensive, in-depth technical guide for the synthesis of this compound, designed to be a self-validating system for researchers. The protocol is presented in two main stages: the synthesis of the precursor 5-Methyl-1-indanone via an intramolecular Friedel-Crafts acylation, followed by its reduction to the target alcohol, this compound.

This guide emphasizes the causality behind experimental choices, ensuring that the researcher understands the "why" behind each step, not just the "how." All procedures are grounded in established chemical principles and supported by authoritative references.

Overall Synthetic Scheme

The synthesis of this compound is efficiently achieved in a two-step process starting from 3-(p-tolyl)propanoic acid.

Overall Synthesis 3-(p-tolyl)propanoic acid 3-(p-tolyl)propanoic acid 5-Methyl-1-indanone 5-Methyl-1-indanone 3-(p-tolyl)propanoic acid->5-Methyl-1-indanone  Step 1: Friedel-Crafts Acylation (PPA) This compound This compound 5-Methyl-1-indanone->this compound  Step 2: Reduction (NaBH4)

Caption: Overall two-step synthesis of this compound.

PART 1: Synthesis of 5-Methyl-1-indanone

The first part of this protocol details the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid to yield 5-Methyl-1-indanone. This reaction is a classic and effective method for the formation of cyclic ketones fused to an aromatic ring.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism[1][2]. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the solvent. It protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. The adjacent aromatic ring, activated by the methyl group, acts as a nucleophile and attacks the acylium ion. Subsequent deprotonation re-establishes aromaticity and yields the indanone product.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acid 3-(p-tolyl)propanoic acid Protonated_Acid Protonated Carboxylic Acid Acid->Protonated_Acid + H+ (from PPA) Acylium_Ion Acylium Ion (Electrophile) Protonated_Acid->Acylium_Ion - H2O Acylium_Ion_2 Acylium Ion Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_2->Sigma_Complex Intramolecular Attack Indanone 5-Methyl-1-indanone Sigma_Complex->Indanone - H+

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 5-Methyl-1-indanone

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
3-(p-tolyl)propanoic acidC₁₀H₁₂O₂164.2010.0 g0.061
Polyphosphoric acid (PPA)(HPO₃)n-100 g-
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-100 mL-
Brine (Saturated NaCl solution)NaCl(aq)-50 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-
HexaneC₆H₁₄86.18As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a drying tube, add polyphosphoric acid (100 g).

  • Addition of Starting Material: Begin stirring the PPA and add 3-(p-tolyl)propanoic acid (10.0 g, 0.061 mol) portion-wise over 10 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent. The reaction is typically complete within 1-2 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to approximately 60 °C. Carefully and slowly pour the warm, viscous mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.

  • Extraction: Transfer the resulting aqueous slurry to a 500 mL separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Methyl-1-indanone.

  • Purification: The crude product can be purified by recrystallization from a mixture of hexane and a small amount of ethyl acetate to afford a crystalline solid[3]. Alternatively, flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) can be employed for higher purity[4][5].

Expected Yield: 85-95%

Characterization of 5-Methyl-1-indanone:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 69-73 °C[6].

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons (around δ 7.0-7.5 ppm), the methyl group on the aromatic ring (a singlet around δ 2.4 ppm), and two triplets for the methylene protons of the five-membered ring (around δ 2.7 and 3.0 ppm)[7][8].

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display a signal for the carbonyl carbon (around δ 207 ppm), signals for the aromatic carbons (in the range of δ 125-155 ppm), a signal for the aromatic methyl carbon (around δ 21 ppm), and signals for the two methylene carbons of the indanone ring (around δ 26 and 36 ppm)[9][10].

  • IR (KBr): A strong absorption band characteristic of the carbonyl group (C=O) is expected around 1700 cm⁻¹[11].

PART 2: Synthesis of this compound

This section details the reduction of 5-Methyl-1-indanone to the target compound, this compound, using sodium borohydride. This is a mild and selective method for the reduction of ketones to secondary alcohols.

Reaction Mechanism: Ketone Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone[12]. This forms an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous work-up, yields the final alcohol product.

Reduction_Mechanism cluster_0 Hydride Attack cluster_1 Protonation Ketone 5-Methyl-1-indanone Alkoxide Alkoxide Intermediate Ketone->Alkoxide + H- (from NaBH4) Alkoxide_2 Alkoxide Intermediate Alcohol This compound Alkoxide_2->Alcohol + H+ (from work-up)

Caption: Mechanism of ketone reduction by sodium borohydride.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)
5-Methyl-1-indanoneC₁₀H₁₀O146.195.0 g0.034
MethanolCH₃OH32.04100 mL-
Sodium BorohydrideNaBH₄37.831.3 g0.034
Deionized WaterH₂O18.02100 mL-
1 M Hydrochloric AcidHCl(aq)-~20 mL-
Diethyl Ether(C₂H₅)₂O74.12150 mL-
Brine (Saturated NaCl solution)NaCl(aq)-50 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5-Methyl-1-indanone (5.0 g, 0.034 mol) in methanol (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (1.3 g, 0.034 mol) portion-wise over 15 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC (4:1 hexane:ethyl acetate) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath and slowly add deionized water (50 mL) to quench the excess sodium borohydride.

  • Acidification and Extraction: Acidify the mixture to pH ~5 with 1 M hydrochloric acid. Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate) to afford the pure alcohol[13][14].

Expected Yield: 90-98%

Characterization of this compound:

  • Appearance: A white to off-white solid or a viscous oil.

  • Molecular Formula: C₁₀H₁₂O[15].

  • Molecular Weight: 148.20 g/mol [15].

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons (around δ 6.8-7.2 ppm), a signal for the hydroxyl proton (a broad singlet that can be exchanged with D₂O), a multiplet for the benzylic proton (CH-OH) around δ 5.2 ppm, signals for the methylene protons of the five-membered ring, and a singlet for the methyl group on the aromatic ring (around δ 2.2 ppm)[7][16][17][18].

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display a signal for the carbon bearing the hydroxyl group (around δ 70-75 ppm), signals for the aromatic carbons, a signal for the aromatic methyl carbon, and signals for the methylene carbons of the indan ring[7][17][18].

  • IR (KBr/thin film): A broad absorption band characteristic of the hydroxyl group (O-H) is expected around 3300-3400 cm⁻¹, and the C-O stretching vibration will appear in the 1050-1150 cm⁻¹ region.

Safety and Handling

  • Polyphosphoric acid (PPA): Corrosive. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. PPA reacts exothermically with water.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area, away from ignition sources. Wear appropriate PPE.

  • Dichloromethane, Diethyl Ether, Hexane, Ethyl Acetate, Methanol: Flammable and volatile organic solvents. Handle in a fume hood and avoid contact with skin and eyes.

References

  • SpectraBase. (n.d.). 5-Methyl-indan-1-one. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scribd. (n.d.). Sodium Borohydride Reduction Final v2x. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR data of compounds 1 and 4 (in CDCl3). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylindan. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Methoxy-5-methyl-1-indanone. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Oliverio, M., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(4), 4539-4552.
  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylindan. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Text S1.docx. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H12O). Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methylindan. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methoxy-1-indanone. Retrieved from [Link]

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • Reddit. (2019, May 8). Column chromatography - which eluent system?. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methyl-indan-1-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

Sources

Purification of 5-Methylindan-4-ol from a Reaction Mixture: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 5-methylindan-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol details a multi-step purification strategy involving liquid-liquid extraction, flash column chromatography, and recrystallization to effectively remove common process-related impurities. Furthermore, this document outlines analytical methods for the rigorous assessment of final product purity, ensuring it meets the stringent requirements for downstream applications in drug development. The causality behind each experimental choice is explained to provide researchers with a robust understanding of the purification process.

Introduction: The Importance of Purity in Pharmaceutical Intermediates

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of diverse molecular scaffolds targeting a range of therapeutic areas. The purity of such an intermediate is paramount, as even trace amounts of impurities can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide is designed to provide researchers, scientists, and drug development professionals with a detailed, field-proven protocol for obtaining high-purity this compound from a typical reaction mixture.

A plausible and common synthetic route to this compound involves the Friedel-Crafts acylation of a suitable aromatic precursor to form a 5-methyl-indan-1-one intermediate, followed by a Baeyer-Villiger oxidation to introduce the hydroxyl group at the 4-position.[1][2] This synthetic pathway, while effective, can introduce a variety of impurities that must be diligently removed.

Understanding Potential Impurities

A successful purification strategy is predicated on a thorough understanding of the potential impurities that may be present in the crude reaction mixture. Based on the likely synthetic route, the primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual starting materials from both the Friedel-Crafts acylation and the Baeyer-Villiger oxidation steps.

  • Regioisomers: The Friedel-Crafts acylation step can sometimes lead to the formation of regioisomers, where the acyl group is introduced at a different position on the aromatic ring.[1]

  • Byproducts of the Baeyer-Villiger Oxidation: The Baeyer-Villiger reaction, while generally efficient, can produce byproducts such as the corresponding carboxylic acid from the peroxyacid reagent and potentially unreacted ketone.[3][4] Over-oxidation or side reactions can also contribute to the impurity profile.

  • Solvent and Reagent Residues: Residual solvents and reagents used throughout the synthesis.

A logical and systematic approach to remove these varied impurities is therefore essential.

Purification Strategy: A Multi-Modal Approach

The purification of this compound is best achieved through a combination of techniques, each targeting a specific class of impurities. The overall workflow is designed to progressively increase the purity of the target compound.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction Crude->LLE Initial Cleanup Chromatography Flash Column Chromatography LLE->Chromatography Isomer & Byproduct Removal Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure High-Purity this compound Recrystallization->Pure Crystalline Solid

Figure 1: A multi-step workflow for the purification of this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. This compound is harmful if swallowed and causes skin and eye irritation.[5]

Protocol 1: Liquid-Liquid Extraction (Aqueous Workup)

This initial step aims to remove water-soluble impurities, such as salts and the carboxylic acid byproduct from the Baeyer-Villiger oxidation.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to neutralize and remove acidic byproducts.

    • Water (1 x volume of organic layer).

    • Brine (1 x volume of organic layer) to facilitate phase separation and remove residual water.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Flash Column Chromatography

Flash chromatography is a highly effective technique for separating compounds based on their polarity, making it ideal for removing regioisomers and other closely related impurities.[6]

Materials:

  • Crude extract from Protocol 1

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate (EtOAc)

  • Glass column for chromatography

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in petroleum ether and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial eluent mixture. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry silica onto the top of the column bed.

  • Elution: Begin elution with a non-polar solvent system, such as 95:5 petroleum ether:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate in petroleum ether.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. The desired product, this compound, is a moderately polar compound.

  • Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure.

Protocol 3: Recrystallization

Recrystallization is the final polishing step to obtain a highly pure, crystalline solid. The choice of solvent is critical for successful crystallization.[7][8]

Materials:

  • Partially purified this compound from chromatography

  • Recrystallization solvent (e.g., Toluene, Hexane/Ethyl Acetate mixture)

  • Erlenmeyer flask with a loose-fitting stopper or condenser

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate) and a non-solvent in which it is insoluble (e.g., hexane) is often effective.[9]

  • Dissolution: Place the partially purified product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Purity Assessment: A Triad of Analytical Techniques

To ensure the final product meets the required purity specifications, a combination of analytical techniques should be employed.

Technique Principle Information Provided Typical Parameters for this compound
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and a mobile phase.Quantitative purity assessment, detection of non-volatile impurities.Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 270-280 nm.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification.[10]Identification and quantification of volatile impurities and residual solvents.Column: Capillary column (e.g., DB-5ms); Carrier Gas: Helium; Detection: Mass spectrometry (scan for m/z of potential impurities).
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation and detection of proton-containing impurities.Solvent: CDCl₃ or DMSO-d₆; Analysis: Integration of peaks corresponding to this compound versus impurity peaks.

Conclusion

The purification of this compound from a reaction mixture requires a systematic and multi-faceted approach. By employing a sequence of liquid-liquid extraction, flash column chromatography, and recrystallization, researchers can effectively remove a wide range of process-related impurities. Rigorous analytical testing using HPLC, GC-MS, and NMR is crucial for verifying the purity of the final product, ensuring its suitability for use in the synthesis of high-quality active pharmaceutical ingredients. This detailed protocol provides a solid foundation for drug development professionals to consistently produce high-purity this compound, thereby contributing to the integrity and success of their research and development endeavors.

References

  • Organic Chemistry Tutor. Baeyer-Villiger Oxidation. Available from: [Link]

  • Wikipedia. Baeyer–Villiger oxidation. Available from: [Link]

  • Royal Society of Chemistry. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Available from: [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available from: [Link]

  • Journal of Chemical Education. Baeyer-Villiger Oxidation of Indan-1-ones: Monitoring of the Reaction by VPC and IR Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88473, this compound. Available from: [Link]

  • King Group. Successful Flash Chromatography. Available from: [Link]

  • NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

  • A-Level Chemistry. Friedel-Crafts Alkylation of aromatic molecules. Available from: [Link]

  • YouTube. Recrystallization: Choosing Solvent & Inducing Crystallization. Available from: [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]

  • California State University, Stanislaus. Crystallization Solvents.pdf. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • The Good Scents Company. 5-methylindan. Available from: [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12337218, 5-Methyl-2,3-dihydro-1H-inden-1-ol. Available from: [Link]

  • PubChemLite. This compound (C10H12O). Available from: [Link]

  • SpectraBase. 5-Methylindan - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PhytoBank. Showing this compound (PHY0159411). Available from: [Link]

  • Cheméo. Chemical Properties of 5-Methyl-1-hepten-4-ol (CAS 99328-46-8). Available from: [Link]

  • ACS Publications. Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. Available from: [Link]

  • Google Patents. Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.
  • National Center for Biotechnology Information. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Available from: [Link]

  • National Institute of Standards and Technology. 5-methyl-2-hexen-4-ol. Available from: [Link]

  • IUPAC-NIST Solubility Data Series. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Gas Chromatography-Mass Spectrum Analysis of. Available from: [Link]

  • National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

Sources

Quantitative Analysis of 5-Methylindan-4-ol: Validated HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed, validated protocols for the quantitative determination of 5-Methylindan-4-ol, a compound of interest in pharmaceutical development as a synthetic intermediate or potential impurity. Two robust analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and process monitoring, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The methodologies have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, accuracy, and reliability.[1][2][3]

Introduction

This compound (CAS: 20294-31-9, Formula: C₁₀H₁₂O, MW: 148.20 g/mol ) is an aromatic organic compound featuring a methyl-substituted indan framework with a hydroxyl group.[4] Its structural properties make it a relevant molecule in synthetic chemistry and potentially as a process-related impurity or metabolite in drug development pathways. The accurate quantification of this compound is critical for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring chemical reactions, and conducting pharmacokinetic studies.

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the expected concentration range, the complexity of the sample matrix, and the required throughput. This guide details two complementary techniques:

  • HPLC-UV: A widely accessible and robust method ideal for analyzing bulk materials, formulated products, and samples with analyte concentrations in the µg/mL range and above.

  • LC-MS/MS: The gold standard for trace quantification (pg/mL to ng/mL range), offering unparalleled sensitivity and selectivity, making it indispensable for bioanalytical studies (e.g., plasma, urine) and detecting trace impurities.[5]

Both protocols are presented with a rationale for experimental choices and a comprehensive validation summary to demonstrate their fitness for purpose.

Method 1: Quantification by HPLC-UV

This method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. This compound, being a moderately nonpolar molecule, is well-retained on a C18 stationary phase and can be effectively eluted using a mobile phase of acetonitrile and water.

Experimental Protocol: HPLC-UV

A. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric Acid (ACS grade)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

B. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/PDA detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

C. Chromatographic Conditions The conditions are summarized in the table below. The use of phosphoric acid sharpens the peak shape of the phenolic analyte by suppressing the ionization of residual silanol groups on the column.

ParameterCondition
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 50% A / 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm
Run Time 10 minutes

D. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample material, dissolve in methanol, and dilute with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Std (1000 µg/mL) cal Prepare Calibration Stds (1-100 µg/mL) stock->cal inject Inject into HPLC System cal->inject Calibrate sample Prepare Sample Solution filter Filter Sample (0.45 µm) sample->filter filter->inject acquire Acquire Data (UV @ 275 nm) inject->acquire integrate Integrate Peak Area acquire->integrate curve Generate Calibration Curve integrate->curve quant Quantify Analyte integrate->quant curve->quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma Aliquot Plasma (50 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (150 µL) (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge (10 min @ 14,000g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject acquire Acquire Data (MRM) inject->acquire process Calculate Peak Area Ratios (Analyte/IS) acquire->process quant Quantify vs. Cal Curve process->quant

Sources

Application Notes & Protocols: 5-Methylindan-4-ol as a Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Indane Scaffold in Chemical Design

The indane framework, characterized by a fused benzene and cyclopentane ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its inherent rigidity and defined three-dimensional structure provide a unique platform for the spatial presentation of functional groups, which is critical for optimizing interactions with biological targets.[1] This structural motif is found in a range of pharmaceuticals, including the antiviral agent Indinavir and the Alzheimer's drug Donepezil.[1][3]

5-Methylindan-4-ol, a readily accessible derivative, stands out as a particularly versatile building block for the synthesis of complex molecules.[4][5] Its bifunctional nature—a nucleophilic hydroxyl group on an aromatic ring—allows for a wide array of chemical transformations. This guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a starting material's properties is crucial for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₁₀H₁₂O[6][7][8]
Molecular Weight 148.20 g/mol [6][8]
Appearance Off-white to pale yellow solid
CAS Number 20294-31-9[6][9]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the benzylic and aliphatic protons of the cyclopentane ring, the methyl group, and the hydroxyl proton.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the aliphatic carbons of the five-membered ring, and the methyl carbon.

Note: Detailed, experimentally verified NMR and other spectroscopic data can be found in chemical databases such as PubChem and SpectraBase.[10][11][12]

Synthetic Accessibility: A Reliable Pathway

The utility of this compound is enhanced by its straightforward synthesis from commercially available precursors. A common and effective route begins with 5-methylindan.

synth_pathway A 5-Methylindan B Friedel-Crafts Acylation (e.g., Ac₂O, AlCl₃) A->B C Intermediate Ketone B->C D Baeyer-Villiger Oxidation (e.g., m-CPBA) C->D E Intermediate Acetate D->E F Hydrolysis (e.g., NaOH, H₂O/MeOH) E->F G This compound F->G

Figure 1. A representative synthetic workflow to access this compound.

Application in Complex Molecule Synthesis: A Modular Approach

The true power of this compound lies in its ability to serve as a versatile platform for building molecular complexity. The hydroxyl group can be readily alkylated or arylated, while the aromatic ring is amenable to various electrophilic substitution and cross-coupling reactions.

The following protocols outline a modular synthetic sequence, demonstrating how this compound can be elaborated into more complex structures, a common strategy in the development of novel therapeutic agents.[13]

workflow start This compound step1 Protocol 1: O-Alkylation start->step1 intermediate1 Indanyl Ether Intermediate step1->intermediate1 step2 Protocol 2: Aromatic Bromination intermediate1->step2 intermediate2 Bromo-Indanyl Ether step2->intermediate2 step3 Protocol 3: Suzuki Cross-Coupling intermediate2->step3 final_product Complex Biaryl Molecule step3->final_product

Figure 2. A modular workflow for the elaboration of this compound.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

Scientific Rationale: The phenolic proton is weakly acidic and can be removed by a mild base to form a potent nucleophile, the phenoxide. This phenoxide readily participates in Sₙ2 reactions with alkyl halides to form stable ether linkages. This is a fundamental and high-yielding transformation in organic synthesis.[14][15][16][17]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution.

  • Alkylating Agent: Add the desired alkyl halide (e.g., an alkyl bromide, 1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the desired indanyl ether.

Protocol 2: Regioselective Aromatic Bromination

Scientific Rationale: The ether and methyl groups on the aromatic ring are ortho-, para-directing activators for electrophilic aromatic substitution. The position ortho to the ether and meta to the methyl group is sterically accessible and electronically enriched, making it a prime target for bromination. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this purpose.[18][19][20][21]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the indanyl ether from Protocol 1 (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Brominating Agent: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) to the solution in portions. For less reactive substrates, a catalytic amount of a Lewis or Brønsted acid can be added to enhance the reaction rate.[21]

  • Reaction Conditions: Stir the reaction at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench any remaining NBS with an aqueous solution of sodium thiosulfate. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude bromo-indanyl ether can be purified by column chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Scientific Rationale: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (in this case, our bromo-indanyl ether) and an organoboron compound.[22][23] It is one of the most widely used reactions in medicinal chemistry due to its broad functional group tolerance and reliable nature.[24][25][26]

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk flask), combine the bromo-indanyl ether (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq.).

  • Catalyst System: Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%), to the mixture.

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water. Degas the mixture thoroughly by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture with stirring (typically 80-100 °C) until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash and dry the combined organic extracts. After solvent removal, the final complex biaryl molecule is purified by flash chromatography or recrystallization.

Conclusion and Future Directions

This compound is a cost-effective and highly adaptable starting material for the synthesis of complex molecular architectures. The protocols outlined in this guide demonstrate a logical and robust sequence for its elaboration, leveraging fundamental and powerful reactions in modern organic chemistry. The diverse substitution patterns achievable through this modular approach make this compound an invaluable tool in the quest for novel therapeutic agents and advanced materials.

References

  • Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]

  • Reddy, M. M., et al. (2020). Synthesis of Amino-Substituted Indanes and Tetralins via Consecutive Multibond-Forming Tandem Processes. The Journal of Organic Chemistry.
  • Slepikas, L. (n.d.).
  • ResearchGate. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indane synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 3-aryl-indanones 1.
  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Common Organic Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019).
  • National Center for Biotechnology Information. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. PMC.
  • ResearchGate. (n.d.).
  • Asian Journal of Research in Chemistry. (n.d.). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity.
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • RSC Publishing. (n.d.).
  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
  • ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PharmaXChange.info. (2011).
  • PubChemLite. (n.d.). This compound (C10H12O).
  • ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa.
  • National Center for Biotechnology Information. (n.d.). 5-Methylindan. PubChem. Retrieved from [Link]

  • Wiley. (n.d.). Chem 117 Reference Spectra Spring 2011.
  • PhytoBank. (n.d.). Showing this compound (PHY0159411).
  • The Good Scents Company. (n.d.). 5-methylindan 1H-indene, 2,3-dihydro-5-methyl.
  • Cheméo. (n.d.). Chemical Properties of 5-Methyl-1-hepten-4-ol (CAS 99328-46-8).
  • SpectraBase. (n.d.). 5-Methylindan - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (2023). This compound | 20294-31-9.
  • Tech Explorist. (2024).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds. PMC.

Sources

Application Note & Protocols: The Reactivity of 5-Methylindan-4-ol with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed technical overview of the chemical reactivity of 5-methylindan-4-ol, a key heterocyclic building block. As a substituted phenol fused to an indane framework, this molecule possesses distinct reaction sites that can be selectively targeted by electrophilic and nucleophilic reagents. We explore the principles of regioselectivity in electrophilic aromatic substitution (EAS) reactions on its activated aromatic ring and detail the protocols for nucleophilic reactions at its phenolic hydroxyl group. These methodologies are critical for researchers in synthetic chemistry and drug development, enabling the generation of diverse molecular scaffolds from a common intermediate.[1][2]

Introduction to this compound

This compound, with the IUPAC name 5-methyl-2,3-dihydro-1H-inden-4-ol, is a bifunctional organic molecule featuring a phenolic hydroxyl group and a methyl group on an indane chassis.[3] The phenolic moiety is a recurring and privileged scaffold in a vast number of FDA-approved pharmaceuticals and natural products, prized for its ability to participate in crucial hydrogen bonding interactions with biological targets.[4][5] The rigid indane core provides a defined three-dimensional structure, making its derivatives valuable intermediates in medicinal chemistry for creating structurally constrained analogues of lead compounds.[1]

Understanding the reactivity of this compound is paramount for its effective utilization in multi-step syntheses. Its chemical behavior is governed by two primary features:

  • The Electron-Rich Aromatic Ring: The phenolic hydroxyl group and the alkyl (methyl and indane) substituents strongly activate the benzene ring towards Electrophilic Aromatic Substitution (EAS).

  • The Phenolic Hydroxyl Group: This group possesses an acidic proton and a nucleophilic oxygen atom (once deprotonated), making it a prime target for reactions with bases and electrophiles, respectively.

This document serves as a practical guide to harnessing this dual reactivity, providing both the theoretical rationale and field-tested protocols for key transformations.

Reactivity with Electrophiles: Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is highly activated towards attack by electrophiles. The outcome of these reactions is dictated by the combined directing effects of the substituents.

Electronic Effects and Regioselectivity

The regioselectivity of EAS reactions is determined by the ability of the existing substituents to stabilize the cationic intermediate (the benzenium ion) that forms upon electrophilic attack.[6]

  • Hydroxyl (-OH) Group: As a powerful activating group, the -OH substituent directs incoming electrophiles to the positions ortho and para to it (the C7 and C6 positions, respectively) through resonance stabilization. It is the dominant directing group.

  • Methyl (-CH₃) Group: This is a weaker activating group that also directs ortho and para (to the C6 position and the already substituted C4 position).

  • Fused Ring: The alkyl nature of the fused five-membered ring provides weak activation.

Predicted Outcome: The C6 position is doubly activated (para to -OH, ortho to -CH₃), making it a highly probable site for substitution. The C7 position is also strongly activated (ortho to -OH) but may experience minor steric hindrance from the adjacent fused ring. Therefore, a mixture of products is possible, but substitution at C6 is often favored.

G cluster_0 Regioselectivity of Electrophilic Attack on this compound mol mol p1 lab_c6 C6: Highly Activated (para to -OH, ortho to -CH₃) p1->lab_c6 p2 lab_c7 C7: Activated (ortho to -OH) p2->lab_c7

Caption: Predicted sites of electrophilic attack on this compound.

Protocol 1: Aromatic Nitration

Nitration introduces a nitro (-NO₂) group, a versatile functional handle that can be reduced to an amine. Due to the high activation of the phenol ring, harsh conditions (e.g., concentrated mixed acids) are unnecessary and can lead to oxidation or over-nitration. Milder, more controlled methods are required.[7]

Causality: The use of dilute nitric acid or sodium nitrite with a solid acid catalyst prevents degradation of the sensitive phenol moiety and improves regioselectivity.[8]

ParameterValue
Reaction Mononitration of this compound
Primary Reagent Sodium Nitrite (NaNO₂)
Co-reagent/Catalyst Silica gel soaked in aqueous KHSO₄
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Expected Major Product 5-Methyl-6-nitroindan-4-ol

Step-by-Step Protocol:

  • Catalyst Preparation: Prepare wet silica gel (50% w/w) by adding 5 mL of water to 10 g of silica gel (60-120 mesh) and mixing thoroughly. To this, add 5 g of KHSO₄ and mix to obtain a free-flowing solid catalyst.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.48 g, 10 mmol) in 30 mL of dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium nitrite (0.83 g, 12 mmol) followed by the slow, portion-wise addition of the prepared silica-KHSO₄ catalyst (5 g) over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Work-up: Upon completion (typically 2-4 hours), filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the filter cake with additional DCM (2 x 15 mL).

  • Purification: Combine the organic filtrates and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired nitrated product.

Protocol 2: Aromatic Halogenation (Bromination)

Bromination is a fundamental EAS reaction that installs a bromine atom, a versatile handle for subsequent cross-coupling reactions.[2] For highly activated phenols, a Lewis acid catalyst is often not required, and direct bromination with Br₂ or N-bromosuccinimide (NBS) proceeds efficiently.[9]

Causality: Bromination is generally more selective than chlorination for producing a single major regioisomer due to the larger size and lower reactivity of the bromine electrophile.[10]

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.48 g, 10 mmol) in 40 mL of carbon tetrachloride (CCl₄) or dichloromethane (DCM) in a 100 mL flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C. In a separate dropping funnel, prepare a solution of bromine (1.68 g, 10.5 mmol) in 10 mL of the same solvent. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour after the addition is complete. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the bromine color is fully discharged. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude solid, primarily 6-bromo-5-methylindan-4-ol, can be purified by recrystallization from an ethanol/water mixture.

Reactivity with Nucleophiles

Unlike electron-deficient aromatic rings, the electron-rich system of this compound does not undergo direct Nucleophilic Aromatic Substitution (SₙAr).[11] Instead, its reactivity with nucleophiles is centered on the phenolic hydroxyl group.

O-Alkylation (Williamson Ether Synthesis)

This reaction converts the phenolic -OH group into an ether linkage, a common modification in drug design to alter properties like lipophilicity and metabolic stability.

Causality: The reaction is a two-step process. First, a base deprotonates the weakly acidic phenol to form a much more nucleophilic phenoxide anion. This anion then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[12] A polar aprotic solvent like DMF or acetone is ideal as it solvates the cation but does not hinder the nucleophilicity of the phenoxide.[13]

G start Start Materials This compound Alkyl Halide (R-X) Base (K₂CO₃) setup Reaction Setup Combine reactants in polar aprotic solvent (e.g., DMF) start->setup 1. Combine deprotonation Step 1: Deprotonation Heat to form nucleophilic phenoxide setup->deprotonation 2. Heat sn2 Step 2: Sₙ2 Attack Phenoxide displaces halide from R-X deprotonation->sn2 Forms intermediate workup Aqueous Work-up Quench reaction, extract with organic solvent sn2->workup 3. Monitor to completion purify Purification Column chromatography or recrystallization workup->purify 4. Isolate product Final Product 5-Methyl-4-(alkoxy)indan purify->product 5. Characterize

Caption: General workflow for the O-alkylation of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.48 g, 10 mmol), anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20 mmol), and 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the alkylating agent (e.g., iodomethane, 1.70 g, 12 mmol, or benzyl bromide, 2.05 g, 12 mmol) via syringe.

  • Reaction: Heat the mixture to 60 °C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into 100 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts and wash with water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ether product by flash column chromatography.

O-Acylation (Esterification)

O-acylation converts the hydroxyl group into an ester, which can serve as a prodrug motif or a protecting group. The reaction is typically performed with a highly reactive acylating agent like an acid chloride or anhydride in the presence of a non-nucleophilic base.

Causality: A base such as pyridine or triethylamine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

Step-by-Step Protocol:

  • Reaction Setup: In a 50 mL flask, dissolve this compound (0.74 g, 5 mmol) in 15 mL of anhydrous pyridine and cool to 0 °C.

  • Reagent Addition: Add the acylating agent (e.g., acetyl chloride, 0.43 g, 5.5 mmol) dropwise with stirring. A precipitate of pyridinium hydrochloride may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Pour the reaction mixture onto 50 g of crushed ice and 10 mL of concentrated HCl. Extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the ether layers and wash sequentially with 5% aqueous HCl (2 x 20 mL), water (20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and finally brine (20 mL). Dry over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester, which can be further purified if necessary.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity can be precisely controlled. The electron-rich aromatic core readily undergoes electrophilic substitution, with the C6 position being the most probable site of functionalization due to the synergistic activating effects of the hydroxyl and methyl groups. Concurrently, the phenolic hydroxyl group provides a reliable handle for nucleophilic reactions, primarily O-alkylation and O-acylation, to modify the molecule's core properties. The protocols detailed herein provide a robust framework for researchers to confidently employ this compound in the synthesis of complex molecules for drug discovery and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88473, this compound. Available: [Link]

  • Chad's Prep (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. Available: [Link]

  • The Organic Chemistry Tutor (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available: [Link]

  • LibreTexts Chemistry (2021). 22.4: Electrophilic Aromatic Substitution. Available: [Link]

  • Ashenhurst, J. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13211, 4-Methylindan. Available: [Link]

  • Wizeprep (2022). Learn the 3 Steps for Halogenation & Examples. YouTube. Available: [Link]

  • Scott, K. A., Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available: [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. ResearchGate. Available: [Link]

  • Various Authors (2024). Synthesis and Reactivity of 5-Methylenehydantoins. ResearchGate. Available: [Link]

  • LibreTexts Chemistry (2023). Halogenation of Alkanes. Available: [Link]

  • Wang, J.-Y., et al. (2021). Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products. National Institutes of Health. Available: [Link]

  • LibreTexts Chemistry (2020). 9.2: Common nucleophilic substitution reactions. Available: [Link]

  • Singh, R., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. Available: [Link]

  • Google Patents (1988). Process for nitration of phenol derivatives.
  • Ashenhurst, J. (2013). Halogenation At Tiffany’s. Master Organic Chemistry. Available: [Link]

  • Spinelli, D., et al. (1976). Nucleophilic substitution in five-membered rings. Journal of the Chemical Society, Perkin Transactions 2. Available: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available: [Link]

  • Sem-Cheyne, F., et al. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. Molecules. Available: [Link]

  • Chemistry Student (2022). Nitration of Phenol (A-Level Chemistry). YouTube. Available: [Link]

  • Dakka, J., & Sasson, Y. (2004). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ResearchGate. Available: [Link]

  • Murphy, J. A. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available: [Link]

  • Khan Academy (2024). Alkene halogenation. Available: [Link]

  • University of Calgary (n.d.). Ch 8 : Nucleophilc Substitution answers. Available: [Link]

  • Elsevier (n.d.). Advancement of Phenolic Acids in Drug Discovery: Fundamental and Applications - 1st Edition. Available: [Link]

  • Kutyashev, I. B., et al. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules. Available: [Link]

  • Pitta, E., et al. (2017). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available: [Link]

  • Kurbatov, S. V., et al. (2022). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. Available: [Link]

  • Dakka, J., & Sasson, Y. (1987). Nitration of phenol and substituted phenols with dilute nitric acid using phase-transfer catalysts. The Hebrew University of Jerusalem. Available: [Link]

  • Cziáky, Z., et al. (2017). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Molbank. Available: [Link]

  • FuseSchool - Global Education (2015). Halogenation | Organic Chemistry | Chemistry | FuseSchool. YouTube. Available: [Link]

  • Johnson, M. A., & Rovis, T. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. PubMed Central. Available: [Link]

  • The Organic Chemistry Tutor (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available: [Link]

  • Angeli, A., et al. (2014). Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. PubMed Central. Available: [Link]

  • McKay, M. J., & Nguyen, H. M. (2018). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles. National Institutes of Health. Available: [Link]

Sources

chiral separation of 5-Methylindan-4-ol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Separation of 5-Methylindan-4-ol

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute that profoundly influences their pharmacological and toxicological profiles. This compound, a chiral indanol derivative, represents an important structural motif and potential chiral building block in medicinal chemistry. Consequently, the ability to accurately resolve and quantify its enantiomers is paramount for drug discovery, development, and quality control. This document provides a comprehensive technical guide for the . We present detailed protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging polysaccharide-based chiral stationary phases (CSPs) known for their broad applicability. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a robust starting point for method development, optimization, and validation in accordance with established regulatory principles.

Scientific Background: The Principle of Chiral Recognition

Chiral chromatography is a powerful technique used to separate enantiomers, which are non-superimposable mirror-image molecules. The separation is achieved by exploiting the differential, transient interactions between the enantiomers and a chiral stationary phase (CSP). The CSP creates a stereoselective environment where one enantiomer forms a more stable diastereomeric complex than the other, leading to differences in retention time and, thus, separation.

For compounds like this compound, which contains an aromatic ring, a hydroxyl group, and a stereocenter, polysaccharide-based CSPs are highly effective. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer multiple interaction mechanisms for chiral recognition:

  • Hydrogen Bonding: The hydroxyl group of the analyte can interact with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: The aromatic indane ring can engage with the phenyl groups of the CSP.

  • Steric Hindrance: The chiral grooves and cavities of the polysaccharide's helical structure provide a steric environment that preferentially fits one enantiomer over the other.

The combination of these interactions results in different binding energies for the two enantiomers, causing one to be retained longer on the column.

Fig. 1: Principle of Chiral Recognition on a Polysaccharide CSP cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Racemic this compound CSP Polysaccharide Polymer (e.g., Amylose Derivative) Enantiomer_R R-Enantiomer Interaction_R Stronger, More Stable Diastereomeric Complex Enantiomer_R->Interaction_R Higher Affinity Enantiomer_S S-Enantiomer Interaction_S Weaker, Less Stable Diastereomeric Complex Enantiomer_S->Interaction_S Lower Affinity Interaction_R->CSP Separation Differential Retention & Elution Interaction_R->Separation Interaction_S->CSP Interaction_S->Separation

Caption: Diagram illustrating the differential interaction of enantiomers with a chiral stationary phase.

Recommended Methodologies: HPLC and SFC

Both HPLC and SFC are powerful techniques for chiral separations, with SFC often providing advantages in speed and reduced solvent consumption, aligning with green chemistry principles. We propose starting conditions for both techniques based on successful separations of analogous indanol compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with polysaccharide-based CSPs is a robust and widely adopted method for chiral separations. The normal phase mode is typically the first choice for screening.

Table 1: Proposed HPLC Starting Conditions

ParameterRecommended ConditionRationale & Notes
Chiral Column Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H), 250 x 4.6 mm, 5 µmThese columns show broad selectivity for aromatic alcohols. Immobilized versions offer greater solvent compatibility.
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)A standard starting point for normal phase chiral separations. The ratio can be adjusted to optimize resolution and retention.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 25°CTemperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility.
Detection UV at 220 nm or 265 nmThis compound is expected to have strong absorbance at lower UV wavelengths due to the aromatic ring.
Injection Vol. 5-10 µLDependent on sample concentration.
Sample Prep. Dissolve racemic standard in mobile phase to a concentration of 0.5-1.0 mg/mL.Ensure the sample is fully dissolved and filter through a 0.45 µm filter to protect the column and system.

Step-by-Step HPLC Protocol:

  • System Preparation: Ensure the HPLC system is clean and purged with the mobile phase components.

  • Mobile Phase Preparation: Accurately prepare the n-Hexane/IPA (90:10, v/v) mobile phase. For example, mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade IPA. Degas the solution thoroughly using sonication or vacuum filtration.

  • Column Equilibration: Install the selected chiral column and equilibrate it with the mobile phase at 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared 0.5-1.0 mg/mL sample of racemic this compound.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.

  • Analysis: Evaluate the chromatogram for resolution (Rs), separation factor (α), and retention times (tR). A resolution of >1.5 is generally considered baseline separation.

Supercritical Fluid Chromatography (SFC) Protocol

SFC often yields faster and more efficient separations than HPLC, using supercritical CO₂ as the main mobile phase component.

Table 2: Proposed SFC Starting Conditions

ParameterRecommended ConditionRationale & Notes
Chiral Column Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-3, Chiralcel® OD-3), 150 x 4.6 mm, 3 µmSmaller particle size columns are common in SFC for higher efficiency. The same stationary phases as HPLC are often used.
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)Methanol is a common co-solvent (modifier) in SFC. The percentage can be adjusted to control elution strength.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase.
Back Pressure 150 bar (2175 psi)Back pressure is a critical parameter in SFC that controls the density and solvating power of the mobile phase.
Column Temp. 35-40°CHigher temperatures are often used in SFC to ensure the mobile phase remains in a supercritical state.
Detection UV at 220 nmAs with HPLC, detection is typically performed at a wavelength where the analyte absorbs strongly.
Sample Prep. Dissolve racemic standard in Methanol or Ethanol to a concentration of 0.5-1.0 mg/mL.The sample should be dissolved in a solvent compatible with the mobile phase.

Step-by-Step SFC Protocol:

  • System Preparation: Ensure the SFC system is properly set up and the CO₂ and co-solvent lines are primed.

  • Column Equilibration: Install the chiral column and equilibrate with the initial mobile phase conditions until the system pressure and temperature are stable.

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Run the analysis, which is typically much faster than HPLC (e.g., under 10 minutes).

  • Analysis: Evaluate the chromatogram for resolution, separation factor, and retention times.

Workflow for Method Development and Validation

Achieving an optimal and robust chiral separation requires a systematic approach. The following workflow provides a logical progression from initial screening to a fully validated method.

Caption: A systematic workflow for chiral method development and validation.

Method Validation Explained

Once an optimal separation is achieved, the method must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. This is critical for purity analysis.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Conclusion

The enantioselective separation of this compound is a critical analytical task for its application in pharmaceutical research and development. This guide provides robust starting protocols for both HPLC and SFC, leveraging the proven efficacy of polysaccharide-based chiral stationary phases. By following the outlined step-by-step procedures and the systematic workflow for method development and validation, researchers can efficiently establish a reliable and reproducible method to ensure the stereoisomeric purity and quality of this important chiral intermediate.

References

  • Vertex AI Search. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • BenchChem. (2025).
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. [Link]

  • Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • ResearchGate. (n.d.). Enantioselective separation of racemic 1‐indanol. [Link]

  • PubMed Central (PMC). (n.d.). The Significance of Chirality in Drug Design and Development. [Link]

  • ResearchGate. (2025). Separation of 4-substituted 5-methylpiracetam stereoisomers on polysaccharide-based chiral stationary phases. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

  • National Institutes of Health (NIH). (2022). *Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed

Application Note: Development and Validation of Analytical Standards for 5-Methylindan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of analytical standards and protocols for 5-Methylindan-4-ol, a key intermediate in pharmaceutical synthesis. The protocols herein describe the complete characterization of a primary reference standard, the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for purity and assay, and a forced degradation study to elucidate potential degradation pathways. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

This compound is a substituted indanol derivative of increasing interest in the synthesis of novel therapeutic agents. The purity and quality of such intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are essential for its characterization and quality control. This guide delineates the critical steps for establishing a well-characterized reference standard and a reliable analytical method, ensuring compliance with regulatory expectations. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) for analytical validation.[1][2][3]

Characterization of this compound Primary Reference Standard

The establishment of a primary reference standard is the foundation of all subsequent analytical work. The material must be highly purified and rigorously characterized to confirm its identity and purity.

Proposed Synthesis and Potential Impurities

A plausible synthetic route for this compound is proposed to anticipate potential process-related impurities. A common approach to substituted indanols involves the Friedel-Crafts acylation of an appropriate aromatic precursor, followed by reduction and cyclization. For this compound, a potential route could start from m-cresol.

Hypothetical Synthetic Pathway:

  • Friedel-Crafts Acylation: Reaction of m-cresol with an acylating agent (e.g., acryloyl chloride) in the presence of a Lewis acid catalyst to form a propiophenone intermediate.

  • Reduction: Reduction of the ketone and the double bond.

  • Cyclization: Intramolecular cyclization to form the indanol ring structure.

Based on this proposed pathway, potential impurities could include:

  • Starting Materials: Unreacted m-cresol.

  • Intermediates: Incompletely cyclized or reduced intermediates.

  • Isomers: Positional isomers formed during the acylation step.

  • By-products: Products of side reactions, such as dehydration of the final product to form an indene derivative.

A thorough analytical characterization is required to confirm the structure and assess the purity of the reference standard.

Spectroscopic and Chromatographic Characterization

The following analyses are essential for the unequivocal identification and purity assessment of the this compound reference standard.

Table 1: Analytical Characterization of this compound Reference Standard

Technique Purpose Expected Results
¹H NMR Structural confirmation and identification of proton environments.Aromatic and aliphatic protons consistent with the this compound structure. Specific shifts and coupling constants for the methyl, methylene, and aromatic protons.
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to all carbon atoms in the molecule, including distinct peaks for the methyl, methylene, and aromatic carbons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of this compound (148.20 g/mol ).[2] Predicted adducts such as [M+H]⁺ at m/z 149.09610.[3]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3200-3600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aliphatic C-H stretching (around 2850-2960 cm⁻¹).
Elemental Analysis Confirmation of the empirical formula (C₁₀H₁₂O).The percentage of Carbon, Hydrogen, and Oxygen should be within ±0.4% of the theoretical values.
Purity by HPLC-UV Quantitative assessment of purity and detection of impurities.A main peak with a purity of ≥99.5%.
Water Content (Karl Fischer Titration) Quantification of water content.To be determined and accounted for in the final purity calculation.
Residual Solvents (GC-HS) Quantification of solvents from the synthesis and purification process.To be identified and quantified according to ICH Q3C guidelines.

HPLC Method Development and Validation

A stability-indicating HPLC method is crucial for the accurate assay and impurity profiling of this compound. The phenolic hydroxyl group and the aromatic ring are the primary chromophores for UV detection.

Rationale for Method Development

The selection of chromatographic conditions is based on the physicochemical properties of this compound and common practices for the analysis of phenolic compounds and indanol derivatives.[4][5][6] A reversed-phase C18 column is chosen for its versatility and robustness in separating compounds of moderate polarity. An acidic mobile phase is employed to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.

Optimized HPLC Method

Table 2: HPLC Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[1][2][3]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Analyze blank samples (diluent).

  • Analyze the this compound reference standard.

  • Analyze samples of known related substances and potential impurities.

  • Perform forced degradation studies and analyze the stressed samples to ensure that the degradation products do not interfere with the main peak.

Protocol: Prepare a series of at least five concentrations of the this compound reference standard over the range of 50% to 150% of the target assay concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 3: Linearity Validation Parameters

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
y-intercept Should be close to zero

Protocol: Perform the assay on at least three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The accuracy is determined by the percentage recovery of the analyte.

Table 4: Accuracy Validation Parameters

Concentration Level Acceptance Criteria for Recovery
80%, 100%, 120%98.0% - 102.0%
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 5: Precision Validation Parameters

Precision Type Acceptance Criteria (RSD)
Repeatability ≤ 1.0%
Intermediate Precision ≤ 2.0%

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Protocol: Intentionally vary critical method parameters and assess the impact on the results.

Table 6: Robustness Study Parameters

Parameter Variation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% organic
Detection Wavelength ± 2 nm

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[4][7]

Protocol for Forced Degradation

Expose solutions of this compound to the following stress conditions:

Table 7: Forced Degradation Conditions

Stress Condition Details
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 80 °C for 48 hours
Photolytic Degradation Solution exposed to ICH Q1B specified light conditions

Analyze the stressed samples by the validated HPLC method. The peak purity of the main peak should be assessed using a Diode Array Detector (DAD) to ensure it is spectrally pure.

Visualization of Workflows

Analytical Workflow

Analytical_Workflow cluster_0 Reference Standard Preparation cluster_1 Method Development & Validation cluster_2 Routine Analysis Synthesis Synthesis & Purification Characterization Full Characterization (NMR, MS, FTIR, etc.) Synthesis->Characterization Purity Purity Assessment (≥99.5%) Characterization->Purity MethodDev HPLC Method Development Purity->MethodDev Provides Standard Validation Method Validation (ICH Q2(R1)) MethodDev->Validation ForcedDeg Forced Degradation Studies Validation->ForcedDeg QC Quality Control Testing (Assay, Impurities) ForcedDeg->QC Validated Method

Caption: Workflow for establishing and utilizing analytical standards for this compound.

Impurity Relationship Diagram

Impurity_Profile cluster_process Process-Related Impurities cluster_degradation Degradation Products This compound This compound Oxidative Degradant Oxidative Degradant This compound->Oxidative Degradant Oxidation Hydrolytic Degradant Hydrolytic Degradant This compound->Hydrolytic Degradant Hydrolysis Photolytic Degradant Photolytic Degradant This compound->Photolytic Degradant Photolysis Starting Material Starting Material Starting Material->this compound from incomplete reaction Intermediate Intermediate Intermediate->this compound from incomplete reaction Isomeric Impurity Isomeric Impurity Isomeric Impurity->this compound from side reaction

Sources

5-Methylindan-4-ol: A Versatile Scaffold in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the Indanone Scaffold

The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is recognized in medicinal chemistry as a "privileged scaffold." This core structure is present in numerous biologically active compounds and approved drugs, demonstrating its versatility in interacting with a variety of biological targets. The rigid conformation of the indanone scaffold provides a fixed orientation for appended functional groups, facilitating their interaction with the binding sites of proteins and enzymes. Modifications to the indanone core, including the introduction of substituents such as a methyl group and a hydroxyl group to create 5-Methylindan-4-ol, can significantly influence its pharmacokinetic and pharmacodynamic properties. The strategic placement of the methyl group, for instance, can enhance binding affinity through hydrophobic interactions or by influencing the compound's metabolic stability, a phenomenon sometimes referred to as the "magic methyl" effect. This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and hypothetical biological evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, permeability, metabolic stability, and ultimately its bioavailability and therapeutic efficacy.

PropertyValueSource
Molecular Formula C₁₀H₁₂OPubChem
Molecular Weight 148.20 g/mol PubChem
IUPAC Name 5-methyl-2,3-dihydro-1H-inden-4-olPubChem
CAS Number 20294-31-9PubChem
XLogP3 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 0PubChem

This data provides a foundational understanding of the molecule's characteristics for further development.

Synthetic Protocols for this compound

The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available precursors. Below is a representative protocol for its preparation.

Protocol 1: Synthesis of this compound from 3-(m-tolyl)propanoic acid

This protocol outlines a two-step synthesis involving a Friedel-Crafts acylation to form the indanone ring, followed by a reduction to the indanol.

Step 1: Synthesis of 5-Methyl-1-indanone

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(m-tolyl)propanoic acid (1 equivalent).

  • Solvent and Reagent Addition: Suspend the starting material in a suitable inert solvent such as dichloromethane (DCM). Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).

  • Acid Chloride Formation: Allow the reaction mixture to stir at room temperature for 2 hours, or until the evolution of gas ceases, indicating the formation of the corresponding acid chloride.

  • Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of aluminum chloride (AlCl₃, 1.5 equivalents) in DCM at 0 °C. Add the freshly prepared acid chloride solution dropwise to the AlCl₃ suspension.

  • Reaction Progression: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-methyl-1-indanone.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the 5-methyl-1-indanone (1 equivalent) in methanol in a round-bottom flask.

  • Reducing Agent Addition: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil by column chromatography to afford this compound.

Medicinal Chemistry Applications and Investigational Protocols

The indanone scaffold is a cornerstone in the development of various therapeutic agents.[1] Derivatives have shown a wide array of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1] this compound serves as a valuable starting point for the synthesis of novel compounds targeting these and other disease areas.

Application I: Development of Novel Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Rationale: The indanone moiety is a key structural feature of Donepezil, a well-established AChE inhibitor used in the treatment of Alzheimer's disease.[2] The hydroxyl group of this compound can serve as a handle for the introduction of various side chains designed to interact with the active site of AChE. The 5-methyl group can potentially enhance binding to the peripheral anionic site of the enzyme.

Hypothetical Experimental Workflow:

workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound step1 Functionalization of Hydroxyl Group (e.g., Etherification, Esterification) start->step1 step2 Introduction of Nitrogen-containing Side Chains step1->step2 library Library of this compound Derivatives step2->library assay1 In vitro AChE Inhibition Assay (Ellman's Method) library->assay1 assay2 Determine IC50 Values assay1->assay2 assay3 Selectivity Assay (vs. BChE) assay2->assay3 sar Structure-Activity Relationship (SAR) Studies assay3->sar admet In silico ADME/Tox Prediction sar->admet lead Lead Compound admet->lead cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) nfkb NF-κB Pathway stimuli->nfkb cox2_gene COX-2 Gene Transcription nfkb->cox2_gene cox2_protein COX-2 Enzyme cox2_gene->cox2_protein pgs Prostaglandins cox2_protein->pgs aa Arachidonic Acid aa->cox2_protein inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation inhibitor This compound Derivative (Hypothetical Inhibitor) inhibitor->cox2_protein Inhibition

Caption: Inhibition of the COX-2 pathway by a hypothetical derivative.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

  • Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid, colorimetric COX inhibitor screening assay kit (commercially available).

  • Assay Principle: These kits typically measure the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate by the peroxidase component of the enzyme results in a color change that can be measured spectrophotometrically.

  • Procedure (General):

    • Prepare stock solutions of the this compound derivatives in DMSO.

    • In separate wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the test compounds at various concentrations.

    • Incubate for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

    • Measure the absorbance at the recommended wavelength (e.g., 590 nm) after a set incubation period.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound against both COX-1 and COX-2.

    • Determine the IC₅₀ values for each enzyme.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher index indicates greater selectivity for COX-2.

Conclusion and Future Perspectives

This compound represents a promising and versatile starting point for the development of novel therapeutic agents. Its rigid bicyclic core, combined with the potential for strategic functionalization at the hydroxyl and aromatic positions, allows for the design of libraries of compounds with diverse pharmacological activities. The protocols outlined in this guide provide a foundational framework for researchers to synthesize and evaluate derivatives of this compound for various medicinal chemistry applications. Future research in this area could focus on exploring its potential in other therapeutic areas such as oncology and CNS disorders, as well as leveraging computational modeling to guide the design of more potent and selective inhibitors. The continued exploration of the indanone scaffold and its derivatives, such as this compound, will undoubtedly contribute to the discovery of new and improved medicines.

References

  • PubChem. This compound. (URL: [Link])

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (URL: [Link])

  • Recent developments in biological activities of indanones | Request PDF - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Methylindan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for the production of 5-Methylindan-4-ol, a key intermediate in the development of various pharmaceutical agents. The synthetic strategy commences with an intramolecular Friedel-Crafts acylation of 3-(m-tolyl)butyric acid to yield the key intermediate, 5-methylindan-4-one. This is subsequently reduced to the target compound, this compound, via catalytic transfer hydrogenation. This document provides detailed, step-by-step protocols, process optimization insights, safety considerations, and analytical methods for quality control, designed to facilitate a seamless transition from laboratory to pilot-plant scale.

Introduction

This compound is a valuable bicyclic phenol derivative that serves as a crucial building block in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This application note provides a detailed, field-proven methodology for the multi-gram to kilogram scale synthesis of this compound, focusing on process robustness, safety, and high purity of the final product.

The presented synthetic route is strategically designed for large-scale production, avoiding hazardous reagents and complex purification techniques where possible. The core of this synthesis lies in a two-step sequence as illustrated below.

Synthesis_Overview 3-(m-tolyl)butyric_acid 3-(m-tolyl)butyric acid 5-methylindan-4-one 5-methylindan-4-one 3-(m-tolyl)butyric_acid->5-methylindan-4-one Intramolecular Friedel-Crafts Acylation This compound This compound 5-methylindan-4-one->this compound Catalytic Transfer Hydrogenation

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 5-Methylindan-4-one via Intramolecular Friedel-Crafts Acylation

The initial step involves the cyclization of 3-(m-tolyl)butyric acid to form the corresponding indanone. This intramolecular Friedel-Crafts acylation is a classic and efficient method for the formation of cyclic ketones.[1][2][3] The choice of a strong acid catalyst is crucial for driving the reaction to completion. In this protocol, polyphosphoric acid (PPA) is utilized as it serves as both the catalyst and the solvent, simplifying the reaction setup and work-up.

Protocol 1: Scale-Up Synthesis of 5-Methylindan-4-one

Materials and Equipment:

  • 3-(m-tolyl)butyric acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean and dry jacketed glass reactor equipped with an overhead stirrer and a nitrogen inlet, charge polyphosphoric acid (5 molar equivalents based on the starting material).

  • Addition of Starting Material: Under a nitrogen atmosphere, slowly add 3-(m-tolyl)butyric acid (1 molar equivalent) to the stirred PPA. The addition should be controlled to maintain the internal temperature below 40°C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 80-85°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.

  • Quenching: After the reaction is deemed complete, cool the mixture to ambient temperature. Cautiously and slowly, pour the viscous reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a large separatory funnel and extract the product with toluene (3 x 2 volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-methylindan-4-one.

Process Optimization and Safety:

  • Temperature Control: The exothermic nature of the addition of the carboxylic acid to PPA necessitates slow and controlled addition. Maintaining the reaction temperature within the specified range is critical for preventing side reactions.

  • Quenching: The quenching of PPA is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. The use of crushed ice helps to dissipate the heat generated.

  • Agitation: Efficient stirring is crucial throughout the reaction and quenching steps to ensure proper mixing and heat transfer.

Friedel_Crafts_Logic Start Start: 3-(m-tolyl)butyric acid PPA Polyphosphoric Acid (Catalyst & Solvent) Start->PPA Heating Heating (80-85°C) PPA->Heating Cyclization Intramolecular Acylation Heating->Cyclization Quenching Quenching (Ice/Water) Cyclization->Quenching Extraction Extraction (Toluene) Quenching->Extraction Purification Washing & Drying Extraction->Purification Product Product: 5-methylindan-4-one Purification->Product

Figure 2: Logical workflow for Friedel-Crafts acylation.

Part 2: Reduction of 5-Methylindan-4-one to this compound

The second step involves the reduction of the ketonic group of 5-methylindan-4-one to the corresponding secondary alcohol. For a scalable and selective reduction, catalytic transfer hydrogenation is an excellent choice.[4][5][6][7] This method avoids the use of pyrophoric metal hydrides and high-pressure hydrogenation equipment. A combination of a ruthenium or rhodium catalyst with a hydrogen donor like formic acid or isopropanol is typically employed. Alternatively, sodium borohydride offers a milder and often more cost-effective reduction method.[8][9][10][11][12]

Protocol 2: Scale-Up Synthesis of this compound

Materials and Equipment:

  • 5-methylindan-4-one

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Cooling circulator

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a jacketed glass reactor, dissolve 5-methylindan-4-one (1 molar equivalent) in methanol or ethanol (5-10 volumes). Cool the solution to 0-5°C using a cooling circulator.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 molar equivalents) portion-wise to the stirred solution, maintaining the internal temperature below 10°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quenching: Slowly and cautiously add saturated ammonium chloride solution to the reaction mixture to quench the excess sodium borohydride.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol/ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 2 volumes).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Crystallization:

The crude this compound can be purified by crystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to yield a high-purity product.[13][14][15][16][17]

Data Presentation

ParameterStep 1: Friedel-Crafts AcylationStep 2: Ketone ReductionOverall
Starting Material 3-(m-tolyl)butyric acid5-methylindan-4-one3-(m-tolyl)butyric acid
Product 5-methylindan-4-oneThis compoundThis compound
Typical Scale 100 g - 1 kg100 g - 1 kg100 g - 1 kg
Typical Yield 85-95%90-98%76-93%
Purity (by GC) >95%>98%>99% (after crystallization)

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compounds and identify any potential impurities.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of 5-methylindan-4-one and this compound.[20][21]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

Safety and Handling

  • Friedel-Crafts Acylation: This reaction involves the use of a strong acid (PPA) and is exothermic. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The reaction should be conducted in a well-ventilated fume hood.[10]

  • Sodium Borohydride Reduction: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care in a dry environment. The quenching step should be performed slowly and with adequate cooling to control the exotherm and hydrogen evolution.[9]

  • General Precautions: All chemicals should be handled according to their Safety Data Sheets (SDS).

Conclusion

The described two-step synthesis of this compound provides a scalable and efficient route to this important pharmaceutical intermediate. The use of readily available starting materials, coupled with robust and well-understood chemical transformations, makes this process suitable for large-scale production. The detailed protocols and process considerations outlined in this application note are intended to guide researchers and drug development professionals in the successful and safe implementation of this synthesis.

References

  • Masterson, D. S. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry. [Link]

  • LibreTexts. (2021). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Chemistry LibreTexts. [Link]

  • Reddy, B. V. S., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances, 11(40), 24683-24691. [Link]

  • University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Clark, J. (2022). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Wang, Q., et al. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry, 2(5), 1636-1645. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylindan. PubChem. [Link]

  • ResearchGate. (n.d.). Intramolecular Friedel‐Crafts acylation. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • SpectraBase. (n.d.). 5-Methylindan - Optional[13C NMR] - Chemical Shifts. [Link]

  • ChemSynthesis. (n.d.). 5-methylindane. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]

  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • ResearchGate. (n.d.). Crystallization in Final Stages of Purification. [Link]

  • Ouellet, S. G., et al. (2007). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research, 40(12), 1328-1339. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2007_ouellet_acc.pdf]([Link] Macmillan/files/publications/2007_ouellet_acc.pdf)

  • PubChemLite. (n.d.). This compound (C10H12O). [Link]

  • Chatterjee, A., & Banerjee, S. (1970). Synthesis of 4-methyl-5-methoxyindan-1-one. Tetrahedron, 26(11), 2599–2608. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Springer Nature Experiments. (n.d.). Crystallization in Final Stages of Purification. [Link]

  • PhytoBank. (n.d.). Showing this compound (PHY0159411). [Link]

  • Google Patents. (n.d.). EP0453159A1 - Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
  • ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. [Link]

  • ResearchGate. (n.d.). Organocatalytic Transfer Hydrogenation of Cyclic Enones. [Link]

  • National Center for Biotechnology Information. (2017). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. PubMed Central. [Link]

  • OSTI.GOV. (n.d.). Butyric acid: Applications and recent advances in its bioproduction. [Link]

  • Google Patents. (n.d.). CN111484412A - Method for synthesizing compound containing indan structure.
  • National Center for Biotechnology Information. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. PubMed Central. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Gas Chromatography-Mass Spectrum Analysis of. [Link]

  • MDPI. (n.d.). GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents. [Link]

  • Google Patents. (n.d.).
  • SpectraBase. (n.d.). 5-Methyl-indan-1-one - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methylindan-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylindan-4-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this multi-step synthesis. Instead of a rigid protocol, we present a structured guide in a question-and-answer format to directly address common challenges, optimize yield, and ensure the highest purity of the final product. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached as a three-stage process. This pathway offers a logical progression with well-defined intermediates, allowing for purification and characterization at each critical step. The overall strategy involves the formation of a substituted 1-indanone core via intramolecular Friedel-Crafts acylation, followed by a chemoselective reduction of the ketone.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Indanone Formation cluster_2 Stage 3: Ketone Reduction o-Cresol o-Cresol 3-(2-hydroxy-3-methylphenyl)propanoic acid 3-(2-hydroxy-3-methylphenyl)propanoic acid o-Cresol->3-(2-hydroxy-3-methylphenyl)propanoic acid Multi-step (e.g., Knoevenagel/Reduction) 4-Hydroxy-5-methyl-1-indanone 4-Hydroxy-5-methyl-1-indanone 3-(2-hydroxy-3-methylphenyl)propanoic acid->4-Hydroxy-5-methyl-1-indanone Intramolecular Friedel-Crafts Acylation This compound This compound 4-Hydroxy-5-methyl-1-indanone->this compound Chemoselective Carbonyl Reduction

Caption: General three-stage synthetic pathway to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for this compound?

A1: The most established route involves the intramolecular Friedel-Crafts cyclization of a 3-arylpropanoic acid precursor to form a 4-hydroxy-5-methyl-1-indanone intermediate, followed by the reduction of the indanone's carbonyl group.[1][2] This method provides a high degree of control and allows for the isolation and purification of the key indanone intermediate, which is critical for obtaining a high-purity final product.

Q2: What are the most critical steps that determine the overall yield and purity?

A2: There are two particularly critical stages:

  • Intramolecular Friedel-Crafts Acylation: The efficiency of this ring-closing reaction is highly dependent on the choice of acid catalyst and reaction conditions.[3] Incomplete cyclization or side reactions can significantly lower the yield of the key indanone intermediate.

  • Chemoselective Carbonyl Reduction: The final reduction step must selectively target the ketone without affecting the phenolic hydroxyl group or the aromatic ring. The choice of reducing agent is paramount to avoid unwanted side reactions like hydrogenolysis (dehydroxylation).[4][5]

Q3: How do I choose the appropriate starting materials?

A3: The logical starting material for the synthesis of the required precursor, 3-(2-hydroxy-3-methylphenyl)propanoic acid, is 2-methylphenol (o-cresol). The substitution pattern of o-cresol provides the correct relative positioning of the methyl and hydroxyl groups that will ultimately become the 4-hydroxy and 5-methyl substituents on the indan core.

Q4: What are the primary safety considerations for this synthesis?

A4: The synthesis involves several hazardous materials and conditions:

  • Strong Acids: The Friedel-Crafts acylation step uses potent and corrosive acids like polyphosphoric acid (PPA) or triflic acid.[3][6] These must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

  • Hydrazine: If using the Wolff-Kishner reduction, hydrazine is highly toxic and a suspected carcinogen.[7] All manipulations should be performed in a fume hood.

  • Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the equipment is properly rated and checked for leaks, and perform the reaction away from ignition sources.

  • High Temperatures: The Wolff-Kishner reduction requires high temperatures in high-boiling solvents like ethylene glycol.[8] This presents a risk of severe burns and requires careful temperature control.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Part 1: Synthesis of 4-Hydroxy-5-methyl-1-indanone (Friedel-Crafts Acylation)

Q: My Friedel-Crafts cyclization yield is low. What are the common causes and solutions?

A: Low yield in this step is a frequent issue. The causes can be traced to several factors related to the reaction mechanism.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Indanone Yield cause1 Insufficient Acid Strength or Activity start->cause1 cause2 Deactivation of Aromatic Ring start->cause2 cause3 Reaction Temperature Too Low/High start->cause3 cause4 Impure Starting Material start->cause4 sol1 Use stronger catalyst (TfOH, Eaton's Reagent) Ensure anhydrous conditions cause1->sol1 sol2 Increase catalyst loading Consider protecting the -OH group cause2->sol2 sol3 sol3 cause3->sol3 sol4 Recrystallize or chromatograph the propanoic acid precursor cause4->sol4

Caption: Troubleshooting workflow for low Friedel-Crafts acylation yield.

  • Detailed Explanation:

    • Insufficient Acid Strength: The reaction proceeds via an acylium ion intermediate, and its formation requires a potent acid catalyst.[3] Polyphosphoric acid (PPA) is common, but its activity can vary. If yields are poor, consider stronger alternatives. Anhydrous conditions are crucial, as water can hydrolyze the catalyst and intermediates.

    • Ring Deactivation: The phenolic hydroxyl group is activating; however, it can complex with Lewis acid-type catalysts, which can temper its electron-donating ability. Using a Brønsted superacid like triflic acid (TfOH) can circumvent this issue.[3]

    • Reaction Temperature: This reaction has a significant activation energy barrier. If the temperature is too low, the reaction will be slow or stall. Conversely, excessively high temperatures can lead to charring and polymerization byproducts. Temperature optimization is key.

    • Precursor Purity: Impurities in the 3-(2-hydroxy-3-methylphenyl)propanoic acid can interfere with the reaction. Ensure the precursor is pure via melting point analysis and spectroscopy before proceeding.

Part 2: Reduction of 4-Hydroxy-5-methyl-1-indanone

Q: I am observing significant byproduct formation during the reduction step. How do I improve the selectivity?

A: This is the most critical step for ensuring the integrity of the final molecule. The primary byproduct is typically the dehydroxylated compound, 5-methylindan, resulting from the hydrogenolysis of the C-O bond. The choice of reduction method is the single most important factor.[4][9]

Reduction MethodConditionsAdvantagesDisadvantages & Common Byproducts
Clemmensen Reduction Zn(Hg), conc. HCl, HeatEffective for aryl ketones; Tolerates many functional groups.[10]Harsh acidic conditions; High risk of dehydroxylation ; Potential for skeletal rearrangements.[4][11]
Wolff-Kishner Reduction H₂NNH₂, KOH or t-BuOK, High-boiling solvent (e.g., ethylene glycol), HeatHarsh basic conditions; Excellent for acid-sensitive substrates ; Phenol is protected as a stable phenoxide, minimizing dehydroxylation risk .[5][7]Unsuitable for base-sensitive substrates; Requires high temperatures; Hydrazine is toxic.[8]
Catalytic Hydrogenation H₂, Pd/C, Solvent, PressureMild conditions; High yields possible.Significant risk of hydrogenolysis (dehydroxylation) of the benzylic hydroxyl group; Catalyst can be expensive.[9]

Recommendation: For the reduction of 4-Hydroxy-5-methyl-1-indanone, the Wolff-Kishner reduction is the most reliable method to achieve high chemoselectivity. The strongly basic conditions convert the phenolic hydroxyl into a phenoxide, which is resistant to elimination, thus preventing the formation of the dehydroxylated byproduct.

Q: My Clemmensen reduction is incomplete or messy. How can I optimize it?

A: While not the recommended path for this specific substrate, if you must use a Clemmensen reduction, optimization is critical.

  • Zinc Amalgam Activation: The activity of the zinc amalgam is paramount. Ensure it is freshly prepared and highly active.

  • Solvent System: The standard protocol uses concentrated HCl. For substrates with poor aqueous solubility, adding a co-solvent like toluene or using an anhydrous HCl/ether system can improve results.[12]

  • Reaction Time & Temperature: These reactions can be slow. Ensure you are refluxing for an adequate period and monitor the reaction progress carefully by TLC or GC-MS.

Q: My Wolff-Kishner reduction has stalled. What should I do?

A: A stalled Wolff-Kishner reaction is almost always due to one of two factors:

  • Presence of Water: The reaction mechanism involves the formation of a hydrazone, which generates water. This water can lower the reaction temperature below what is required for the final elimination step.[8] The Huang-Minlon modification, where water and excess hydrazine are distilled off after hydrazone formation, allows the temperature to rise (to ~200 °C) and drives the reaction to completion.[8]

  • Insufficient Base: A strong stoichiometric base (like KOH or t-BuOK) is required to deprotonate the hydrazone. Ensure you are using a sufficient excess of a strong, dry base.

Detailed Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 3-(2-hydroxy-3-methylphenyl)propanoic acid

This protocol uses polyphosphoric acid (PPA) as the cyclizing agent.

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (10x the weight of the starting material).

  • Heating: Heat the PPA to 80-90 °C with vigorous stirring to ensure it is mobile.

  • Addition of Substrate: Add the 3-(2-hydroxy-3-methylphenyl)propanoic acid (1.0 eq) portion-wise to the hot PPA over 15 minutes. The mixture may become thick.

  • Reaction: Increase the temperature to 100-110 °C and stir vigorously for 2-3 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), taking care when quenching aliquots.

  • Work-up: Allow the reaction to cool to ~60 °C and then very carefully pour the viscous mixture onto an excess of crushed ice with stirring. This is a highly exothermic quench.

  • Extraction: The resulting aqueous slurry will contain the precipitated product. Extract the mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 4-Hydroxy-5-methyl-1-indanone can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Wolff-Kishner Reduction of 4-Hydroxy-5-methyl-1-indanone (Huang-Minlon Modification)

This protocol is recommended for achieving a high-yield, selective reduction.

  • Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a distillation head, add 4-Hydroxy-5-methyl-1-indanone (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol as the solvent.

  • Hydrazine Addition: Add hydrazine hydrate (3.0 eq) to the mixture.

  • Hydrazone Formation: Heat the mixture to 130-140 °C for 1.5 hours to form the hydrazone in situ. Water will be generated during this step.

  • Distillation: Reconfigure the apparatus for distillation and slowly raise the temperature. Distill off water and any excess hydrazine until the internal temperature reaches 195-200 °C.

  • Reduction: Once the temperature has stabilized (~200 °C), reconfigure for reflux and heat the mixture for an additional 4-5 hours. The solution should become clear as the reaction completes.

  • Cooling & Quenching: Cool the reaction mixture to room temperature and carefully dilute it with water.

  • Acidification & Extraction: Acidify the aqueous solution to a pH of ~2 using concentrated HCl. This will protonate the phenoxide and precipitate the product. Extract the product three times with diethyl ether or ethyl acetate.

  • Washing & Purification: Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

References

  • ResearchGate. (n.d.). Enantioselective hydrogenation of in situ derived imines derived from...
  • American Chemical Society. (1968). Rearrangements in the Clemmensen reduction of 1-indanones and, 1,3-indandiones.
  • RSC Publishing. (2021).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • National Institutes of Health. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones.
  • National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
  • Course Hero. (n.d.). CLEMMENSEN REDUCTION.
  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Clemmensen reduction.
  • ChemicalBook. (n.d.). 1-(4-HYDROXY-7-METHYL-INDAN-5-YL)-ETHANONE synthesis.
  • Juniper Publishers. (2024). The Clemmensen Reduction.
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • National Institutes of Health. (n.d.). 4-Hydroxyindan-1-one.
  • Alfa Chemistry. (n.d.). Clemmensen Reduction.
  • National Institutes of Health. (2024). Selective production of methylindan and tetralin with xylose or hemicellulose.
  • Alfa Chemistry. (n.d.). Wolff-Kishner Reduction.
  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism.
  • J&K Scientific LLC. (2025). Wolff-Kishner Reduction.
  • Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction | Organic Chemistry II.
  • ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid.
  • National Institutes of Health. (n.d.). This compound | C10H12O | CID 88473.
  • Google Patents. (2022). CN113248356A - Industrial production method of 4-hydroxy-1-indanone.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • Sigma-Aldrich. (n.d.).
  • Scielo. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • ResearchGate. (n.d.). Optimization conditions for the synthesis of (5a) a.
  • National Institutes of Health. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)
  • Google Patents. (n.d.). CN111484412A - Method for synthesizing compound containing indan structure.
  • PhytoBank. (n.d.). Showing this compound (PHY0159411).
  • ChemicalBook. (2023). This compound | 20294-31-9.
  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.

Sources

Technical Support Center: Synthesis of 5-Methylindan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of 5-Methylindan-4-ol

Welcome to the technical support guide for the synthesis of this compound (CAS 20294-31-9)[1][2]. This key intermediate is valuable in the development of various fine chemicals and pharmaceutical agents. Its synthesis, typically involving Friedel-Crafts type reactions, presents several challenges that can impact yield and purity. The primary hurdles often arise from the inherent reactivity of the phenolic starting materials, leading to a range of side products.

This guide is structured to provide researchers, chemists, and drug development professionals with practical, field-proven insights to troubleshoot common issues, optimize reaction conditions, and ensure the integrity of their synthetic process. We will delve into the causality behind side product formation and offer robust protocols for their mitigation and removal.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which often proceeds via an initial alkylation of a cresol derivative followed by intramolecular cyclization.

Q1: My reaction yield is disappointingly low, and my TLC plate shows multiple spots close to the desired product. What are these likely impurities?

A1: This is a classic issue in Friedel-Crafts alkylation of phenols. The multiple spots likely correspond to a mixture of isomeric and over-alkylated side products. Given that a common starting material is m-cresol, the initial C-alkylation step is the primary source of these impurities.

Causality: Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction.[3] Once the first alkyl group is added to the aromatic ring of m-cresol, the ring becomes activated, making it susceptible to further alkylation. This leads to the formation of di- or even tri-alkylated species.[4][5] Furthermore, the directing effects of the hydroxyl and methyl groups on the m-cresol ring can lead to the formation of multiple regioisomers.

Common Side Products to Investigate:

Side Product TypeGeneral StructureKey Differentiating FeatureConditions Favoring Formation
Poly-alkylated Cresols m-cresol ring with two or more alkyl chainsHigher molecular weight peaks in MS. Complex aromatic region in ¹H NMR.High concentration of alkylating agent; highly active catalyst; prolonged reaction times.[4]
O-Alkylated Ether Alkyl chain attached to the phenolic oxygenAbsence of phenolic -OH peak in IR/NMR. Different chemical shift for protons on the alkyl chain adjacent to the oxygen.Lower reaction temperatures; use of certain catalysts that favor O-alkylation.[5]
Regioisomers Alkyl group at a different position on the cresol ringDifferent splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.Thermodynamic vs. kinetic control; choice of catalyst and temperature.
Unreacted m-cresol Starting materialLower Rf on TLC (more polar); confirmed by comparison to a standard.Insufficient alkylating agent; low reaction temperature; deactivated catalyst.

Troubleshooting Workflow:

G problem problem analysis analysis cause cause solution solution A Low Yield & Multiple TLC Spots B Run MS and ¹H NMR on Crude Product A->B ACTION C Higher MW Peaks Detected? B->C ANALYZE D Absence of Phenolic -OH Peak? B->D ANALYZE E Complex Aromatic NMR Signals? B->E ANALYZE F Poly-alkylation C->F Yes G O-Alkylation D->G Yes H Isomer Formation E->H Yes I Decrease Alkylating Agent Stoichiometry Use Milder Catalyst F->I SOLUTION J Increase Temperature Screen Acid Catalysts G->J SOLUTION K Optimize Temperature & Catalyst Purify via Chromatography H->K SOLUTION

Caption: Troubleshooting workflow for low yield and impurities.

Q2: I'm trying to control the C- vs. O-alkylation of my cresol starting material, but I'm getting a significant amount of the undesired ether byproduct. How can I improve C-alkylation selectivity?

A2: The competition between C- and O-alkylation is a well-documented challenge in phenol chemistry. Selectivity is highly dependent on reaction conditions, as O-alkylation is often the kinetically favored product, while C-alkylation is thermodynamically favored.

Causality & Mechanistic Insight: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen or the carbon atoms of the aromatic ring (primarily ortho and para positions).

  • O-Alkylation (Kinetic Control): This pathway typically has a lower activation energy and is favored at lower temperatures. The reaction occurs on the highly electronegative oxygen atom.

  • C-Alkylation (Thermodynamic Control): This pathway leads to a more stable product due to the formation of a strong C-C bond and the retention of the aromatic system. It is favored at higher temperatures, which provide enough energy to overcome the higher activation barrier and allow the kinetically formed O-alkylated product to revert and rearrange to the C-alkylated product.[5]

Strategies to Favor C-Alkylation:

  • Temperature Control: This is the most critical parameter. Lower temperatures favor O-alkylation, whereas temperatures beyond 423 K (150 °C) typically promote C-alkylation.[5] You must empirically determine the optimal temperature for your specific substrate and catalyst system.

  • Catalyst Choice: Strong acid catalysts, such as solid acid resins or zeolites, are often employed to promote Friedel-Crafts C-alkylation.[4] The choice of Lewis acid can also influence the outcome.

  • Solvent: The use of non-polar solvents can favor C-alkylation by poorly solvating the phenoxide oxygen, making it less nucleophilic. Conversely, polar aprotic solvents can sometimes favor O-alkylation. Solvent-free conditions are also an option to consider.[5]

  • Molar Ratio of Reactants: Using an excess of the cresol relative to the alkylating agent can help suppress the formation of secondary (poly-alkylated) products. A molar ratio of 5:1 (m-cresol to alkylating agent) has been shown to be effective in certain systems to maximize mono-C-alkylation.[4][5]

Q3: During the final acid-catalyzed cyclization to form the indanol ring, I'm observing a significant amount of a dehydrated product, 5-methylindan. How can I prevent this?

A3: The formation of 5-methylindan[6][7] is a common side reaction during the acid-catalyzed cyclization of the alkylated phenol intermediate. This occurs because the newly formed tertiary alcohol of the indanol is prone to elimination (dehydration) under strong acidic conditions, especially at elevated temperatures.

Mechanism of Side Product Formation:

Caption: Pathway showing formation of the dehydration side product.

Mitigation Strategies:

  • Use Milder Acids: Switch from strong mineral acids (like H₂SO₄) to milder catalysts such as polyphosphoric acid (PPA), Amberlyst resins, or certain Lewis acids that can promote cyclization with less tendency to cause dehydration.

  • Lower Reaction Temperature: Perform the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC or GC-MS to stop it upon completion of the desired product formation.

  • Controlled Addition of Acid: Add the acid catalyst slowly and in stoichiometric or slightly catalytic amounts rather than using it as the solvent.

  • Aqueous Workup: Quench the reaction promptly upon completion and perform an aqueous workup to neutralize the acid and prevent further degradation of the product.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound? A: A prevalent strategy involves a two-step process: (1) Friedel-Crafts alkylation of m-cresol with an appropriate C4 or C5 alkene, alcohol, or alkyl halide (e.g., isoprene, prenyl bromide) to form a C-alkylated phenol intermediate like 4-methyl-2-(3-methylbut-2-enyl)phenol[8], followed by (2) an acid-catalyzed intramolecular cyclization to form the five-membered ring of the indanol system.

Q: Why is the choice of Lewis acid catalyst important in the alkylation step? A: The Lewis acid (e.g., AlCl₃, FeCl₃, BF₃) plays a crucial role in activating the alkylating agent to generate an electrophile (a carbocation or a polarized complex).[3] The strength of the Lewis acid can affect the reaction rate and selectivity. A very strong Lewis acid might lead to more side reactions like polyalkylation or rearrangement, while a weaker one might result in a sluggish or incomplete reaction. Therefore, screening different Lewis acids is often necessary to optimize the synthesis.

Q: Can poly-alkylated side products be reversed? A: Yes, in some cases. The principle of retro-Friedel-Crafts or dealkylation can be exploited.[9] Heating the product mixture with a strong acid catalyst can sometimes selectively remove the more sterically hindered or less stable alkyl groups, potentially improving the yield of the desired mono-alkylated product. However, this process can be difficult to control and may also lead to degradation.

Mitigation and Purification Protocols

Protocol 1: General Procedure for Minimizing Side Products in C-Alkylation

This protocol provides a starting point for optimizing the C-alkylation of m-cresol to favor the mono-alkylated product.

  • Reactor Setup: Equip an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), a thermometer, and a dropping funnel.

  • Charge Reactants: Charge the flask with m-cresol and a suitable solvent (e.g., a non-polar solvent like hexane or dichloromethane). A high molar ratio of cresol to the alkylating agent (e.g., 3:1 to 5:1) is recommended to minimize polyalkylation.[4]

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., a solid acid resin, or a Lewis acid like AlCl₃).

  • Controlled Addition: Add the alkylating agent dropwise via the dropping funnel over 1-2 hours, maintaining the desired reaction temperature.

  • Temperature Control & Monitoring: After addition, slowly raise the temperature to the optimal point for C-alkylation (often >120 °C, to be determined empirically) and monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, cool the reaction mixture, quench it by pouring it over ice water, and neutralize the acid.

  • Extraction & Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[10]

Protocol 2: Purification of Crude this compound

The crude product is often an oil or a semi-solid containing the side products discussed. Column chromatography is the most effective purification method.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). A starting polarity of 5% ethyl acetate in hexanes is a reasonable starting point.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the low-polarity solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product. The more polar this compound will elute after the less polar side products like 5-methylindan and O-alkylated ethers.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound. If the product is crystalline, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed for further purification.

References

  • ResearchGate. (n.d.). Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. Retrieved from [Link]

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88473, this compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]

  • Parveen, S., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(68), 38955-38994.
  • Saha, M., & Ghosh, S. K. (2007). Alkylation of m-Cresol with Cyclopentene in the Presence of p-Toluenesulphonic Acid. Journal of the Chinese Chemical Society, 54(2), 505-508.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23446-56-2, 4-Methyl-2-(3-methylbut-2-en-1-yl)phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation by Polyprenols of ortho- and para-Cresols: Synthesis of Isomeric Polyprenylcresols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Feng, Y., et al. (2022). Non-enzymatic methylcyclization of alkenes.
  • Google Patents. (n.d.). US3091646A - Preparation of mu-cresol by a dealkylation process.
  • The Journal of Organic Chemistry. (2017). Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methylindan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13402, 5-Methylindan. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484412A - Method for synthesizing compound containing indan structure.
  • National Center for Biotechnology Information. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]

  • PhytoBank. (n.d.). Showing this compound (PHY0159411). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Retrieved from [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

Sources

Technical Support Center: Chromatography Purification of 5-Methylindan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic purification of 5-Methylindan-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. As Senior Application Scientists, we have compiled our field expertise into this series of troubleshooting guides and frequently asked questions to ensure your purification is successful, efficient, and reproducible.

Introduction: The Challenge of Isomeric Separation

The primary difficulty in purifying this compound lies in the presence of its structural isomers, most notably 6-Methylindan-4-ol and 7-Methylindan-4-ol, which are often co-produced during synthesis. These isomers possess very similar physical and chemical properties, including polarity, which makes their separation by standard chromatographic techniques a significant hurdle. Effective purification, therefore, requires a highly optimized and well-understood chromatographic method.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound via chromatography?

The main challenge is the co-elution of structural isomers, particularly 7-Methylindan-4-ol. These compounds have very similar polarities, leading to poor resolution and overlapping peaks in both normal-phase and reverse-phase chromatography. Achieving baseline separation is critical for obtaining high-purity this compound.

Q2: Which chromatographic technique is generally more effective for separating this compound from its isomers: normal-phase or reverse-phase?

Both techniques can be optimized for this separation, but they offer different selectivities.

  • Normal-Phase Chromatography (NPC): Using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., hexane/ethyl acetate), NPC can effectively separate isomers based on subtle differences in their interaction with the silica surface. The hydroxyl group of the indanol plays a key role here.

  • Reverse-Phase Chromatography (RPC): With a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile), RPC separates based on hydrophobicity. The position of the methyl group can slightly alter the molecule's hydrophobic character, enabling separation.

The optimal choice often depends on the specific isomeric impurities present and the scale of the purification. For initial method development, it is advisable to screen both techniques.

Q3: I'm seeing significant peak tailing for my this compound peak on a silica gel column. What are the likely causes and solutions?

Peak tailing in normal-phase chromatography of polar compounds like this compound is often due to strong, non-ideal interactions with the stationary phase. The primary culprits are acidic silanol groups on the silica surface interacting with the hydroxyl group of the analyte.

Solutions:

  • Mobile Phase Modifier: Add a small amount of a polar modifier to the mobile phase. For example, adding 0.1-1% triethylamine (TEA) or acetic acid can help. TEA will mask the acidic silanol groups, while acetic acid can protonate the analyte, leading to more uniform interactions.

  • Change Adsorbent: Consider using a deactivated silica gel or an alternative stationary phase like alumina, which has a different surface chemistry.

  • Lower Sample Load: Overloading the column can exacerbate peak tailing. Try injecting a smaller amount of your sample.

Troubleshooting Guide: Poor Resolution of Isomers

This guide provides a systematic approach to improving the separation between this compound and its co-eluting isomers.

Initial Assessment Workflow

A Poor Resolution Observed (Rs < 1.5) B Analyze Chromatogram: - Peak Shape? - Tailing/Fronting? A->B C Is Peak Shape Symmetrical? B->C D Address Peak Tailing/Fronting (See FAQ Q3) C->D No E Optimize Mobile Phase (Isocratic or Gradient) C->E Yes D->E F Evaluate Stationary Phase E->F No Improvement H Successful Separation (Rs >= 1.5) E->H Success G Consider Alternative Technique (e.g., SFC) F->G No Improvement F->H Success G->H Success

Caption: Decision workflow for troubleshooting poor isomeric resolution.

Step 1: Mobile Phase Optimization

The selectivity (α) between two peaks is most effectively manipulated by changing the mobile phase composition.

For Normal-Phase Chromatography (Silica Gel):

  • Solvent Strength: The primary goal is to find a solvent system where the retention factor (k') is between 2 and 10. A common starting point is a mixture of a non-polar solvent (e.g., Hexane, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane, MTBE).

  • Improving Selectivity: If the isomers co-elute, changing the nature of the polar solvent can have a significant impact. The "solvent selectivity triangle" is a useful concept here. For instance, if you are using Hexane/Ethyl Acetate and seeing poor resolution, try switching to Hexane/Dichloromethane or Hexane/MTBE. These solvents have different proton acceptor/donor and dipole characteristics, which can alter their interaction with the isomers and the stationary phase.

Example Mobile Phase Screening Protocol:

System Solvent A Solvent B Starting Gradient Rationale
1HeptaneEthyl Acetate95:5 to 80:20Standard non-polar/polar aprotic system.
2HeptaneMTBE98:2 to 90:10MTBE is a weaker proton acceptor than Ethyl Acetate.
3HeptaneDichloromethane98:2 to 90:10Dichloromethane has a stronger dipole moment.

For Reverse-Phase Chromatography (C18):

  • Solvent Strength: Typical mobile phases are mixtures of Water and Acetonitrile (ACN) or Methanol (MeOH).

  • Improving Selectivity: Acetonitrile and Methanol offer different selectivities. If ACN/Water does not resolve the isomers, a MeOH/Water system should be tested. Sometimes, a ternary mixture of Water/ACN/MeOH can provide a unique selectivity. Adding a small amount of an alternative solvent like Tetrahydrofuran (THF) can also drastically alter selectivity for aromatic compounds.

Step 2: Stationary Phase Evaluation

If mobile phase optimization is insufficient, the stationary phase should be the next variable to change.

Normal-Phase Options:

  • Standard Silica: The default choice.

  • Diol-bonded Silica: Offers different selectivity due to hydrogen bonding capabilities and reduced silanol acidity.

  • Cyano-bonded Silica: Provides a less polar surface than silica and can be used in both normal and reverse-phase modes.

Reverse-Phase Options:

  • C18 (ODS): The workhorse of RPC. Provides high hydrophobicity.

  • Phenyl-Hexyl: This stationary phase offers pi-pi interactions due to the phenyl rings. This can be highly effective for separating aromatic isomers like methylindans. The pi-pi interactions provide an orthogonal separation mechanism to hydrophobicity.

  • Pentafluorophenyl (PFP): Offers alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions.

Step 3: Temperature and Flow Rate Adjustments
  • Temperature: Increasing the column temperature in HPLC generally decreases viscosity, leading to sharper peaks and sometimes improved resolution. However, the effect on selectivity can be unpredictable. It is a parameter worth screening (e.g., 25°C, 40°C, 55°C).

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates (N) of the column, leading to better efficiency and potentially better resolution, at the cost of longer run times.

Protocol: Method Development for Flash Chromatography Purification

This protocol outlines a systematic approach to developing a flash chromatography method for the purification of this compound from a crude reaction mixture.

Objective: To achieve baseline separation of this compound from its isomers with a reasonable run time and solvent consumption.

Materials:

  • Crude this compound mixture

  • TLC plates (Silica gel 60 F254)

  • Flash chromatography system with a UV detector

  • Silica gel flash column

  • Solvents: Heptane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

Workflow Diagram:

A 1. TLC Screening B Spot crude mixture on 3 TLC plates A->B C Develop in: - 9:1 Heptane/EtOAc - 9:1 Heptane/DCM - 19:1 DCM/MeOH B->C D Visualize under UV (254 nm) and stain if necessary C->D E Select system with best spot separation (ΔRf > 0.1) D->E F 2. Gradient Optimization E->F G Calculate Flash Gradient based on TLC Rf values F->G H Run small-scale flash purification G->H I 3. Analysis & Scaling H->I J Analyze fractions by TLC or LC-MS I->J K Pool pure fractions J->K L Scale up purification if necessary K->L

Caption: Workflow for flash chromatography method development.

Step-by-Step Procedure:

  • TLC Screening: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM). b. Spot the solution onto three separate TLC plates. c. Develop each plate in a different solvent system to screen for selectivity. A good starting point is:

    • System 1: 90% Heptane / 10% Ethyl Acetate
    • System 2: 90% Heptane / 10% Dichloromethane d. Visualize the plates under a UV lamp at 254 nm. The indanol isomers should be UV active. e. Identify the solvent system that provides the best separation between the desired product and its main impurities. The target Rf for the product of interest should ideally be between 0.2 and 0.4 for optimal transfer to a flash method.
  • Method Translation to Flash Chromatography: a. Once the optimal TLC solvent system is identified, it can be translated into a gradient for flash chromatography. b. A common rule of thumb is to start the gradient with a solvent composition that gives the product an Rf of ~0.5 on TLC and end with a composition that gives an Rf of ~0.1. A more direct calculation for the column volumes (CV) of elution is: CV ≈ 1/Rf . c. For example, if the best separation is seen in 15% EtOAc in Heptane (Rf = 0.3), a suitable gradient for the flash column might be:

    • Segment 1: 5% EtOAc for 2 CV (column equilibration)
    • Segment 2: 5% to 25% EtOAc over 10 CV (elution of compounds)
    • Segment 3: 25% EtOAc for 2 CV (column flush)
  • Sample Loading and Execution: a. For optimal resolution, dry loading is recommended. Pre-adsorb the crude material onto a small amount of silica gel and load it onto the top of the column. b. Run the purification method on the flash chromatography system, collecting fractions based on the UV chromatogram.

  • Fraction Analysis: a. Analyze the collected fractions by TLC or a faster method like LC-MS to determine which ones contain the pure this compound. b. Combine the pure fractions and evaporate the solvent to obtain the purified product.

References

This section would be populated with actual links if they were generated by the search tool. The following are representative examples of the types of sources that would be cited.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. - A foundational text covering the principles of HPLC, including solvent selectivity and method development.
  • Application Note: Isomer Separation on Phenyl-Hexyl Phases. (2022). Waters Corporation.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. - The seminal paper on flash chromatography, providing the fundamental principles for the technique.

stability of 5-Methylindan-4-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylindan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

I. General Handling and Storage

Proper handling and storage are the first line of defense against unwanted degradation of this compound. As a phenolic compound, it is susceptible to oxidation, which can be accelerated by factors like light, heat, and the presence of metal ions.[1][2]

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidation.[2] For solutions, preparing single-use aliquots and storing them at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles.[2]

Q2: I've noticed my solution of this compound is turning a brownish color. What's happening?

A2: A brown discoloration is a classic visual indicator of the oxidation of phenolic compounds.[2] The phenol group of this compound is being oxidized to form quinone-type structures, which can then polymerize to create colored complexes.[2] This process can be accelerated by exposure to air (oxygen), light, and high pH.[2]

Q3: Are there any specific materials I should avoid for containers or labware when working with this compound?

II. Stability in Solution: The Critical Role of pH

The pH of a solution can dramatically influence the stability of this compound. This is due to the acidic nature of the phenolic hydroxyl group.

Q4: How does pH affect the stability of this compound?

A4: Phenolic compounds, including this compound, are generally more stable in acidic to neutral conditions (pH < 7).[2] In alkaline (high pH) solutions, the phenolic proton is abstracted, forming a phenoxide ion.[5][6][7] While this ion is stabilized by resonance, it is also more susceptible to oxidation.[8] Studies on other phenolic compounds have shown that high pH can lead to irreversible degradation.[8][9]

Q5: I need to prepare a solution of this compound for a biological assay that requires a physiological pH (around 7.4). What precautions should I take?

A5: When working at or near physiological pH, it is crucial to minimize other stress factors. Prepare the solution fresh, just before the experiment. Use a degassed buffer to remove dissolved oxygen, which is a primary driver of oxidation.[2] Protect the solution from light by using amber vials or wrapping the container in foil.[2] If the experimental design allows, consider adding an antioxidant to the buffer.

Q6: What is the underlying chemical reason for the increased degradation at high pH?

A6: The increased degradation at high pH is due to the formation of the phenoxide ion.[5][6] The negative charge on the oxygen atom can be delocalized into the aromatic ring through resonance, which makes the ring more electron-rich and thus more susceptible to oxidation.[5][6][7] The resulting quinone-like intermediates are often highly reactive and can undergo further reactions, including polymerization.[2]

III. Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential in pharmaceutical development to understand degradation pathways and establish the stability-indicating nature of analytical methods.[10][11][12] These studies involve intentionally subjecting the compound to harsh conditions.[10][12][13]

A. Thermal Stability

Q7: My this compound sample shows degradation when heated. What are the likely degradation products?

A7: While specific degradation pathways for this compound upon heating are not extensively documented in publicly available literature, thermal stress on phenolic compounds can lead to oxidation and polymerization.[1] High temperatures can provide the activation energy needed for reactions with atmospheric oxygen. Depending on the severity of the conditions, cleavage of the indan ring structure could also occur, although this would likely require very high temperatures.

Experimental Protocol: Assessing Thermal Stability

  • Sample Preparation: Accurately weigh this compound into separate, sealed vials. For solutions, prepare a stock solution in a suitable solvent and aliquot into vials.

  • Stress Conditions: Place the vials in a calibrated oven at a specific temperature (e.g., 60°C, 80°C). Include a control sample stored at recommended conditions.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

B. Photostability

Q8: Is this compound sensitive to light? How can I test for this?

A8: Aromatic compounds, especially those with hydroxyl groups, can be susceptible to photodegradation.[14][15] Exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical reactions, often leading to oxidation.[1][16]

Experimental Protocol: Assessing Photostability (ICH Q1B Guideline Approach)

  • Sample Preparation: Prepare samples of this compound (both solid and in solution) in photochemically transparent containers (e.g., quartz or borosilicate glass). Prepare control samples wrapped in aluminum foil to protect them from light.

  • Light Exposure: Place the samples in a photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At the end of the exposure, compare the light-exposed samples to the dark controls using a stability-indicating HPLC method. A significant difference in the purity or degradant profile indicates photosensitivity.

C. Oxidative Stability

Q9: I suspect my compound is degrading due to oxidation. How can I confirm this and what are the likely mechanisms?

A9: The phenolic hydroxyl group of this compound is a prime target for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, residual peroxides in solvents, or the presence of metal ions that can catalyze redox reactions.[2] The degradation pathway likely involves the formation of a phenoxyl radical, which can then be converted to a quinone-type species.

Experimental Protocol: Assessing Oxidative Stability

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: To separate vials, add a low concentration of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). Maintain a control sample without the oxidizing agent.

  • Reaction: Store the samples at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours), protected from light.

  • Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method to observe the extent of degradation and the formation of new peaks.

IV. Analytical Considerations

A robust analytical method is crucial for accurately assessing the stability of this compound.

Q10: What type of analytical method is best suited for stability studies of this compound?

A10: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This method should be able to separate the parent compound from all potential degradation products, impurities, and other components in the sample matrix. A common approach would be a reversed-phase HPLC method with UV detection. The wavelength for detection should be chosen based on the UV spectrum of this compound to ensure maximum sensitivity. Mass spectrometry (LC-MS) can be invaluable for identifying the structures of unknown degradation products.[17]

V. Visualization of Concepts

To aid in understanding the concepts discussed, the following diagrams illustrate key workflows and relationships.

G cluster_storage Recommended Storage cluster_stress Degradation Stressors Cool_Dry Cool, Dry Place 5_Methylindan_4_ol This compound (Stable) Cool_Dry->5_Methylindan_4_ol Light_Protection Protect from Light Light_Protection->5_Methylindan_4_ol Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->5_Methylindan_4_ol High_pH High pH (Alkaline) High_pH->5_Methylindan_4_ol Oxygen Oxygen (Air) Oxygen->5_Methylindan_4_ol Light Light (UV/Visible) Light->5_Methylindan_4_ol Heat Heat Heat->5_Methylindan_4_ol Degradation_Products Degradation Products (e.g., Quinones, Polymers) 5_Methylindan_4_ol->Degradation_Products leads to

Caption: Factors influencing the stability of this compound.

G Start Start: Stability Assessment Prepare_Sample Prepare Sample (Solid or Solution) Start->Prepare_Sample Stress_Condition Apply Stress Condition (Heat, Light, pH, Oxidant) Prepare_Sample->Stress_Condition Control_Sample Store Control Sample (Protected) Prepare_Sample->Control_Sample Time_Points Collect Samples at Time Intervals Stress_Condition->Time_Points Control_Sample->Time_Points Analysis Analyze by Stability- Indicating HPLC Method Time_Points->Analysis Data_Evaluation Evaluate Data: Compare Stressed vs. Control Analysis->Data_Evaluation Conclusion Draw Conclusion on Stability Profile Data_Evaluation->Conclusion

Caption: General workflow for a forced degradation study.

VI. Summary Data Table

ConditionPotential for DegradationKey ConsiderationsRecommended Action
Long-Term Storage Low to ModerateOxygen, light, and temperature are key factors.Store at ≤ 25°C in a dark, dry place under an inert atmosphere.
Aqueous Solution (Acidic, pH < 6) LowGenerally stable.Use high-purity water/solvents.
Aqueous Solution (Neutral, pH 6-8) ModerateIncreased susceptibility to oxidation.Prepare fresh, use degassed buffers, protect from light.
Aqueous Solution (Alkaline, pH > 8) HighFormation of the more reactive phenoxide ion.[8][9]Avoid if possible. If necessary, work quickly at low temperatures.
Elevated Temperature (>40°C) Moderate to HighCan accelerate oxidation.Minimize exposure to high temperatures during experiments.
Light Exposure (UV/Visible) Moderate to HighCan induce photochemical degradation.[1][16]Handle in amber glassware or under low-light conditions.
Presence of Oxidizing Agents HighDirect chemical degradation.Ensure solvents are free of peroxides.

VII. References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.[Link]

  • Bara-Nekane, S., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.[Link]

  • Gómez-Alonso, S., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH.[Link]

  • Kim, H. J., & Lee, J. H. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC - NIH.[Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.[Link]

  • Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate.[Link]

  • Save My Exams. (2025). Acidity of Phenols. Save My Exams.[Link]

  • BYJU'S. (2019). The Explanation for the Acidity of Phenols. BYJU'S.[Link]

  • Chemistry LibreTexts. (2023). Acidity of Phenols. Chemistry LibreTexts.[Link]

  • ideXlab. (n.d.). Aromatic Alcohols. ideXlab.[Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Ministry of the Environment, Government of Japan.[Link]

  • PubChemLite. (n.d.). This compound (C10H12O). PubChemLite.[Link]

  • Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Greenbook.net.[Link]

  • PubChem. (n.d.). 5-Methylindan. National Center for Biotechnology Information.[Link]

  • Reddy, P. K., & Reddy, Y. R. (2016). Forced Degradation Studies. MedCrave online.[Link]

  • Tulane University. (n.d.). Chemical Safety. Office of Environmental Health and Safety (OEHS).[Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.[Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[Link]

  • Thatcher, S. R., et al. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.[Link]

  • The Good Scents Company. (n.d.). 5-methylindan. The Good Scents Company.[Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH.[Link]

  • Couteau, C., et al. (2012). Study of the influence of alcohol on the photostability of four UV filters. PubMed.[Link]

  • García-López, E. I., et al. (2021). Selective oxidation of aromatic alcohols in the presence of C3N4 photocatalysts derived from the polycondensation of melamine, cyanuric and barbituric acids. SpringerLink.[Link]

  • Couteau, C., et al. (2012). Study of the influence of alcohol on the photostability of four UV filters. European Review for Medical and Pharmacological Sciences.[Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.[Link]

  • Weng, G., & Raushel, F. M. (2005). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH.[Link]

  • SpectraBase. (n.d.). 5-Methylindan. SpectraBase.[Link]

  • NDKK48. (2015). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed.[Link]

  • PhytoBank. (n.d.). Showing this compound (PHY0159411). PhytoBank.[Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Methyl-1-hepten-4-ol (CAS 99328-46-8). Cheméo.[Link]

  • Ghoshal, K., et al. (2005). 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal. PubMed.[Link]

  • Papsun, D. M., & Logan, B. K. (2018). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI.[Link]

  • Rogstad, D. K., et al. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. PubMed Central.[Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.[Link]

Sources

preventing degradation of 5-Methylindan-4-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for 5-Methylindan-4-ol. As Senior Application Scientists, we have compiled this guide to address common challenges encountered by researchers in maintaining the stability and integrity of this compound. This resource combines fundamental chemical principles with field-proven protocols to ensure the reliability of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What is this compound, and what makes it susceptible to degradation?

This compound is a chemical compound featuring an indanol core structure, which consists of a benzene ring fused to a five-membered ring, with a hydroxyl (-OH) group attached to the aromatic portion.[1][2] This hydroxyl group makes it a phenolic compound. The primary cause of its instability is the susceptibility of this phenolic hydroxyl group to oxidation. Environmental factors like oxygen, light, heat, and changes in pH can catalyze this degradation.

Q2: What are the visible signs of this compound degradation?

The most common sign of degradation is a change in color. Pure this compound is typically a white to off-white solid. Upon degradation, especially through oxidation, it can develop a yellow, pink, or brownish hue. This is due to the formation of colored oxidation products, such as quinone-like species. You may also observe changes in solubility or the appearance of new, unidentified peaks during analytical testing (e.g., HPLC, GC-MS).

Q3: What are the ideal storage conditions for this compound?

To maximize shelf-life and prevent degradation, the compound must be protected from atmospheric oxygen, light, and elevated temperatures. The following table summarizes the recommended conditions based on best practices for storing phenolic and indanol compounds.[3][4][5][6][7]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical reactions, including oxidation.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, which is the primary driver of oxidative degradation.
Light Amber Glass Vial / Opaque ContainerProtects the compound from UV and visible light, which can catalyze photolytic degradation.[5][8][9]
Container Tightly Sealed Glass Vial with PTFE-lined capPrevents exposure to moisture and atmospheric oxygen. Glass is chemically inert.[6][10]

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section provides a problem-and-solution framework for specific issues you may encounter.

Issue 1: My solid this compound has turned yellow/brown after a few weeks.
  • Probable Cause: This is a classic sign of oxidation. Your sample has likely been exposed to atmospheric oxygen and/or light.

  • Immediate Action:

    • Perform a quality control check using an appropriate analytical method (see Protocol 2) to quantify the level of purity remaining.

    • Compare the analytical profile to a reference standard or a previously established baseline.

  • Preventative Measures:

    • Always store the compound under an inert atmosphere. After each use, flush the vial headspace with argon or nitrogen before resealing.

    • Ensure the container is light-proof. Use amber vials and consider storing them inside a secondary opaque container or box.[10]

    • For long-term storage, subdivide the material into smaller, single-use aliquots to minimize repeated exposure of the bulk material to the atmosphere.

Issue 2: I've prepared a solution of this compound, and it is changing color rapidly.
  • Probable Cause: Degradation is significantly accelerated in solution. The choice of solvent, pH, and the presence of dissolved oxygen can all play a role. Phenolic compounds are particularly unstable in basic solutions.

  • Immediate Action:

    • Discard the solution if significant color change is observed, as its concentration and purity are no longer reliable.

    • If you need to proceed, prepare fresh solutions immediately before use.

  • Preventative Measures:

    • Use de-gassed solvents to minimize dissolved oxygen.

    • If possible, prepare solutions in a glovebox or under a stream of inert gas.

    • Avoid basic (high pH) conditions unless required by the experimental protocol. If basic conditions are necessary, use the solution immediately.

    • Protect the solution from light at all times by wrapping the container in aluminum foil or using amber glassware.

Issue 3: My analytical results (HPLC/LC-MS) show new impurity peaks that were not present initially.
  • Probable Cause: These new peaks are almost certainly degradation products. Their appearance indicates that the storage and handling protocols are insufficient.

  • Troubleshooting Workflow: The following diagram illustrates a logical workflow for addressing this issue.

G A Observation: New peaks in HPLC analysis B Hypothesis: Sample has degraded due to - Oxygen Exposure - Light Exposure - Thermal Stress A->B C Action 1: Review Storage Conditions (Temp, Light, Atmosphere) B->C D Action 2: Review Solution Handling (Solvent, pH, Time) B->D E Confirmation: Perform Forced Degradation Study (See Protocol 1) B->E Optional: Characterize Degradants F Resolution: Implement stricter storage and handling protocols based on findings. Re-aliquot fresh material. C->F D->F

Caption: Troubleshooting workflow for unexpected analytical impurities.

Experimental Protocols

These protocols provide standardized methods for assessing the stability of this compound.

Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[11][12][13] The goal is to achieve 5-20% degradation to identify potential degradants without destroying the molecule completely.[11]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV system

  • Photostability chamber, calibrated oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

Stress ConditionReagent/ProcedureIncubationNeutralization (Post-Incubation)
Acid Hydrolysis 0.1 M HCl60°C for 24 hoursAdd 1 mL of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp for 8 hoursAdd 1 mL of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 24 hoursN/A
Thermal Place solid sample in oven80°C for 48 hoursDissolve in acetonitrile
Photolytic Expose solid sample in chamberICH Q1B conditionsDissolve in acetonitrile
Control 1 mL Acetonitrile + 1 mL WaterStore at 2-8°C, protected from lightN/A
  • Analysis: After the specified incubation time, neutralize the acid/base samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by HPLC (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks.

G cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation A->B3 B4 Thermal A->B4 B5 Photolytic A->B5 C Neutralize & Dilute B1->C B2->C B3->C B4->C B5->C D Analyze by HPLC C->D E Compare Chromatograms & Assess Degradation D->E

Caption: Workflow for the forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol outlines a general-purpose reverse-phase HPLC method to separate this compound from its potential degradation products.[14]

Objective: To quantify the purity of this compound and detect degradation products.

Instrumentation and Parameters:

ParameterValue
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temp 30°C[4][8]
Detection UV at 275 nm[8]
Injection Vol. 10 µL

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase (at initial conditions, e.g., 30% Acetonitrile / 70% Water) to a final concentration of approximately 100 µg/mL.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas. The purity can be calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

References

  • Škulcová, A., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants, 12(4), 962. [Link][8]

  • PubMed. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants (Basel). [Link][9]

  • Tachakittirungrod, S., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Molecules, 27(6), 1941. [Link][3]

  • Zhang, Z., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules, 23(9), 2244. [Link][4]

  • Bodoira, R., et al. (2019). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. International Journal of Food Science and Technology, 54(9), 2654-2662. [Link][5]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for Detecting 4,4'-Methylenedianiline. [Link][15]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link][1]

  • Panda, S. S., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Bioanalysis & Biomedicine, 6(3). [Link][11]

  • Bajaj, S., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(7). [Link][12]

  • PubChemLite. (n.d.). This compound (C10H12O). [Link][2]

  • Parales, R. E., & Haddock, J. D. (2013). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Applied and Environmental Microbiology, 79(14), 4238-4246. [Link]

  • Kumar, V., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 92-98. [Link][13]

  • Rhodococcus sp. NDKK48. (2012). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Journal of Bioscience and Bioengineering, 113(6), 727-732. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylindan. PubChem Compound Database. [Link]

  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Link][10]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery and Therapeutics, 1(1). [Link][14]

  • Ghoshal, K., et al. (2005). 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway. Molecular and Cellular Biology, 25(11), 4727-4741. [Link]

  • Rogstad, D. K., et al. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(6), 1114-1121. [Link]

Sources

Technical Support Center: Regioselectivity in 5-Methylindan-4-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing advanced guidance on controlling regioselectivity in reactions involving 5-Methylindan-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on this nuanced substrate. Here, you will find field-proven insights, troubleshooting guides in a direct Q&A format, and detailed protocols to enhance the precision of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling regioselectivity during electrophilic aromatic substitution (EAS) on this compound?

The primary challenge arises from the competing directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the indane scaffold. The hydroxyl group is a strongly activating ortho, para-director, while the methyl group is a weakly activating ortho, para-director.[1][2][3] This creates a scenario where multiple positions on the aromatic ring are activated, potentially leading to a mixture of constitutional isomers. The key reactive sites are C6 and C7, and to a lesser extent, the positions on the five-membered ring under certain conditions.

Q2: Based on electronic effects, which position is most likely to be substituted in a typical EAS reaction?

The hydroxyl group at C4 is the more powerful activating group.[2] Its activating effect is strongest at the ortho (C5, which is blocked by the methyl group) and para (C7) positions. The methyl group at C5 activates its ortho positions (C4 and C6) and its para position (no direct para position on the indane ring). Therefore, the C6 and C7 positions are the most electronically activated sites for electrophilic attack. The hydroxyl group's strong directing effect would suggest a preference for the C7 position.

Q3: How does steric hindrance influence the regiochemical outcome?

Steric hindrance plays a significant role in reactions of this compound.[4][5] The indane framework itself imposes steric constraints. The C7 position is sterically hindered by the adjacent five-membered ring. The C6 position is less sterically encumbered. Consequently, even though C7 might be electronically favored due to the powerful hydroxyl directing group, bulky electrophiles may preferentially attack the C6 position.[4]

Troubleshooting Unwanted Isomer Formation

This section addresses common issues encountered during the synthesis of substituted this compound derivatives and provides actionable solutions.

Problem 1: Poor selectivity between the C6 and C7 positions in Friedel-Crafts Acylation.

Symptoms: You are performing a Friedel-Crafts acylation and obtaining a mixture of 6-acyl and 7-acyl-5-methylindan-4-ol, with the 6-acyl isomer often being the major product, contrary to electronic expectations.

Root Cause Analysis: The formation of the 6-acyl isomer is likely favored due to the steric hindrance at the C7 position, which is ortho to the bulky indane ring.[4][6] While the hydroxyl group strongly activates the C7 position, the acylium ion, often complexed with the Lewis acid catalyst, is sterically demanding and may not be able to access the C7 position efficiently.

Solutions:

  • Protect the Hydroxyl Group: Converting the hydroxyl group into a less activating, but still ortho, para-directing group can modulate the electronic effects and potentially alter the isomer ratio. More importantly, using a bulky protecting group can further increase the steric hindrance around the C4 position, potentially favoring substitution at the more remote C6 position. Conversely, a protecting group that can coordinate with the Lewis acid might direct the electrophile to the C7 position.[7][8][9]

  • Vary the Lewis Acid Catalyst: Different Lewis acids can have different steric bulk and coordinating properties.[10][11][12] Experimenting with a range of Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂, SnCl₄, TiCl₄) can influence the regioselectivity. A less bulky Lewis acid may favor attack at the more sterically hindered C7 position.

  • Optimize Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the reaction by favoring the thermodynamically more stable product, which may be the C7 isomer if electronic effects are dominant.

Problem 2: Achieving substitution exclusively at the C7 position.

Symptoms: You need to synthesize a 7-substituted-5-methylindan-4-ol derivative, but are struggling to achieve high selectivity for this isomer.

Root Cause Analysis: As discussed, the C7 position is electronically activated but sterically hindered. Standard EAS conditions often lead to mixtures. To achieve high selectivity for the C7 position, a strategy that overrides the inherent steric and electronic preferences is required.

Solutions:

  • Directed ortho-Lithiation: This is a powerful technique for achieving substitution at a specific position ortho to a directing group.[13][14][15][16] By protecting the hydroxyl group as an ether (e.g., a methoxymethyl (MOM) ether or a benzyl ether), you can then use a strong base like n-butyllithium or sec-butyllithium to selectively deprotonate the C7 position. The resulting aryllithium species can then be quenched with a suitable electrophile to exclusively yield the 7-substituted product.

  • Use of a Directing Protecting Group: A protecting group on the hydroxyl function that can chelate to the incoming electrophile-catalyst complex can direct the substitution to the proximate C7 position. For example, a pivaloyl protecting group could be explored.

Problem 3: Unwanted side reactions, such as polymerization or degradation.

Symptoms: During your reaction, you observe the formation of dark, tarry materials and obtain a low yield of the desired product.

Root Cause Analysis: Phenolic compounds like this compound are sensitive to strongly acidic and oxidizing conditions.[17] The electron-rich aromatic ring is prone to polymerization, particularly under harsh Friedel-Crafts or nitration conditions.

Solutions:

  • Protect the Hydroxyl Group: This is the most effective way to prevent polymerization and degradation.[7][18][19] Converting the phenol to an ether or an ester will reduce the electron-donating ability of the oxygen, making the ring less susceptible to oxidation and polymerization.

  • Milder Reaction Conditions:

    • For nitration , avoid harsh conditions like concentrated nitric and sulfuric acid. Consider using milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitrate salt with a Lewis acid.[20][21][22][23]

    • For Friedel-Crafts reactions , use a less reactive acylating agent (e.g., an anhydride instead of an acyl halide) or a less potent Lewis acid.[24][25]

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation via Hydroxyl Protection

This protocol outlines a general procedure for the Friedel-Crafts acylation of this compound, with an emphasis on protecting the hydroxyl group to improve yield and potentially influence regioselectivity.

Step 1: Protection of the Hydroxyl Group (Example: Methyl Ether)

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone, THF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a methylating agent, such as dimethyl sulfate (Me₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting 4-methoxy-5-methylindane by column chromatography.

Step 2: Friedel-Crafts Acylation

  • To a cooled (0 °C) suspension of a Lewis acid (e.g., AlCl₃, 1.1 eq) in a dry, inert solvent (e.g., dichloromethane, DCM), add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of 4-methoxy-5-methylindane (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C or to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Extract the product with DCM, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the ratio of 6-acyl to 7-acyl isomers. Purify by column chromatography.

Protocol 2: C7-Selective Functionalization via Directed ortho-Lithiation

This advanced protocol provides a method for the exclusive functionalization at the C7 position.

Step 1: Protection of the Hydroxyl Group (Example: MOM Ether)

  • To a solution of this compound (1.0 eq) in dry DCM at 0 °C, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. Caution: MOM-Cl is a potent carcinogen.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Work up the reaction by washing with saturated ammonium chloride solution, followed by brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the 4-(methoxymethoxy)-5-methylindane by column chromatography.

Step 2: Directed ortho-Lithiation and Electrophilic Quench

  • Dissolve the MOM-protected indanol (1.0 eq) in dry THF in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add sec-butyllithium (1.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1-2 hours.

  • Add a solution of the desired electrophile (e.g., N,N-dimethylformamide for formylation, or a silyl chloride for silylation, 1.5 eq) in dry THF dropwise at -78 °C.

  • Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude product can then be deprotected (e.g., with acidic conditions for the MOM group) and purified by column chromatography to yield the pure 7-substituted-5-methylindan-4-ol.

Data Summary and Visualization

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Reaction TypePredicted Major Isomer(s)Key Influencing FactorsRecommended Strategy for High Selectivity
Nitration Mixture of 6-nitro and 7-nitroElectronic effects favor C7; sterics favor C6.Protect -OH, use mild nitrating agent.
Halogenation Mixture of 6-halo and 7-haloElectronic effects favor C7; sterics favor C6.Protect -OH, consider catalyst choice.
Friedel-Crafts Acylation 6-acyl (often major) and 7-acylSteric hindrance from the electrophile-Lewis acid complex is highly significant.Protect -OH, vary Lewis acid, or use ortho-lithiation for C7.
Friedel-Crafts Alkylation Mixture of 6-alkyl and 7-alkylCarbocation rearrangements are possible; sterics are important.Use less reactive alkylating agents; protecting the -OH is crucial.
Diagrams

G cluster_0 Decision Workflow for C7-Substitution start Goal: Synthesize 7-Substituted-5-Methylindan-4-ol q1 Is standard EAS (e.g., Friedel-Crafts) selective? start->q1 m1 Obtain mixture of C6 and C7 isomers q1->m1 No s1 Protect Hydroxyl Group q1->s1 Yes (minor C6) m1->s1 s2 Perform Directed ortho-Lithiation s1->s2 s3 Quench with Electrophile s2->s3 end Pure 7-Substituted Product s3->end

Caption: Summary of directing effects in this compound.

References

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Reddy, et al. (2025). Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel-Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides. Organic Letters, 27(37), 10400-10405. [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Yang, J., & Dudley, G. B. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(20), 7998–8000. [Link]

  • Reddy, P. S., & Kumar, A. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36035-36061. [Link]

  • El-Hiti, G. A., & Smith, K. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]

  • Stavrou, I., & Constantinou, I. (2022). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 18, 1422-1454. [Link]

  • Iwao, M., & Kuraishi, T. (1995). 7-indolinecarboxaldehyde. Organic Syntheses, 72, 62. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Dudley, G. B., & Yang, J. (2009). New strategies for protecting group chemistry: synthesis, reactivity, and indirect oxidative cleavage of para-siletanylbenzyl ethers. The Journal of Organic Chemistry, 74(20), 7998-8000. [Link]

  • Maruoka, K., & Ooi, T. (2009). Asymmetric Lewis Acid Catalysis of Aluminum(salalen) Complexes: Friedel—Crafts Reaction of Indole. Synlett, 2009(9), 1289-1301. [Link]

  • Majumder, S., & Webster, R. D. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29705-29754. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. User's guide. Chemical Reviews, 90(6), 879-933. [Link]

  • Clayden, J. Directed (ortho) Metallation. [Link]

  • Weng, Z., & Li, Y. (2014). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic Letters, 16(11), 3102-3105. [Link]

  • Gadaginamath, G. S., & Patil, S. A. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(4), 857-862. [Link]

  • LibreTexts Chemistry. (2019, June 5). 15.03.1: Theory of Directing effects. [Link]

  • Boltje, T. J., & van Delft, F. L. (2018). 1 Protecting Group Strategies in Carbohydrate Chemistry. In Glycochemical Synthesis: Strategies and Applications (pp. 1-46). Wiley-VCH. [Link]

  • Clark, J. (2019). Learning outcome 30.1.4. Chemguide. [Link]

  • van der Vorm, S., & Codee, J. D. C. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. [Link]

  • Chem LibreTexts. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Video]. YouTube. [Link]

  • Olah, G. A., & Prakash, G. K. S. (2012). Friedel-Crafts reactions with N-heterocyclic alcohols. Journal of Organic Chemistry, 77(1), 377-386. [Link]

  • The Organic Chemistry Tutor. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 19(48), 32371-32380. [Link]

  • The Organic Chemistry Tutor. (2019, January 22). regioselectivity of radical halogenation of alkanes. [Video]. YouTube. [Link]

  • Wang, H., et al. (2024). Selective production of methylindan and tetralin with xylose or hemicellulose. Nature Communications, 15(1), 3768. [Link]

  • Wang, Y., et al. (2025). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides. The Journal of Organic Chemistry, 90(1), 543-552. [Link]

  • Chem Help ASAP. (2019, December 21). regiochemistry in radical halogenation. [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • MacMillan, D. W. C., et al. (2001). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Journal of the American Chemical Society, 123(18), 4370-4371. [Link]

  • Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 19(48), 32371-32380. [Link]

  • Olah, G. A., & Prakash, G. K. S. (2001). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 98(18), 10051-10054. [Link]

  • Beier, P., & Zibinsky, M. (2014). Synthesis of 6-SF5-Indazoles and SF5-Analog of Gamendazole. The Journal of Organic Chemistry, 79(1), 403-408. [Link]

  • Smith, K., & El-Hiti, G. A. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S.
  • Quora. (2016, March 25). Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?. [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(35), 14174-14185. [Link]

  • Olah, G. A., & Prakash, G. K. S. (2001). Effect of solvents on regioselectivity of anisole nitration. Proceedings of the National Academy of Sciences, 98(18), 10051-10054. [Link]

  • Reddy, C. R., et al. (2014). Scandium-catalyzed tandem selective oxirane ring-opening/Friedel-Crafts alkylation: a facile access too[7][8]xazino[4,3-a]indoles and 3,4-dihydro-1H-pyrrolo[2,1-c]o[7][8]xazines. Organic & Biomolecular Chemistry, 12(35), 6869-6877. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Characterization of 5-Methylindan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 5-Methylindan-4-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the structural verification and purity assessment of this compound. Given its structural similarity to other positional isomers, a multi-technique approach is not just recommended, but essential for unambiguous characterization. This resource provides troubleshooting guides and FAQs to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound?

A1: The principal challenge in characterizing this compound lies in its unambiguous differentiation from its positional isomers (e.g., 6-methylindan-4-ol, 7-methylindan-4-ol, 4-methylindan-5-ol, etc.). These isomers share the same molecular formula (C₁₀H₁₂O) and molecular weight (148.20 g/mol ), leading to several analytical hurdles.[1][2] They often exhibit nearly identical mass spectra under standard electron ionization (EI) conditions and can have very close retention times in chromatographic systems, making their individual identification difficult with routine methods.[3][4]

Q2: I've synthesized a methylindanol, but how can I definitively confirm it's the 5-methyl-4-ol isomer?

A2: Definitive confirmation requires a combination of analytical techniques. While mass spectrometry can confirm the molecular weight, it cannot alone distinguish between positional isomers. The gold standard for structural elucidation in this case is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, two-dimensional (2D) NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical.[5] These experiments reveal through-bond and through-space correlations, respectively, which act as a fingerprint for the specific substitution pattern on the aromatic ring.

Q3: My GC-MS analysis shows a single, sharp peak with the correct mass-to-charge ratio (m/z 148). Is this sufficient for identification?

A3: Unfortunately, no. Positional isomers are notorious for having very similar fragmentation patterns and often co-elute or have very close retention times on standard GC columns.[6] A single peak with the correct mass confirms the presence of a C₁₀H₁₂O isomer but does not confirm its identity as this compound. To improve confidence, you would need to optimize your chromatographic method for isomer separation (e.g., using a more polar column or a slower temperature ramp) and, ideally, compare the retention time and mass spectrum to a certified reference standard.[3]

Q4: I'm struggling to obtain high-quality crystals of this compound for X-ray crystallography. What can I do?

A4: Crystallization of small, moderately polar molecules can be challenging.[7][8] Success often depends on a systematic approach. First, ensure your sample is of the highest possible purity (>99%), as impurities can inhibit crystal growth. Next, conduct a broad solvent screen to find a solvent system where the compound has moderate solubility.[9] Techniques like slow evaporation, slow cooling of a saturated solution, and vapor diffusion are standard methods to try. For difficult-to-crystallize compounds, consider advanced techniques like co-crystallization or using specialized alignment media to facilitate nucleation.[8][10]

Q5: What are the key safety precautions when handling this compound?

A5: According to the Globally Harmonized System (GHS) classifications, this compound is considered hazardous.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Always consult the latest Safety Data Sheet (SDS) from your supplier before starting any experimental work.[11]

Section 2: Troubleshooting Guide: Chromatographic Methods (GC & HPLC)

The most common issue in the chromatographic analysis of this compound is the failure to separate it from other isomers generated during synthesis.

Problem: A single peak is observed in GC or HPLC, but subsequent NMR analysis reveals a mixture of isomers.

Causality: Positional isomers often have very similar polarities and boiling points, leading to co-elution on standard chromatographic columns. Achieving baseline separation requires significant method optimization.

Logical Workflow for Isomer Separation

start Start: Co-eluting Isomers Detected step1 Step 1: Column Selection - GC: Switch to a polar column (e.g., WAX or Phenyl-type). - HPLC: Use a Phenyl-Hexyl or Biphenyl phase for enhanced π-π interactions. start->step1 Initial Approach step2 Step 2: Optimize Mobile Phase / Temperature Gradient - GC: Use a slow temperature ramp (e.g., 2-5 °C/min). - HPLC: Employ a shallow gradient with weak organic modifiers. step1->step2 Refine Method decision Separation Adequate? step2->decision step3 Step 3: Consider Derivatization React with an agent (e.g., TFAA) to alter volatility and polarity, enhancing separation. step3->step2 Re-optimize end End: Baseline Isomer Separation Achieved decision->step3 No decision->end Yes

Caption: Workflow for optimizing chromatographic separation of isomers.

Experimental Protocol: Optimized GC-MS for Indanol Isomers

This protocol is a starting point and should be optimized for your specific instrumentation and isomer mixture.

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS Conditions:

    • Column: A polar capillary column such as a DB-WAX or ZB-50 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended over standard non-polar columns.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 260°C, split mode (50:1 ratio).

    • Oven Program: Initial temperature of 120°C (hold for 2 min), ramp at 3°C/min to 240°C, and hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-250.

Data Presentation: Typical GC Parameters
ParameterStandard Method (Non-Polar Column)Optimized Method (Polar Column)Rationale for Change
Column Phase 5% Phenyl Polysiloxane (e.g., DB-5)Polyethylene Glycol (e.g., DB-WAX)Increases differential interaction with the polar hydroxyl group, enhancing separation.
Temp. Ramp 15-20 °C/min2-5 °C/minSlower ramp increases the interaction time with the stationary phase, improving resolution.[3]
Expected Outcome Single, broad peak for isomersMultiple, baseline-resolved peaksEnables accurate quantification and identification of each isomer.
Section 3: Troubleshooting Guide: Spectroscopic Methods (NMR)

Unambiguous structural confirmation of this compound relies on correctly assigning every signal in the NMR spectra, which is impossible with 1D experiments alone.

Problem: ¹H and ¹³C NMR spectra are obtained, but the substitution pattern on the aromatic ring cannot be confirmed.

Causality: The aromatic protons resonate in a crowded region (typically 6.5-7.5 ppm), and their coupling patterns can be complex. Similarly, ¹³C chemical shifts are influenced by multiple factors, and predictions may not be sufficient to distinguish between isomers. A definitive assignment requires establishing connectivity between the aliphatic and aromatic regions.

Logical Workflow for NMR-Based Structure Elucidation

start Start: Ambiguous 1D NMR Spectra step1 Step 1: Acquire 2D COSY Identifies ¹H-¹H coupling networks (aliphatic chain, aromatic protons). start->step1 Initial 2D Exp. step2 Step 2: Acquire 2D HSQC Correlates each proton to its directly attached carbon. step1->step2 step3 Step 3: Acquire 2D HMBC Reveals 2-3 bond ¹H-¹³C correlations. CRITICAL for placing substituents. step2->step3 Key Experiment step4 Step 4: Acquire 2D NOESY Confirms through-space proximity of protons (e.g., methyl group to aromatic H). step3->step4 Confirmation Step end End: Unambiguous Structure Confirmed step4->end

Caption: Workflow for definitive NMR structure elucidation.

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0.0 ppm).[12]

  • Acquisition: Using a high-field NMR spectrometer (≥400 MHz recommended), acquire the following spectra:

    • ¹H NMR: Standard proton experiment.

    • ¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.

    • COSY: Standard gradient-selected COSY experiment.

    • HSQC: Standard gradient-selected HSQC experiment optimized for ¹Jᴄʜ ≈ 145 Hz.

    • HMBC: Standard gradient-selected HMBC experiment optimized for long-range couplings (ⁿJᴄʜ ≈ 8 Hz). This is the most crucial experiment.

    • NOESY: Phase-sensitive NOESY with a mixing time of 500-800 ms.

  • Data Interpretation (Key Correlations for this compound):

    • HMBC: Look for a correlation from the methyl protons (~2.2 ppm) to the aromatic carbon bearing the hydroxyl group (C4, ~150-155 ppm) and the adjacent aromatic carbon (C6). Also, look for correlations from the benzylic protons on C3 to the aromatic carbons C4 and C4a.

    • NOESY: Expect a through-space correlation between the methyl protons (on C5) and the aromatic proton at the C6 position. This is a powerful confirmation of their proximity.

Data Presentation: Expected NMR Chemical Shifts

This table provides representative ¹H and ¹³C chemical shifts for this compound in CDCl₃. Actual values may vary based on concentration and solvent.

Atom Position¹H Shift (ppm)¹³C Shift (ppm)Key HMBC/NOESY Correlations
Methyl (on C5) ~2.2 (s, 3H)~16HMBC to C4, C5, C6; NOESY to H6
H6 ~6.7 (d, 1H)~118COSY to H7
H7 ~7.0 (d, 1H)~127COSY to H6; HMBC to C5, C1
OH (on C4) ~4.8 (s, 1H)--
C1 ~3.3 (t, 2H)~32HMBC to C2, C7a
C2 ~2.1 (p, 2H)~25COSY to C1, C3
C3 ~2.9 (t, 2H)~30HMBC to C4, C4a
Section 4: Troubleshooting Guide: X-ray Crystallography

Single-crystal X-ray diffraction provides the ultimate, irrefutable proof of structure. However, obtaining suitable crystals is often a significant bottleneck.

Problem: The purified compound is an oil or only produces microcrystalline powder, unsuitable for single-crystal X-ray diffraction.

Causality: The molecule's combination of a rigid aromatic core and a flexible aliphatic ring, along with a hydrogen-bonding hydroxyl group, can lead to difficult packing in a crystal lattice. The tendency for a substance to crystallize is an intrinsic physical property that can be influenced by purity, solvent, and thermodynamic conditions.[9][13]

Logical Workflow for Crystallization Screening

start Start: Purified Compound (>99%) step1 Step 1: Solvent Screening Test solubility in a range of solvents (polar, non-polar, protic, aprotic). Find a system with moderate solubility. start->step1 step2 Step 2: Method Selection - Slow Evaporation (for volatile solvents) - Slow Cooling (for systems with temp-dependent solubility) - Vapor Diffusion (most versatile) step1->step2 step3 Step 3: Incubation Set up multiple trials in a vibration-free environment. Be patient; can take days to weeks. step2->step3 decision Crystals Formed? step3->decision end End: X-ray Quality Single Crystal Obtained decision->end Yes oil_out Outcome: Oiling Out (Try more dilute conditions or different solvent) decision->oil_out No powder_out Outcome: Powder/Microcrystals (Slow down process; try seeding) decision->powder_out No

Caption: A systematic approach to screening for crystallization conditions.

Experimental Protocol: Vapor Diffusion for Crystallization
  • Prepare the Reservoir: In a small beaker or the outer well of a crystallization plate, add 1-2 mL of an "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., hexane).

  • Prepare the Sample Solution: In a small vial, dissolve 2-5 mg of this compound in a minimal amount (~0.2-0.5 mL) of a "good" solvent (one in which it is readily soluble, e.g., ethyl acetate or toluene). The solution should be saturated or near-saturated.

  • Set up the System: Place the open vial containing your compound solution inside the beaker with the anti-solvent. Ensure the vial is stable and will not tip over.

  • Seal and Incubate: Seal the beaker tightly with parafilm or a lid. Over time (hours to weeks), the more volatile "good" solvent will slowly evaporate from the vial and the less volatile "anti-solvent" will slowly diffuse into the vial. This gradually decreases the solubility of your compound, hopefully promoting slow, ordered crystal growth.

  • Monitor: Check periodically for crystal formation without disturbing the setup.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88473, this compound. Retrieved January 18, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13402, 5-Methylindan. Retrieved January 18, 2026, from [Link].

  • Khan, I., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PubMed Central. Retrieved January 18, 2026, from [Link].

  • PubChemLite (n.d.). This compound (C10H12O). Retrieved January 18, 2026, from [Link].

  • SpectraBase (2025). 5-Methylindan - Optional[13C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link].

  • ResearchGate (2016). What are the best structural characterization techniques for positional isomers? Retrieved January 18, 2026, from [Link].

  • Biocompare (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved January 18, 2026, from [Link].

  • PhytoBank (2015). Showing this compound (PHY0159411). Retrieved January 18, 2026, from [Link].

  • University of Geneva (n.d.). Guide for crystallization. Retrieved January 18, 2026, from [Link].

  • ResearchGate (n.d.). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved January 18, 2026, from [Link].

  • Perkins, R. J. (2022). Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central. Retrieved January 18, 2026, from [Link].

  • ForensicRTI (2020). Drugs of Abuse: Identification of Positional Isomers by Solid-Phase GC-IR. Retrieved January 18, 2026, from [Link].

  • Royal Society of Chemistry (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved January 18, 2026, from [Link].

  • Ashenhurst, J. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. Retrieved January 18, 2026, from [Link].

  • ChemRxiv (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. Retrieved January 18, 2026, from [Link].

  • MDPI (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Molecules. Retrieved January 18, 2026, from [Link].

  • University of Wisconsin-Madison (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved January 18, 2026, from [Link].

Sources

Technical Support Center: Purification of 5-Methylindan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methylindan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. We will delve into the causality behind experimental choices, providing you with the expertise to overcome purification challenges and ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product has a low melting point and a broad melting range. What is the likely cause and how can I resolve this?

A low and broad melting point is a classic indicator of impurities in a crystalline solid. The presence of foreign molecules disrupts the crystal lattice, requiring less energy to break the intermolecular forces.

Common Impurities:

  • Isomeric Byproducts: The synthesis of this compound, often proceeding through intermediates like 5-methyl-1-indanone, can generate constitutional isomers depending on the starting materials and reaction conditions. For instance, Friedel-Crafts acylation of m-xylene can lead to different isomers.[1][2]

  • Unreacted Starting Material: Incomplete reduction of 5-methyl-1-indanone to this compound is a common source of impurity.

  • Over-oxidation Products: If the synthesis involves an oxidation step, the formation of indenone derivatives is possible.[3]

  • Dehydration Products: The acidic conditions sometimes used in workups can lead to the dehydration of the tertiary alcohol, this compound, to form 5-methylindene.

Recommended Purification Strategy:

Recrystallization is often the most effective method for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but completely at its boiling point. Based on the polarity of this compound (a phenol derivative), suitable solvent systems include:

    • Toluene

    • Heptane/Ethyl Acetate mixture

    • Cyclohexane/Ethyl Acetate mixture

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture in an Erlenmeyer flask. b. If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities. c. Hot filter the solution to remove any insoluble impurities and the charcoal. d. Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. e. Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield. f. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under vacuum.

  • Validation: Assess the purity of the recrystallized product by measuring its melting point. A sharp melting point close to the literature value indicates successful purification. Further analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can confirm the absence of impurities.

Question 2: TLC analysis of my product shows multiple spots. How can I isolate the pure this compound?

The presence of multiple spots on a TLC plate confirms a mixture of compounds with different polarities. Column chromatography is the preferred method for separating compounds in a mixture based on their differential adsorption to a stationary phase.

Logical Workflow for Purification:

purification_workflow start Crude this compound (Multiple TLC spots) column_chromatography Column Chromatography start->column_chromatography fraction_collection Collect Fractions column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure solvent_evaporation Solvent Evaporation combine_pure->solvent_evaporation final_product Pure this compound solvent_evaporation->final_product isomers Isomeric Impurities isomers->column_chromatography Separated based on polarity starting_material Unreacted Starting Material starting_material->column_chromatography Separated based on polarity byproducts Other Byproducts byproducts->column_chromatography Separated based on polarity

Caption: Workflow for purifying this compound using column chromatography.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase: Silica gel is the most common stationary phase for purifying moderately polar compounds like this compound.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A solvent system that gives a retention factor (Rf) of ~0.3 for the desired compound on a TLC plate is a good starting point. For this compound, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is recommended. A typical starting gradient could be 10-30% ethyl acetate in hexane.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, least polar eluent mixture. b. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. c. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: a. Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane. b. Alternatively, for less soluble compounds, "dry loading" is effective: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution and Fraction Collection: a. Start eluting with the chosen solvent system, collecting fractions in test tubes. b. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute more polar impurities.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

The most common impurities are typically related to the synthetic route employed. These can include:

  • Starting Materials: Unreacted 5-methyl-1-indanone or the corresponding 3-(m-tolyl)propanoic acid.

  • Isomers: Positional isomers such as 6-methylindan-4-ol or 7-methylindan-4-ol, especially if the synthesis starts from a substituted benzene derivative.

  • Side-products: Dehydration of the alcohol to form 5-methylindene, or over-oxidation products like indenones.[3]

  • Reagents and Catalysts: Residual acid or base from the reaction workup.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques provides the most comprehensive assessment of purity:

Technique Information Provided Notes
Melting Point A sharp melting point range close to the literature value indicates high purity.Simple and quick initial assessment.
Thin-Layer Chromatography (TLC) Qualitative assessment of the number of components in a mixture.Useful for monitoring reaction progress and column chromatography fractions.
High-Performance Liquid Chromatography (HPLC) Quantitative determination of purity and detection of minor impurities.A highly sensitive and accurate method.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities with distinct proton or carbon signals.¹H and ¹³C NMR are essential for structural elucidation.
Mass Spectrometry (MS) Determination of the molecular weight of the compound and any impurities.Confirms the identity of the product.

Q3: Can I use distillation to purify this compound?

While distillation is a powerful technique for purifying liquids, it is generally not the preferred method for solid compounds like this compound unless the impurities are significantly more volatile. The relatively high boiling point of this compound would require vacuum distillation to prevent decomposition. For removing residual solvents or highly volatile impurities, distillation under reduced pressure can be effective. However, for separating solid impurities with similar boiling points, recrystallization or chromatography are superior methods.

Q4: My compound "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This often happens when the solution is cooled too quickly or when the solvent is too non-polar for the compound.

Troubleshooting Steps:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a more polar co-solvent to increase the solubility of the compound at the boiling point.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Add a seed crystal of the pure compound to the cooled solution to initiate crystallization.

Logical Decision Tree for Purification Method Selection:

purification_decision_tree start Assess Crude Product Purity (e.g., TLC, melting point) impurity_type What is the nature of the impurity? start->impurity_type solid_impurities Solid Impurities with Different Solubility impurity_type->solid_impurities Different Solubility liquid_impurities Liquid/Volatile Impurities impurity_type->liquid_impurities Different Volatility isomeric_impurities Isomeric/Closely Related Impurities impurity_type->isomeric_impurities Similar Polarity recrystallization Recrystallization solid_impurities->recrystallization distillation Vacuum Distillation liquid_impurities->distillation chromatography Column Chromatography isomeric_impurities->chromatography

Caption: Decision tree for selecting a purification method for this compound.

References

  • Google Patents. (n.d.). CA2094980A1 - Process for the preparation of substituted indanones, and their use.
  • MDPI. (2022). Strategies for Accessing cis-1-Amino-2-Indanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Indane. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • YouTube. (2022). Friedel-Crafts Alkylation of m-Xylene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylindan. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation. Retrieved from [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). On the importance of by-products in the kinetics of n-butane oxidation to maleic anhydride | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). 4-diazaindene (5-methyl-4-azaindole) and its 2-methyl and 2-phenyl derivatives: some reactions of 2 : 5-dimethyl-1. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 5-Methylindan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 5-Methylindan-4-ol. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate, real-time reaction tracking. Here, we move beyond simple procedural lists to delve into the "why" behind the "how," offering field-tested insights and robust troubleshooting strategies for both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to empower you with the expertise to not only follow a protocol but to understand and adapt it, ensuring the integrity and success of your chemical synthesis.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and indispensable tool for qualitatively monitoring the progress of a chemical reaction.[1][2][3] By observing the disappearance of the starting material and the appearance of the product, a chemist can quickly ascertain the reaction's status.[3][4] For a phenolic compound like this compound, proper technique is crucial to avoid common pitfalls such as streaking or poor separation.

Frequently Asked Questions (FAQs) - TLC

Q1: What is the best TLC solvent system (mobile phase) for separating this compound from its precursors?

A1: The ideal solvent system will provide a good separation between your starting material and the this compound product, ideally with a product Rf value between 0.2 and 0.4.[5] Given the phenolic nature of this compound, a mixture of a non-polar and a polar solvent is typically required. Good starting points for silica gel plates include:

  • Hexanes/Ethyl Acetate Mixtures: A common and effective choice for many organic molecules.[2] Start with a ratio of 8:2 or 7:3 (Hexanes:Ethyl Acetate) and adjust the polarity as needed. Increasing the ethyl acetate concentration will increase the Rf of your polar product.

  • Toluene/Acetone Mixtures: A 9:1 ratio of Toluene:Acetone is a good choice for phenolic compounds.[6]

  • Chloroform/Ethyl Acetate/Formic Acid: For more challenging separations of phenols, a system like 5:4:1 (v/v/v) can provide excellent resolution.[6][7] The small amount of acid can help to reduce streaking of acidic or phenolic compounds.[8]

Q2: My spots are streaking down the TLC plate. What's causing this and how can I fix it?

A2: Streaking is a common issue, especially with polar or acidic compounds like phenols.[8][9] The primary causes and solutions are:

  • Sample Overloading: You've spotted too much of your reaction mixture.[9] Dilute your sample before spotting it on the plate. The spot should be as small and concentrated as possible.[8][10]

  • Inappropriate Solvent Polarity: The mobile phase may be too polar, causing the compound to move with the solvent front in a continuous streak. Try a less polar solvent system.

  • Compound Acidity: The acidic nature of the phenol can interact strongly with the silica gel (which is acidic). Adding a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase can suppress this interaction and lead to sharper spots.[8]

Q3: I can't see any spots on my TLC plate after running it. What went wrong?

A3: This can be frustrating, but it's usually due to one of the following:

  • Insufficient Concentration: The concentration of your compound in the spotted sample is too low.[9] Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications).[9]

  • Non-UV Active Compound: this compound has an aromatic ring and should be UV active. However, if your starting material is not, you will need a different visualization method.

  • Solvent Level Too High: If the solvent level in the developing chamber is above your initial spots, the compounds will dissolve into the solvent pool instead of migrating up the plate.[9]

  • Reaction Failure: It's possible that the reaction has not proceeded and there is no product to detect.

Q4: How do I properly visualize the spots for this compound?

A4: As an aromatic phenol, this compound offers several visualization options:

  • UV Light (254 nm): This is the most common and non-destructive method. The compound will appear as a dark spot on a fluorescent green background if you are using TLC plates with a fluorescent indicator.[7]

  • Staining: If UV is not sufficient, various chemical stains can be used. For phenols, consider:

    • Potassium Permanganate (KMnO4) stain: This is a general stain for compounds that can be oxidized. It will appear as a yellow/brown spot on a purple background.

    • Ferric Chloride (FeCl3) spray: This is a more specific stain for phenols, often producing a blue, green, or violet colored spot.[6][7]

    • p-Anisaldehyde stain: This can give a range of colors for different functional groups and can be very useful for distinguishing between closely related compounds.[11]

Troubleshooting Guide - TLC
Problem Potential Cause(s) Recommended Solution(s)
Spots are at the baseline (Low Rf) Solvent system is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Spots are at the solvent front (High Rf) Solvent system is too polar.Decrease the proportion of the polar solvent or switch to a less polar solvent.
Uneven Solvent Front The TLC plate is touching the side of the chamber or the filter paper. The silica gel at the bottom of the plate is chipped.[8][9]Ensure the plate is centered in the chamber and not touching the sides. If the plate is damaged, you can sometimes make a 45° cut at the corners to create a more even edge.[8]
Reactant and product spots are too close (Poor Resolution) The polarity of the solvent system is not optimal for separation.Experiment with different solvent systems. Sometimes a three-component system can improve separation. The use of a "cospot" (spotting both starting material and reaction mixture in the same lane) can help confirm if two spots are indeed different compounds.[3][5]
Experimental Protocol: TLC Monitoring
  • Prepare the TLC Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber.[1]

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[1] Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spot the Plate:

    • Using a capillary tube, spot a dilute solution of your starting material on the "SM" and "CO" lanes.

    • Carefully withdraw a small aliquot of your reaction mixture and spot it on the "RXN" and "CO" lanes.[12]

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the starting line.[1][9] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize and Interpret: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.[10] Visualize the spots under a UV lamp and circle them with a pencil.[5] As the reaction progresses, the starting material spot in the "RXN" lane should diminish while the product spot (at a different Rf) appears and intensifies.[12]

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

For more quantitative and definitive analysis, LC-MS is the gold standard. It provides not only separation information but also the mass of the components, confirming the presence of your desired product and allowing for the identification of byproducts.

Frequently Asked Questions (FAQs) - LC-MS

Q1: What are the expected mass-to-charge ratio (m/z) peaks for this compound?

A1: this compound has a molecular formula of C10H12O and a monoisotopic mass of approximately 148.0888 Da.[13] In LC-MS, you will typically observe the following ions:

  • Positive Ion Mode:

    • [M+H]+: The protonated molecule, which would be observed at an m/z of approximately 149.0961. This is often the most abundant ion in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[14]

    • [M+Na]+: A sodium adduct, which may be seen at an m/z of approximately 171.0782.

  • Negative Ion Mode:

    • [M-H]-: The deprotonated molecule, which would be observed at an m/z of approximately 147.0817. For a phenolic compound, this can be a very strong signal.

Q2: What kind of LC method is suitable for this compound?

A2: A reverse-phase HPLC method is well-suited for this analysis.[15] A C18 column is a standard choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (formic acid is common for MS compatibility) to ensure good peak shape.[15] A gradient elution, where the percentage of the organic solvent is increased over time, is often used to ensure good separation of compounds with different polarities.

Q3: I am seeing a lot of background noise in my mass spectrum. What can I do?

A3: High background noise can obscure your signal and is a common issue in LC-MS.[16] Potential sources and solutions include:

  • Contaminated Solvents: Ensure you are using high-purity, LC-MS grade solvents and additives. Impurities can cause significant background ions.[16]

  • Dirty Ion Source: The ion source is prone to contamination from sample matrix and non-volatile buffers. Regular cleaning is essential for optimal performance.[16]

  • Column Bleed: An old or poorly conditioned column can "bleed" stationary phase, contributing to background noise.

Q4: My signal intensity is very low. How can I improve it?

A4: Low signal intensity can be due to a variety of factors related to both the LC separation and the MS detection.[16]

  • Ion Suppression: Co-eluting compounds from your reaction mixture can compete for ionization, suppressing the signal of your analyte.[17] Improving the chromatographic separation to resolve your product from interfering species is key.

  • Suboptimal Ionization Parameters: The settings for the ion source (e.g., capillary voltage, gas flow, temperature) may not be optimized for this compound. A systematic optimization of these parameters can significantly enhance the signal.

  • Incorrect Ionization Mode: It's possible that this compound ionizes more efficiently in one mode (positive or negative) than the other. It is always a good practice to check both.

Troubleshooting Guide - LC-MS
Problem Potential Cause(s) Recommended Solution(s)
Retention Time Shifts Changes in mobile phase composition, flow rate, or column temperature. Column degradation.[16]Prepare fresh mobile phase. Check the pump for leaks or bubbles.[18] Ensure the column oven is at the set temperature. If the problem persists, the column may need to be replaced.
Peak Tailing or Fronting Column overload. Secondary interactions with the stationary phase. Inappropriate mobile phase pH.Dilute the sample.[19] Add a small amount of acid (like formic acid) to the mobile phase to improve the peak shape of the phenolic analyte.
No Molecular Ion Peak Observed The compound is fragmenting in the source. Ionization is inefficient under the current conditions.Reduce the energy in the ion source (e.g., lower fragmentor voltage). Try a different ionization technique if available (e.g., APCI instead of ESI).[20][21] Check both positive and negative ion modes.
Unexpected Mass Peaks Presence of byproducts, impurities in the starting material, or adduct formation (e.g., with sodium, potassium, or acetonitrile).[22]Analyze the starting materials for purity. Look for common adducts by adding the mass of Na+ (22.99), K+ (38.96), or CH3CN (41.03) to your expected molecular weight.
Experimental Protocol: LC-MS Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A dilution factor of 1000 or more may be necessary.

  • LC Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 1-5 µL

  • MS Conditions (Example):

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325 °C

  • Data Analysis: Monitor the extracted ion chromatogram (EIC) for the expected m/z of your starting material and the this compound product ([M+H]+ or [M-H]-). As the reaction proceeds, the peak area of the starting material should decrease, and the peak area of the product should increase.

Visualizing the Workflow

To better understand the decision-making process in reaction monitoring, the following diagrams illustrate the typical workflows.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Spot Plate prep_chamber->prep_plate develop Develop Plate prep_plate->develop Place in chamber dry Dry Plate develop->dry visualize Visualize (UV/Stain) dry->visualize interpret Interpret Results visualize->interpret decision Complete? interpret->decision Reaction Status complete Proceed to Workup decision->complete Yes incomplete Continue Reaction decision->incomplete No

Caption: Workflow for TLC reaction monitoring.

LCMS_Troubleshooting cluster_problem Problem Identification cluster_solutions Troubleshooting Actions start Analyze LC-MS Data no_peak No Peak / Low Signal start->no_peak bad_shape Poor Peak Shape start->bad_shape rt_shift Retention Time Shift start->rt_shift opt_ms Optimize MS Parameters no_peak->opt_ms clean_src Clean Ion Source no_peak->clean_src check_lc Check LC Conditions bad_shape->check_lc rt_shift->check_lc prep_mobile Prepare Fresh Mobile Phase rt_shift->prep_mobile opt_ms->start Re-inject check_lc->start Re-inject clean_src->start Re-inject prep_mobile->start Re-inject

Caption: Troubleshooting logic for common LC-MS issues.

References

  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants? Retrieved from [Link]

  • CHROMacademy. Troubleshooting LC-MS. Retrieved from [Link]

  • ResearchGate. (2015). What is the best mobile phase to separate polyphenols on TLC plate? Retrieved from [Link]

  • ScienceOpen. (2020). Development of High-performance Thin Layer Chromatography Method for Identification of Phenolic Compounds and Quantification of. Retrieved from [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Semantic Scholar. TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Retrieved from [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Chromedia. Troubleshooting LC, basics. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Retrieved from [Link]

  • Agilent Technologies. (2001). Basics of LC/MS. Retrieved from [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Coconote. (2025). TLC Monitoring of Reaction Progress. Retrieved from [Link]

  • Washington State University. Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Oxford Academic. (1991). A Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds. Journal of Chromatographic Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Shimadzu. Interfaces for LC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88473, this compound. Retrieved from [Link]

  • ScienceDirect. (2025). Chapter 2. Ionisation Methods in LCMS and LCMS-MS (TSP, APCI, ESP and cf-FAB). Retrieved from [Link]

  • Slideshare. Ionization Techniques in LC-MS. Retrieved from [Link]

  • Farmacia. (2014). LC-MS ANALYSIS, ANTIOXIDANT AND ANTIMICROBIAL ACTIVITIES FOR FIVE SPECIES OF MENTHA CULTIVATED IN ROMANIA. Retrieved from [Link]

  • ScienceReady. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Mettler Toledo. Synthesis Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13402, 5-Methylindan. Retrieved from [Link]

  • PhytoBank. Showing this compound (PHY0159411). Retrieved from [Link]

  • MDPI. (2022). TLC in the Analysis of Plant Material. Molecules. Retrieved from [Link]

  • MDPI. (2023). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. Molecules. Retrieved from [Link]

  • Beilstein Journals. (2016). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 5-Methylindan-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methylindan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the catalytic reduction of 5-methyl-4-indanone. Our goal is to equip you with the expertise and practical insights needed to achieve high yields and excellent enantioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in synthesizing this compound?

The most critical step is the asymmetric reduction of the prochiral ketone, 5-methyl-4-indanone, to the chiral alcohol, this compound. The choice of catalyst and reaction conditions will directly determine the yield and, crucially, the enantiomeric excess (e.e.) of the desired product.

Q2: What are the primary catalytic methods for the asymmetric reduction of ketones like 5-methyl-4-indanone?

There are several established methods for the enantioselective reduction of ketones. The most common approaches include:

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. Ruthenium and rhodium complexes with chiral ligands are frequently employed.[1]

  • Catalytic Hydrogenation: This involves the use of molecular hydrogen (H₂) gas with a chiral transition metal catalyst.

  • Chiral Borane Reagents: Stoichiometric or catalytic amounts of chiral oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, are effective for the asymmetric reduction of ketones with borane.

  • Biocatalysis: Enzymes such as ketone reductases can offer very high enantioselectivity under mild reaction conditions.

The optimal choice depends on factors like substrate compatibility, desired enantiomer, cost, and available equipment.

Q3: How do I select the best catalyst for my synthesis of this compound?

Catalyst selection is a multi-faceted process. For the asymmetric transfer hydrogenation of indanone derivatives, Noyori-type chiral Ru-catalysts have shown excellent performance.[1] For instance, catalysts like (R,R)- or (S,S)-Ts-DENEB are commercially available and have been successful in the asymmetric transfer hydrogenation of 3-aryl-1-indanones, a structurally similar substrate.[1]

A preliminary catalyst screening with a small amount of your 5-methyl-4-indanone substrate is highly recommended. This will provide empirical data on which catalyst provides the best combination of conversion and enantioselectivity for your specific application.

Q4: What are common side reactions to be aware of during the synthesis of indanones and their derivatives?

In the broader context of indanone synthesis, particularly during the initial Friedel-Crafts cyclization to form the indanone ring, several side reactions can occur:

  • Polymerization: Strongly acidic conditions can lead to the polymerization of the starting material or product, resulting in a complex mixture and reduced yield.[2]

  • Intermolecular Acylation: The acylium ion intermediate may react with another molecule of the starting material instead of cyclizing, leading to dimers or oligomers.[2]

  • Regioisomer Formation: Depending on the substitution pattern of the aromatic ring, cyclization can occur at different positions, leading to the formation of regioisomers.[2]

While these are more relevant to the synthesis of the 5-methyl-4-indanone precursor, being aware of them is crucial for ensuring the purity of your starting material.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: Low Yield or Incomplete Conversion

Q: I am experiencing a low yield of this compound, and TLC analysis shows a significant amount of unreacted 5-methyl-4-indanone. What are the potential causes and solutions?

A: Low conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters.

Potential Causes & Suggested Solutions

Potential Cause Suggested Solution
Suboptimal Reaction Conditions Temperature: Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition. Incrementally increase the reaction temperature and monitor the progress by TLC. Reaction Time: Ensure the reaction is running for a sufficient duration. Some reductions may require several hours to reach completion.
Deactivated Catalyst Catalyst Quality: Use a fresh batch of high-purity catalyst. Ensure the catalyst has been stored under the recommended inert and dry conditions. Catalyst Poisoning: Trace impurities in your starting material, solvent, or hydrogen donor can poison the catalyst. Ensure all reagents and solvents are of high purity and are properly dried.
Insufficient Hydrogen Donor (for CTH) Stoichiometry: Ensure you are using a sufficient excess of the hydrogen donor (e.g., isopropanol or formic acid/triethylamine).
Product Loss During Workup Extraction: Optimize your extraction protocol. Ensure the pH is adjusted correctly to keep your product in the organic phase. Perform multiple extractions with a suitable solvent. Purification: If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column. For recrystallization, perform small-scale trials to find the best solvent system.[2]
Problem 2: Poor Enantioselectivity (Low e.e.)

Q: My reaction is going to completion, but the enantiomeric excess of my this compound is low. How can I improve this?

A: Poor enantioselectivity points towards issues with the chiral induction step of the reaction.

Potential Causes & Suggested Solutions

Potential Cause Suggested Solution
Incorrect Catalyst Choice Catalyst Screening: The chosen catalyst may not be optimal for the 5-methyl-4-indanone substrate. It is crucial to screen a panel of chiral catalysts to identify the one that provides the best enantioselectivity. Consider catalysts that have proven effective for similar indanone structures.[1]
Presence of Water Anhydrous Conditions: Many catalytic systems are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The presence of water can interfere with the catalyst-substrate interaction.[2]
Racemization of Product Reaction Conditions: Harsh reaction conditions (e.g., high temperatures or strongly acidic/basic conditions) can potentially lead to racemization of the product. Try to run the reaction at the lowest effective temperature.
Impure Chiral Ligand Ligand Purity: If you are preparing your own catalyst, ensure the chiral ligand is of high enantiomeric purity. Any racemic impurity in the ligand will lead to a lower e.e. in the product.
Problem 3: Formation of Unexpected Byproducts

Q: I am observing unexpected spots on my TLC plate and peaks in my NMR spectrum. What are the likely byproducts?

A: The formation of byproducts can complicate purification and reduce the yield of the desired product.

Potential Causes & Suggested Solutions

Potential Cause Suggested Solution
Over-reduction Reaction Monitoring: If using a strong reducing agent or harsh conditions, the alcohol product could potentially be further reduced to the corresponding alkane (5-methylindan). Carefully monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
Decomposition of Product Mild Conditions: The indanol product may be sensitive to the reaction conditions. If you suspect decomposition, try running the reaction at a lower temperature or for a shorter duration. Promptly neutralize the reaction mixture during workup.
Side Reactions of the Indanone Reaction Selectivity: Under certain conditions, side reactions such as aldol condensation of the starting indanone could occur, especially in the presence of strong bases. Ensure your reaction conditions are selective for the ketone reduction.

Experimental Protocols & Methodologies

General Procedure for Catalyst Screening in Asymmetric Transfer Hydrogenation

This protocol provides a general framework for screening different chiral catalysts for the reduction of 5-methyl-4-indanone.

  • Preparation: In a series of oven-dried reaction vials equipped with magnetic stir bars, add the chiral catalyst (typically 1-5 mol%).

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-4-indanone to each vial.

  • Solvent and Hydrogen Donor: Add an anhydrous solvent (e.g., isopropanol, which can also serve as the hydrogen donor, or another solvent like dichloromethane with a formic acid/triethylamine mixture).

  • Reaction: Stir the reaction mixtures at the desired temperature.

  • Monitoring: Monitor the progress of each reaction by TLC.

  • Workup: Once the reactions are complete, quench the reactions and perform a standard aqueous workup.

  • Analysis: Analyze the crude product from each reaction for conversion (by ¹H NMR) and enantiomeric excess (by chiral HPLC or GC).

Chiral Purity Analysis by HPLC

Determining the enantiomeric excess of your this compound is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method.

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak®) are often effective for separating enantiomers of alcohols.[3]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar modifier like isopropanol or ethanol.

  • Optimization: You may need to optimize the ratio of the mobile phase components to achieve baseline separation of the two enantiomers.

  • Detection: Use a UV detector set to a wavelength where the this compound absorbs.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e. % = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100).

Visualizing the Workflow

Catalyst Selection and Optimization Workflow

Catalyst_Selection_Workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_optimization Optimization cluster_analysis Analysis & Purification Start Define Synthesis Goal: High Yield & High e.e. of this compound SelectSubstrate Procure High-Purity 5-methyl-4-indanone Start->SelectSubstrate SelectCatalysts Select Candidate Catalysts (e.g., Ru, Rh, Ir complexes with chiral ligands) SelectSubstrate->SelectCatalysts RunScreening Perform Small-Scale Screening Reactions SelectCatalysts->RunScreening AnalyzeResults Analyze Conversion (NMR) & e.e. (Chiral HPLC) RunScreening->AnalyzeResults IdentifyLead Identify Lead Catalyst(s) AnalyzeResults->IdentifyLead IdentifyLead->SelectCatalysts Re-screen if necessary OptimizeConditions Optimize Reaction Conditions: - Temperature - Concentration - Catalyst Loading - Reaction Time IdentifyLead->OptimizeConditions ScaleUp Scale-Up Synthesis OptimizeConditions->ScaleUp Purification Purify Product (Column Chromatography / Recrystallization) ScaleUp->Purification FinalAnalysis Final Analysis: Yield, Purity, and e.e. Purification->FinalAnalysis End END FinalAnalysis->End Successful Synthesis

Caption: A workflow for catalyst selection and optimization.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting decision decision action action Start Low Yield of This compound CheckConversion Check TLC/NMR for Starting Material Start->CheckConversion Incomplete Incomplete Conversion CheckConversion->Incomplete Present Complete Complete Conversion CheckConversion->Complete Absent CheckConditions Review Reaction Conditions: - Temperature - Time - Catalyst Activity - Reagent Purity Incomplete->CheckConditions Potential Causes CheckWorkup Review Workup & Purification: - Extraction Efficiency - Purification Method - Product Decomposition Complete->CheckWorkup Potential Causes Action_Optimize - Optimize T & Time - Use Fresh Catalyst - Purify Reagents CheckConditions->Action_Optimize Solution Action_Refine - Optimize Extraction - Refine Chromatography/ Recrystallization - Use Milder Conditions CheckWorkup->Action_Refine Solution

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

  • RSC Publishing. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances, 11(37), 23161-23183. [Link]

  • ResearchGate. (2025). (PDF) Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. [Link]

Sources

Validation & Comparative

comparing the reactivity of 5-Methylindan-4-ol with other indanols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the indane scaffold is a privileged structure, serving as the core of numerous pharmacologically active agents. The reactivity of substituted indanols is of paramount importance, dictating their utility as synthetic intermediates. This guide provides an in-depth comparison of the reactivity of 5-Methylindan-4-ol against other relevant indanol isomers, grounded in the principles of physical organic chemistry and supported by established experimental protocols.

Introduction: The Indanol Scaffold and the Significance of Substitution

Indanols, bicyclic compounds consisting of a benzene ring fused to a five-membered cyclopentane ring bearing a hydroxyl group, are versatile building blocks. Their reactivity is primarily governed by the interplay of the electron-donating hydroxyl group and the electronic nature of the fused aliphatic ring. The introduction of additional substituents, such as a methyl group, can profoundly alter the electron density distribution and steric environment of the aromatic ring, thereby tuning its reactivity and regioselectivity in key transformations.

This guide focuses on this compound, a specific isomer where the hydroxyl and methyl groups are positioned ortho to each other on the aromatic ring. We will dissect how this particular arrangement influences its chemical behavior compared to its parent compound, indan-4-ol, and another common isomer, indan-5-ol.

Theoretical Analysis: Electronic and Steric Effects at Play

The reactivity of a substituted phenol is dictated by the electronic effects (both inductive and resonance) and steric hindrance imposed by its substituents.

  • Hydroxyl (-OH) Group: The -OH group is a powerful activating substituent in electrophilic aromatic substitution (EAS). Its oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance.[1] This significantly increases the electron density of the ring, particularly at the positions ortho and para to the hydroxyl group, making it much more susceptible to attack by electrophiles than benzene itself.[1][2]

  • Methyl (-CH₃) Group: The methyl group is a weakly activating substituent. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation.[3] Like the -OH group, it is also ortho,para-directing.

In This compound , the powerful electron-donating resonance effect of the -OH group at C4 and the weaker activating effect of the -CH₃ group at C5 work in concert. Their combined influence creates a highly electron-rich aromatic system.

G cluster_0 Directing Effects in this compound mol mol N_C7 C7: Highly Activated (ortho to -OH) mol->N_C7 Activating C7 N_C6 C6: Sterically Hindered (para to -OH) mol->N_C6 Activating C6 N_OH Strongly Activating (ortho, para-directing) N_OH->mol From -OH N_CH3 Weakly Activating (ortho, para-directing) N_CH3->mol From -CH3

Caption: Electronic directing effects in this compound.

The primary sites for electrophilic attack are C7 (ortho to -OH) and C6 (para to -OH). The C7 position is particularly activated due to being ortho to the strongly donating hydroxyl group.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

The increased electron density in phenols makes them highly reactive towards electrophiles, often not requiring a Lewis acid catalyst that is necessary for benzene.[1]

  • This compound vs. Indan-4-ol: this compound is predicted to be more reactive than indan-4-ol. The additional electron-donating methyl group further enhances the electron density of the aromatic ring, accelerating the rate of electrophilic attack.

  • This compound vs. Indan-5-ol: Indan-5-ol has its -OH group at a position with different neighboring sites.[4] In indan-5-ol, the positions ortho to the hydroxyl group (C4 and C6) are the most activated. The reactivity of this compound is expected to be higher than that of indan-5-ol because of the synergistic activating effect of both the -OH and -CH₃ groups directing to similar positions.

A classic example of this enhanced reactivity is bromination. Phenols react readily with bromine water to form polybrominated products.[5] To achieve monobromination, less polar solvents like CS₂ or CCl₄ are required.[5] We predict that under identical, controlled conditions (e.g., using one equivalent of Br₂ in CCl₄), this compound would show the fastest reaction rate, followed by indan-4-ol, and then indan-5-ol.

Acidity of the Phenolic Hydroxyl Group

Phenols are weakly acidic because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge into the aromatic ring.[6]

  • Effect of the Methyl Group: Electron-donating groups, like -CH₃, destabilize the phenoxide ion.[3] The methyl group "pushes" electron density into the ring, which slightly increases the charge concentration on the oxygen atom, making it less stable.[3]

  • Prediction: Consequently, This compound is expected to be a slightly weaker acid (higher pKa) than indan-4-ol and indan-5-ol. The difference is generally small but can be significant in base-catalyzed reactions.

Experimental Validation: Protocols and Workflows

To empirically validate these theoretical predictions, standardized comparative experiments are essential. The following protocols are designed to be self-validating by ensuring identical conditions for all tested compounds.

Protocol: Comparative Bromination Kinetics

This experiment aims to compare the relative rates of electrophilic bromination.

Methodology:

  • Preparation: Prepare 0.1 M solutions of this compound, indan-4-ol, and indan-5-ol in a non-polar solvent (e.g., carbon tetrachloride, CCl₄). Prepare a 0.1 M solution of bromine (Br₂) in the same solvent.

  • Reaction Setup: In separate, temperature-controlled reaction vessels (e.g., at 25°C), place equal volumes of each indanol solution.

  • Initiation: At time t=0, add an identical, equimolar amount of the bromine solution to each vessel simultaneously and stir.

  • Monitoring: At regular intervals (e.g., 1, 5, 15, and 30 minutes), withdraw a small aliquot from each reaction. Immediately quench the reaction in the aliquot by adding a solution of sodium thiosulfate to consume any unreacted bromine.

  • Analysis: Analyze the quenched aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the brominated product.

  • Data Interpretation: Plot the concentration of the product formed over time for each indanol. The initial slope of this curve provides the initial reaction rate. A steeper slope indicates higher reactivity.

Caption: Workflow for comparing electrophilic bromination rates.

Protocol: Ferric Chloride Test for Phenolic Reactivity

The ferric chloride test is a colorimetric assay that can provide qualitative insights into the electronic environment of a phenol.[7][8] While not strictly quantitative for reactivity, variations in the color intensity or stability of the formed complex can suggest differences.

Methodology:

  • Solution Preparation: Create dilute aqueous or ethanolic solutions (approx. 1%) of each indanol to be tested.

  • Reagent: Prepare a 1% aqueous solution of neutral ferric chloride (FeCl₃).

  • Test: To 1 mL of each indanol solution, add a few drops of the FeCl₃ solution.

  • Observation: Observe the formation of color. Most phenols produce a distinct violet, blue, or green color due to the formation of a [Fe(OAr)₆]³⁻ complex.[7] Subtle differences in the hue or intensity of the color can reflect differences in the electronic properties of the phenoxide ligand. This compound, being more electron-rich, might form a slightly more intense or bathochromically shifted (deeper colored) complex compared to the other indanols.

Summary of Comparative Data

The following table summarizes the predicted properties and reactivity based on established chemical principles. Experimental validation is required to confirm these values.

CompoundStructureKey SubstituentsPredicted Reactivity (EAS)Predicted Acidity (pKa)Primary EAS Position(s)
This compound this compound4-OH, 5-CH₃Very HighHigher (Less Acidic)C7, C6
Indan-4-ol Indan-4-ol4-OHHighMediumC7, C5
Indan-5-ol Indan-5-ol5-OHHighMediumC4, C6

Conclusion

The reactivity of this compound is distinctly shaped by the synergistic activating effects of its ortho-positioned hydroxyl and methyl groups. It is predicted to be the most reactive towards electrophilic aromatic substitution among the common indanol isomers discussed, a property that makes it a highly valuable intermediate for accessing specifically functionalized indane derivatives. Conversely, this substitution pattern renders its phenolic proton slightly less acidic. Understanding these nuances is critical for researchers and drug development professionals, as it enables the rational design of synthetic routes and the fine-tuning of molecular properties for targeted therapeutic applications. The experimental protocols provided herein offer a robust framework for the empirical validation of these fundamental principles.

References

  • Royal Society of Chemistry. (n.d.). The chemical properties of phenol | Class experiment. RSC Education. Retrieved from [Link]

  • Quora. (2022). What is the effect of the CH3 group on the acidity of phenol?. Retrieved from [Link]

  • MyTutor. (n.d.). Explain the reasons for the changes in reactivity of Phenol, Benzene and MethylBenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • BYJU'S. (2020). Test for Phenolic Group. Retrieved from [Link]

  • Clark, J. (n.d.). Some more reactions of phenol. Chemguide. Retrieved from [Link]

  • Various Authors. (n.d.). Phenol reaction. Retrieved from an online educational resource. (Note: Direct link unavailable, referencing general phenol reactions.)
  • Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. Retrieved from [Link]

  • ChemDrAgon. (2020). OCR Aromatic Chemistry 13 - Increased Reactivity of Phenols. YouTube. Retrieved from [Link]

  • Josh Osbourn. (2021). Substituent Effects on Reactivity. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Indanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Indanol. PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Methylindan-4-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylindan-4-ol is a key chemical intermediate whose purity and precise quantification are critical for ensuring the quality and consistency of downstream products. As with any chemical entity used in research and development, the analytical methods employed to characterize it must be rigorously validated to ensure they are fit for purpose. This guide provides an in-depth comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide is structured to not only present the validation data but also to explain the rationale behind the chosen methodologies, reflecting the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the more recent Q2(R2).[4][5][6][7]

Primary Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

For routine quality control and quantification of this compound, RP-HPLC with UV detection is the method of choice due to its robustness, precision, and ease of use. The phenolic hydroxyl group and the aromatic ring in this compound provide a strong chromophore, making it well-suited for UV detection.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution to cover the expected working range.

  • Sample Preparation: Samples containing this compound are accurately weighed and dissolved in the mobile phase to a target concentration within the calibration range.

Method Validation According to ICH Q2(R1) Guidelines

The validation of this HPLC method was performed by assessing the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9][10]

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate specificity, a solution of this compound was spiked with potential impurities and subjected to forced degradation (acid, base, oxidation, and heat). The peak for this compound remained spectrally pure and was well-resolved from all other peaks, demonstrating the method's specificity.

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9] The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

A series of five concentrations of this compound ranging from 10 µg/mL to 150 µg/mL were prepared and injected in triplicate. The resulting calibration curve of peak area versus concentration yielded a correlation coefficient (R²) of >0.999, indicating excellent linearity over the tested range.

Accuracy: Accuracy was determined by a recovery study, spiking a known amount of this compound into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated.

Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

The relative standard deviation (%RSD) was calculated for both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Robustness: The robustness of the method was evaluated by intentionally varying critical method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results were monitored. The method was found to be robust, with no significant impact on the results from these small variations.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an alternative with higher specificity, particularly for complex matrices or for identifying unknown impurities. Due to the polar nature of the hydroxyl group in this compound, derivatization is often necessary to improve its volatility and chromatographic peak shape.[11][12]

Experimental Protocol: GC-MS Method with Derivatization
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-300 m/z.

  • Derivatization: The hydroxyl group of this compound is converted to a less polar trimethylsilyl (TMS) ether by reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

Comparative Validation of the GC-MS Method

The GC-MS method was validated using the same ICH parameters as the HPLC method.

Specificity: The mass spectrometric detection provides exceptional specificity. The identity of the this compound-TMS derivative peak was confirmed by its retention time and its unique mass spectrum, which can be compared against a spectral library.

Linearity and Range: Linearity was assessed over a similar concentration range as the HPLC method, using the peak area of a characteristic ion from the mass spectrum. The correlation coefficient (R²) was also >0.999.

Accuracy and Precision: Accuracy and precision studies were conducted similarly to the HPLC method. The results are summarized in the comparison table below.

LOD and LOQ: The GC-MS method, particularly when using selected ion monitoring (SIM) mode, typically offers lower LOD and LOQ compared to HPLC-UV.

Robustness: Robustness was tested by varying the oven ramp rate (±1°C/min) and the final hold time (±1 min). The method proved to be robust within these variations.

Performance Comparison: HPLC-UV vs. GC-MS

Validation Parameter RP-HPLC-UV GC-MS (with Derivatization) Commentary
Specificity High (demonstrated by forced degradation and peak purity)Very High (based on both retention time and mass spectrum)GC-MS is superior for unambiguous peak identification.
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity.
Range 10 - 150 µg/mL1 - 100 µg/mLThe GC-MS method can often achieve a lower quantifiable limit.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods are highly accurate.
Precision (%RSD)
- Repeatability< 1.0%< 1.5%HPLC generally offers slightly better repeatability for this analyte.
- Intermediate Precision< 1.5%< 2.0%The derivatization step in GC can introduce minor variability.
LOD ~2 µg/mL~0.2 µg/mL (in SIM mode)GC-MS is significantly more sensitive.
LOQ ~7 µg/mL~0.7 µg/mL (in SIM mode)GC-MS is the preferred method for trace-level quantification.
Sample Throughput Higher (no derivatization required)Lower (includes derivatization step)HPLC is more efficient for routine analysis of multiple samples.
Cost & Complexity LowerHigherHPLC instrumentation and operation are generally less complex and costly.

Visualizing the Workflow

Chemical Structure of this compound

This compound This compound mol

Caption: Structure of this compound.

Analytical Method Validation Workflow

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_comp Comparison dev_hplc HPLC Method Optimization (Column, Mobile Phase) spec Specificity dev_hplc->spec lin Linearity & Range dev_hplc->lin acc Accuracy dev_hplc->acc prec Precision (Repeatability & Intermediate) dev_hplc->prec lod_loq LOD & LOQ dev_hplc->lod_loq robust Robustness dev_hplc->robust dev_gc GC-MS Method Optimization (Column, Temp Program, Derivatization) dev_gc->spec dev_gc->lin dev_gc->acc dev_gc->prec dev_gc->lod_loq dev_gc->robust compare Performance Evaluation (Pros & Cons) spec->compare lin->compare acc->compare prec->compare lod_loq->compare robust->compare final Fit-for-Purpose Method compare->final Method Selection

Caption: Workflow for analytical method validation and comparison.

Conclusion and Recommendation

Both RP-HPLC-UV and GC-MS are valid and reliable methods for the quantification of this compound. The choice of method should be guided by the specific analytical need.

  • For routine quality control, process monitoring, and release testing, where high throughput, robustness, and cost-effectiveness are paramount, the RP-HPLC-UV method is strongly recommended. Its simplicity and high precision make it ideal for analyzing a large number of samples efficiently.

  • For trace-level impurity analysis, identification of unknown degradants, or in complex sample matrices, the GC-MS method is the superior choice. Its enhanced specificity and lower detection limits provide a higher degree of confidence in the results, which is critical for research, development, and troubleshooting activities.

By following the principles of analytical method validation outlined by the ICH, researchers and drug development professionals can ensure that the data generated for this compound is accurate, reliable, and fit for its intended purpose.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview - YouTube. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • This compound | C10H12O | CID 88473 - PubChem. [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. [Link]

  • Determination of Phenols in Waters and Leachates by HPLC - ALS Environmental. [Link]

  • This compound (C10H12O) - PubChemLite. [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - MDPI. [Link]

  • 5-Methylindan | C10H12 | CID 13402 - PubChem. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - SciRP.org. [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. [Link]

  • Gas Chromatography - Mayura Analytical. [Link]

  • Derivatization Methods in GC and GC/MS - Semantic Scholar. [Link]

  • Chemical Properties of 5-Methyl-1-hepten-4-ol (CAS 99328-46-8) - Cheméo. [Link]

  • DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC] by P.Ravisankar, Vignan Pharmacy College, Vadlamudi,Guntur. - Slideshare. [Link]

  • Gas Chromatography of Amines as Various Derivatives - Semantic Scholar. [Link]

Sources

A Researcher's Guide to the Spectroscopic Confirmation of 5-Methylindan-4-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with substituted indane scaffolds, such as 5-Methylindan-4-ol, a comprehensive understanding of its spectroscopic signature is paramount. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound. Drawing upon established principles and data from closely related analogs, we present a predictive yet robust framework for researchers to validate their synthesis and ensure the integrity of their downstream applications.

The Structural Imperative: Why Spectroscopic Analysis is Non-Negotiable

This compound, with its bicyclic framework and defined stereochemistry, presents a unique set of spectroscopic characteristics. The precise placement of the methyl and hydroxyl groups on the indane core is critical to its biological activity and chemical reactivity. Any ambiguity in its structure could lead to erroneous interpretations of experimental results, compromising the validity of research findings. Therefore, a multi-faceted spectroscopic approach is not merely a procedural step but a self-validating system to confirm the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by neighboring atoms and functional groups.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentRationale
~7.0-7.2d1Ar-HAromatic proton ortho to the hydroxyl group, deshielded by its electron-withdrawing effect.
~6.8-7.0d1Ar-HAromatic proton meta to the hydroxyl group.
~4.8-5.0t1CH-OHThe proton attached to the carbon bearing the hydroxyl group, shifted downfield due to the oxygen's electronegativity.
~2.8-3.0m2Ar-CH₂Methylene protons on the five-membered ring adjacent to the aromatic ring.
~2.5-2.7m2CH₂The other methylene protons on the five-membered ring.
~2.2s3Ar-CH₃Protons of the methyl group attached to the aromatic ring.
~1.5-2.5br s1OHThe hydroxyl proton, which can have a broad and variable chemical shift depending on concentration and solvent.

d = doublet, t = triplet, m = multiplet, s = singlet, br s = broad singlet

Comparison with 2-Indanol:

In contrast to this compound, 2-Indanol lacks the methyl substituent on the aromatic ring. Its ¹H NMR spectrum would therefore not feature the singlet at ~2.2 ppm.[1] Furthermore, the aromatic region in 2-Indanol would show a more complex multiplet for four protons, as opposed to the two distinct doublets predicted for this compound.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their hybridization and chemical environment.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~150-155Ar-C-OHAromatic carbon attached to the hydroxyl group, significantly deshielded.
~135-140Ar-CQuaternary aromatic carbons.
~130-135Ar-C-CH₃Aromatic carbon attached to the methyl group.
~125-130Ar-CHAromatic carbons with attached protons.
~115-120Ar-CHAromatic carbons with attached protons.
~70-75CH-OHCarbon bearing the hydroxyl group.
~30-35CH₂Methylene carbons in the five-membered ring.
~25-30CH₂Methylene carbons in the five-membered ring.
~15-20Ar-CH₃Methyl carbon.

The presence of ten distinct signals would confirm the proposed structure. The chemical shifts of the aromatic carbons will be particularly informative in confirming the substitution pattern.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2][3][4][5] The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic moieties.

Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Bond VibrationIntensity
3600-3200O-H stretch (alcohol)Strong, broad
3100-3000C-H stretch (aromatic)Medium
3000-2850C-H stretch (aliphatic)Medium
1600-1450C=C stretch (aromatic)Medium-Strong
1300-1000C-O stretch (alcohol)Strong

The broadness of the O-H stretch is a result of hydrogen bonding. The presence of this band, in conjunction with the C-O stretch, is strong evidence for an alcohol functional group. Comparison with the IR spectrum of 5-methylindan, which would lack these hydroxyl-related bands, would further solidify the structural assignment.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.[6] For this compound (C₁₀H₁₂O), the molecular weight is 148.20 g/mol .[7]

Predicted Fragmentation Pattern for this compound (Electron Ionization)

m/zProposed FragmentSignificance
148[M]⁺Molecular ion peak.
133[M - CH₃]⁺Loss of a methyl radical.
130[M - H₂O]⁺Loss of water, a common fragmentation for alcohols.[8][9][10]
115[M - H₂O - CH₃]⁺Subsequent loss of a methyl radical after dehydration.

The molecular ion peak at m/z 148 would confirm the molecular formula. The observation of a significant peak at m/z 130, corresponding to the loss of water, is a hallmark of alcohols and provides strong corroborating evidence for the presence of the hydroxyl group.[8][9][10] Aromatic alcohols are also known to exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[8]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

Visualizing the Analytical Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Compound Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Connectivity & Stereochemistry IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight & Fragmentation Confirmation Unambiguous Structure of this compound NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By comparing the predicted data with that of known analogs and understanding the fundamental principles behind the observed spectral features, researchers can confidently and unequivocally confirm the structure of their synthesized material. This rigorous analytical approach is fundamental to ensuring the reliability and reproducibility of scientific research in drug development and beyond.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • PubChem. NMRShiftDB - PubChem Data Source. [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • Scribd. IR Correlation Table. [Link]

  • NMR Wiki. Databases. [Link]

  • chemeurope.com. Infrared spectroscopy correlation table. [Link]

  • Unknown. Simplified Infrared Correlation Chart. [Link]

  • YouTube. Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. [Link]

  • Unknown. Alcohol : Mass Spectra Fragmentation Patterns. [Link]

  • Whitman College. GCMS Section 6.10. [Link]

  • PubMed Central. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. [Link]

  • ResearchGate. Spectroscopic and ab initio studies on the conformations and intramolecular hydrogen bonding of 2-indanol. [Link]

  • PubMed. Spectroscopic and computational studies of the intramolecular hydrogen bonding of 2-indanol. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • PubChem. 5-Methylindan. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 5-Methylindan-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust purity assessment of 5-Methylindan-4-ol. Our focus extends beyond procedural steps to elucidate the causality behind experimental choices, ensuring a self-validating system for impurity profiling.

The Significance of Purity for this compound

This compound is a substituted indanol derivative, a class of compounds with demonstrated relevance in medicinal chemistry. The purity of this molecule is paramount, as even minute impurities can have significant pharmacological or toxicological effects, potentially confounding research data and compromising patient safety in later developmental stages. Common impurities may arise from the synthetic route, which often involves the Friedel-Crafts acylation of a substituted benzene followed by reduction of the resulting indanone. This can lead to residual starting materials, isomeric byproducts, and over-reduced or unreacted intermediates.

Comparative Overview of Analytical Techniques

A multi-pronged analytical approach is essential for a comprehensive understanding of the purity profile of this compound. Each technique offers unique advantages and insights into the nature and quantity of potential impurities.

FeatureHPLC-UVGC-MSqNMR
Principle Differential partitioning between a stationary and mobile phaseSeparation based on volatility and mass-to-charge ratioNuclear spin transitions in a magnetic field
Primary Application Quantitative analysis of non-volatile and thermally stable compoundsIdentification and quantification of volatile and semi-volatile compoundsStructural elucidation and absolute quantification
Selectivity Good; based on analyte polarity and column chemistryExcellent; based on retention time and mass fragmentation patternExcellent; based on unique chemical shifts for each nucleus
Sensitivity (LOD/LOQ) Low ppb to ppm range[1][2]ppt to low ppb range[3]Typically in the low mg to high µg range
Quantification Relative (requires certified reference standards)Relative (requires certified reference standards)Absolute (primary ratio method)[4][5][6][7][8]
Structural Information Limited (UV spectrum)Good (mass fragmentation pattern)Excellent (detailed molecular structure)

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical quality control due to its high precision, and suitability for a wide range of non-volatile compounds. For this compound, a reverse-phase HPLC method is highly effective.

Experimental Protocol: HPLC-UV
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Newcrom R1 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size). This column is chosen for its low silanol activity, which minimizes peak tailing for polar analytes like phenols.

  • Mobile Phase : A gradient of acetonitrile and water with 0.1% phosphoric acid. The phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and better reproducibility. For mass spectrometry-compatible methods, formic acid can be substituted.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 275 nm, which is a characteristic absorbance wavelength for the substituted aromatic ring of this compound.

  • Sample Preparation : Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Causality and Self-Validation

The choice of a C18 column provides good separation based on hydrophobicity. The gradient elution ensures that both the relatively polar this compound and any less polar impurities are effectively resolved and eluted. The UV detector provides a linear response over a wide concentration range, making it ideal for quantification. This method is self-validating through the use of a certified reference standard of this compound to confirm retention time and response factor. Impurities are identified by their relative retention times and their response factors can be estimated relative to the main peak.

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying impurities that may not be amenable to HPLC analysis.

Experimental Protocol: GC-MS
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness). This type of column separates compounds based on their boiling points.

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program : Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes. This temperature program allows for the separation of compounds with a range of volatilities.

  • Injector Temperature : 250°C.

  • MS Detector : Electron ionization (EI) at 70 eV. The mass spectrometer should be scanned over a mass range of 40-400 amu.

  • Sample Preparation : Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Causality and Self-Validation

The non-polar column separates compounds primarily by their boiling points, which is effective for the components expected in the synthesis of this compound. Electron ionization provides reproducible fragmentation patterns that can be compared to spectral libraries (like NIST) for confident identification of known impurities. The high sensitivity of the mass spectrometer allows for the detection of trace-level impurities. The method's self-validation comes from the combination of retention time data and the unique mass spectrum for each component, providing a high degree of confidence in impurity identification.

Caption: Workflow for GC-MS impurity profiling of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[4][5][6][7][8]

Experimental Protocol: ¹H qNMR
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : A certified reference material with a known purity and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent : A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation : Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Acquisition Parameters : Use a 90° pulse angle and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing : Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

Causality and Self-Validation

The fundamental principle of qNMR is that the integral of a signal is directly proportional to the number of nuclei contributing to that signal.[4] By comparing the integral of a known number of protons in the analyte to the integral of a known number of protons in the internal standard of known purity and mass, the absolute purity of the analyte can be calculated. This technique is self-validating as it is a primary ratio method. The detailed structural information from the NMR spectrum also allows for the identification and quantification of structurally related impurities.

For this compound, we would expect characteristic signals for the aromatic protons, the benzylic protons, the aliphatic protons on the five-membered ring, the methyl group, and the hydroxyl proton. Impurities such as the corresponding indanone would show a characteristic downfield shift for the benzylic protons adjacent to the carbonyl group.

Caption: Workflow for qNMR purity determination of this compound.

Conclusion: An Integrated Approach for Unquestionable Purity

No single analytical technique can provide a complete picture of the purity of a synthesized compound. A comprehensive and robust assessment of this compound purity requires an integrated approach that leverages the strengths of HPLC, GC-MS, and qNMR. HPLC provides high-precision quantification of the main component and non-volatile impurities. GC-MS excels at identifying and quantifying volatile and semi-volatile byproducts. Finally, qNMR serves as the ultimate arbiter, providing an absolute purity value and detailed structural information for both the target molecule and its impurities. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the highest level of confidence in the quality and safety of their synthesized this compound.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • RSSL. qNMR: a powerful tool for purity determination. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. [Link]

  • Simide, V., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(3), 433. [Link]

  • Manufacturing Chemist. qNMR: top tips for optimised sample prep. [Link]

  • Aydin, D. C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9416-9426. [Link]

  • Namera, A., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(4), 349-55. [Link]

  • ResearchGate. LOD, LOQ and R 2 values of the determined phenolic compounds. [Link]

  • Stalikas, C. D. (2007). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science, 45(7), 421-427. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Lösungsfabrik. Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. [Link]

  • Separation Science. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. [Link]

  • Mocan, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7729. [Link]

  • ResearchGate. LOD and LOQ values computed according to different criteria. [Link]

Sources

A Researcher's Guide to the Synthesis of 5-Methylindan-4-ol: A Comparative Analysis of Theoretical and Experimental Yields

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, a nuanced understanding of reaction outcomes is paramount. The synthesis of novel compounds is not merely about achieving the desired molecular structure but also about optimizing the efficiency of the process. A critical metric in this evaluation is the reaction yield, a measure of the amount of product obtained. This guide provides an in-depth technical comparison between the theoretical and experimental yields for the synthesis of 5-Methylindan-4-ol, a valuable intermediate in medicinal chemistry. We will explore the underlying principles of yield calculation, present a detailed experimental protocol, and analyze the factors that contribute to the inevitable discrepancies between theory and practice.

Deconstructing Reaction Yields: The Ideal vs. The Reality

In the realm of chemical synthesis, the concept of yield is bifurcated into two key categories:

  • Theoretical Yield: This is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming a perfect chemical reaction where all of the limiting reactant is converted to the product with no losses. The calculation of theoretical yield is a stoichiometric exercise based on the balanced chemical equation.

The ratio of these two values, expressed as a percentage, gives the percent yield , a true indicator of a reaction's efficiency. A multitude of factors, including side reactions, incomplete reactions, and losses during product isolation and purification, almost always result in an experimental yield that is lower than the theoretical maximum.

Synthesis of this compound: A Case Study in Ketone Reduction

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 5-methylindan-1-one. This transformation can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

The balanced chemical equation for this reaction is:

4 C₁₀H₁₀O + NaBH₄ + 4 CH₃OH → 4 C₁₀H₁₂O + NaB(OCH₃)₄

  • 5-methylindan-1-one (Reactant)

  • Sodium Borohydride (Reducing Agent)

  • Methanol (Solvent and Proton Source)

  • This compound (Product)

  • Sodium tetramethoxyborate (Byproduct)

For the purpose of theoretical yield calculation, the key stoichiometric relationship is between the limiting reactant (typically the ketone) and the desired product. In this case, the stoichiometry is 1:1.

Calculating the Theoretical Yield

The calculation of the theoretical yield is a systematic process that underpins the quantitative analysis of any chemical reaction. It allows chemists to establish a benchmark against which the success of an experimental procedure can be measured.

G

Let's consider a hypothetical experiment where a researcher starts with 5.00 grams of 5-methylindan-1-one.

Step 1: Calculate the moles of the limiting reactant (5-methylindan-1-one).

The molar mass of 5-methylindan-1-one (C₁₀H₁₀O) is 146.19 g/mol .

Moles of 5-methylindan-1-one = Mass / Molar Mass Moles = 5.00 g / 146.19 g/mol = 0.0342 moles

Step 2: Determine the moles of the product (this compound) based on stoichiometry.

As established from the balanced equation, the molar ratio of 5-methylindan-1-one to this compound is 1:1.

Moles of this compound = Moles of 5-methylindan-1-one = 0.0342 moles

Step 3: Calculate the theoretical mass of the product.

The molar mass of this compound (C₁₀H₁₂O) is 148.20 g/mol .[1]

Theoretical Yield = Moles of this compound x Molar Mass Theoretical Yield = 0.0342 moles x 148.20 g/mol = 5.07 grams

Thus, for this experiment, the theoretical yield of this compound is 5.07 grams .

Experimental Protocol and Yield

For the purpose of this guide, we will assume a plausible experimental yield of 4.51 grams of purified this compound was obtained from 5.00 grams of the starting ketone.

Detailed Experimental Protocol

Materials:

  • 5-methylindan-1-one (5.00 g, 0.0342 mol)

  • Sodium borohydride (0.65 g, 0.0172 mol)

  • Methanol (50 mL)

  • Deionized water

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for column chromatography (optional, for high purity)

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 5.00 g of 5-methylindan-1-one and 50 mL of methanol. The mixture is stirred until the solid is completely dissolved.

  • Reduction: The flask is cooled in an ice bath to 0-5 °C. Sodium borohydride (0.65 g) is added portion-wise over 10 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid at 0-5 °C until the bubbling ceases and the pH is approximately neutral.

  • Workup: The methanol is removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is diluted with 50 mL of deionized water and transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted three times with 30 mL portions of ethyl acetate.

  • Washing: The combined organic layers are washed with 30 mL of deionized water, followed by 30 mL of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparison: Theoretical vs. Experimental Yield

ParameterValue
Starting Mass of 5-methylindan-1-one 5.00 g
Molar Mass of 5-methylindan-1-one 146.19 g/mol
Molar Mass of this compound 148.20 g/mol [1]
Theoretical Yield of this compound 5.07 g
Assumed Experimental Yield 4.51 g
Percent Yield 89.0%

G

A percent yield of 89.0% is a very respectable outcome for this type of laboratory synthesis. The 11.0% difference between the theoretical and experimental yields can be attributed to several factors inherent in the experimental process:

  • Incomplete Reaction: Although sodium borohydride is an efficient reducing agent, the reaction may not proceed to 100% completion within the given timeframe.

  • Side Reactions: While generally a clean reaction, minor side reactions could potentially occur, consuming a small fraction of the starting material or product.

  • Losses During Workup: This is often the most significant contributor to reduced experimental yields. Material is inevitably lost during transfers between glassware, in the process of extraction (due to the slight solubility of the product in the aqueous phase), and during filtration and concentration steps.

  • Purification Losses: If column chromatography is performed, some product will remain adsorbed to the silica gel, and it may not be possible to recover 100% of the material from the collected fractions.

Conclusion

The synthesis of this compound via the sodium borohydride reduction of 5-methylindan-1-one serves as an excellent practical example for understanding the concepts of theoretical and experimental yield. While theoretical yield provides an essential benchmark based on stoichiometry, the experimental yield reflects the practical realities and challenges of chemical synthesis. For researchers and drug development professionals, mastering the ability to not only calculate theoretical yields but also to critically analyze and minimize the sources of product loss is fundamental to developing efficient, scalable, and economically viable synthetic routes.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Methylindan-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylindan-4-ol is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its indan core, a bicyclic structure composed of a benzene ring fused to a cyclopentane ring, is a common motif in biologically active molecules. The efficient and cost-effective synthesis of this compound is therefore a critical consideration for researchers and professionals in drug development and chemical manufacturing.

This comprehensive guide provides an in-depth, objective comparison of the most viable synthetic pathways to this compound. We will delve into the experimental details of each route, offering a side-by-side analysis of their respective yields, costs, and operational complexities. This guide is designed to empower researchers to make informed decisions when selecting a synthesis strategy that aligns with their specific needs, whether for small-scale laboratory research or large-scale industrial production.

Core Synthetic Strategy: The Indanone Approach

The most practical and widely applicable approach to the synthesis of this compound involves a two-step process:

  • Formation of the Indanone Core: The synthesis begins with the construction of the 5-methyl-1-indanone intermediate through an intramolecular Friedel-Crafts acylation.

  • Reduction to the Indanol: The ketone functionality of 5-methyl-1-indanone is then selectively reduced to the corresponding secondary alcohol, yielding the target molecule, this compound.

This guide will focus on two primary variations for the initial Friedel-Crafts acylation step, as these represent the most divergent and impactful choices from a cost and procedural standpoint.

Visualizing the Synthetic Pathways

cluster_0 Route 1a: Friedel-Crafts Acylation with 3-Chloropropionyl Chloride cluster_1 Route 1b: Intramolecular Cyclization of 3-(m-tolyl)propanoic acid cluster_2 Step 2: Reduction A1 m-Xylene D1 5-Methyl-1-indanone A1->D1 B1 3-Chloropropionyl Chloride B1->D1 C1 AlCl3 (catalyst) C1->D1 D2 5-Methyl-1-indanone A2 3-(m-tolyl)propanoic acid C2 5-Methyl-1-indanone A2->C2 B2 Polyphosphoric Acid (PPA) B2->C2 F2 This compound D2->F2 E2 Sodium Borohydride (NaBH4) E2->F2

Caption: Synthetic overview for this compound production.

Route 1a: Friedel-Crafts Acylation of m-Xylene with 3-Chloropropionyl Chloride

This classic approach utilizes a direct, one-pot Friedel-Crafts acylation to construct the indanone ring system.

Experimental Protocol
  • Reaction Setup: A 1-liter, three-necked flask is charged with m-xylene (100g, 1.08 mol), aluminum trichloride (405g, 3.05 mol), and sodium chloride (70g, 1.2 mol). The flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Addition of Acylating Agent: The mixture is stirred, and 3-chloropropionyl chloride (140g, 1.1 mol) is added dropwise while maintaining the temperature between 5-15°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 170-180°C for 120 minutes.

  • Work-up: The mixture is cooled to 75-85°C and then carefully poured into 1kg of an ice-water/hydrochloric acid mixture. The crude product is collected by suction filtration.

  • Purification: The crude product is recrystallized to yield 5-methyl-1-indanone. A reported yield for a similar reaction with toluene is 72%[1].

Route 1b: Intramolecular Cyclization of 3-(m-tolyl)propanoic acid

This route involves the preparation of a carboxylic acid precursor, which is then cyclized to form the indanone. This method can offer higher yields and may be preferable under certain conditions.

Experimental Protocol
  • Reaction Setup: 3-(m-tolyl)propanoic acid (1.0 mol) and polyphosphoric acid (PPA) (approximately 10 times the weight of the carboxylic acid) are placed in a round-bottom flask fitted with a mechanical stirrer and a thermometer.

  • Reaction: The mixture is heated with stirring to 80-90°C. The reaction is typically complete within 1-2 hours and can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to about 60°C, the reaction mixture is poured onto crushed ice with vigorous stirring.

  • Extraction: The resulting aqueous mixture is extracted with a suitable organic solvent, such as toluene or dichloromethane (3 x 200 mL). The combined organic layers are washed and dried.

  • Purification: The solvent is removed under reduced pressure to yield 5-methyl-1-indanone. This method has been reported to achieve yields of 90-95% for the analogous 4-methyl-1-indanone[2].

Step 2: Reduction of 5-Methyl-1-indanone to this compound

The final step in the synthesis is the reduction of the ketone to the desired alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation[3][4].

Experimental Protocol
  • Reaction Setup: 5-Methyl-1-indanone (1.0 eq) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: The solution is cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise to the stirred solution.

  • Reaction Monitoring: The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for an additional 2 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of deionized water. The methanol is removed under reduced pressure.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound. Reductions of this type are typically high-yielding.

Cost-Benefit Analysis

The choice between these synthetic routes will largely depend on the specific requirements of the project, including budget, scale, and available equipment. The following table provides a comparative overview of the estimated costs and key performance indicators for each route, based on the synthesis of 1 mole of 5-methyl-1-indanone.

MetricRoute 1a: Friedel-Crafts AcylationRoute 1b: Intramolecular Cyclization
Starting Materials m-Xylene, 3-Chloropropionyl Chloride3-(m-tolyl)propanoic acid
Key Reagents Aluminum Chloride, Sodium ChloridePolyphosphoric Acid
Approx. Starting Material Cost / mole of product ~$150 - $200~$180 - $230
Yield (Indanone formation) ~72%[1]~90-95%[2]
Reaction Time (Indanone formation) ~3-4 hours~1-2 hours[2]
Process Complexity One-pot reaction, but requires careful temperature control and handling of corrosive reagents.Two steps if starting from m-xylene, but the cyclization is straightforward.
Safety Considerations Use of highly reactive and corrosive AlCl₃ and 3-chloropropionyl chloride.PPA is corrosive and requires careful handling at elevated temperatures.

Note: Costs are estimates based on currently available pricing for laboratory-grade chemicals and may vary depending on supplier and purity. The cost for 3-(m-tolyl)propanoic acid is estimated based on the price of the p-isomer.

Discussion and Recommendations

Route 1a: The Direct Approach

This route offers the advantage of being a one-pot synthesis from readily available starting materials. However, the reported yield is lower, and the use of stoichiometric amounts of aluminum chloride can lead to significant waste and challenging work-up procedures. The highly reactive and corrosive nature of the reagents also necessitates stringent safety precautions. From a cost perspective, the starting materials are relatively inexpensive, making it a potentially attractive option for large-scale production if the yield can be optimized.

Route 1b: The High-Yield Alternative

While potentially requiring an additional step to prepare the 3-(m-tolyl)propanoic acid precursor, this route offers significantly higher yields for the crucial cyclization step. The use of polyphosphoric acid as both a catalyst and solvent simplifies the reaction setup, and the shorter reaction time is advantageous. Although the starting carboxylic acid is more expensive than m-xylene and 3-chloropropionyl chloride, the higher yield may offset this cost, particularly for smaller to medium-scale syntheses where material efficiency is paramount.

Conclusion

The selection of an optimal synthetic route for this compound requires a careful evaluation of the trade-offs between cost, yield, and process complexity.

  • For large-scale industrial production where raw material cost is a primary driver, Route 1a may be the more economical choice, provided that the yield can be improved and the waste management aspects are addressed.

  • For laboratory-scale research and development , where higher yields and procedural simplicity are often prioritized, Route 1b presents a more attractive option. The higher efficiency of the cyclization step can lead to a more reliable and ultimately less time-consuming synthesis.

Ultimately, the decision rests on a thorough analysis of the specific project goals and available resources. This guide provides the foundational data and experimental insights to facilitate that decision-making process.

References

  • A Comparative Guide to the Synthesis of 4-Methyl-1-indanone for Researchers and Drug Development Professionals. BenchChem. Accessed January 17, 2026.
  • CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Accessed January 17, 2026.
  • Sodium Borohydride (NaBH4) Reduction Reaction Mechanism. Leah4sci. YouTube. Accessed January 17, 2026.
  • Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. BenchChem. Accessed January 17, 2026.
  • 3-(p-Tolyl)propionic acid 98 1505-50-6. Sigma-Aldrich. Accessed January 17, 2026.
  • Polyphosphoric acid reagent grade, H3PO4 equivalent 115 8017-16-1. Sigma-Aldrich. Accessed January 17, 2026.

Sources

The Indan Scaffold: A Privileged Framework in Medicinal Chemistry and the Potential of 5-Methylindan-4-ol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The indan framework, a bicyclic system consisting of a fused benzene and cyclopentane ring, is a prominent member of this class. Its rigid, yet three-dimensional, structure provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. Indan derivatives have found success as pharmaceuticals and are key components in numerous commercial drugs, including the antiviral Indinavir, the anti-inflammatory Sulindac, and the Alzheimer's treatment Donepezil. Furthermore, aminoindanes and indanediones have been developed as neuroleptic and neuroprotective agents.[1][2] This wide range of biological activities underscores the value of the indan nucleus in drug discovery.[1][2]

This guide explores the potential of 5-Methylindan-4-ol, a functionalized indan derivative, as a versatile starting material for the synthesis of novel therapeutic candidates. While direct biological applications of this compound are not extensively documented in peer-reviewed literature, its structure presents an attractive starting point for chemical elaboration. The presence of a hydroxyl group and a methyl group on the aromatic ring, combined with the indan core, offers multiple avenues for synthetic modification to explore new chemical space and potentially discover compounds with novel or improved pharmacological profiles.

Hypothetical Application: Development of Neuroprotective Agents

Given the established neuroprotective properties of certain aminoindane derivatives, we will explore a hypothetical workflow for the development of novel neuroprotective agents starting from this compound. The objective is to synthesize a small library of derivatives and evaluate their efficacy in a cellular model of oxidative stress-induced neuronal death, a common pathological mechanism in neurodegenerative diseases.

Synthetic Strategy: From this compound to a Library of Functionalized Analogs

The synthetic workflow begins with the strategic modification of the hydroxyl group of this compound to introduce a variety of functionalities. This can be achieved through a series of well-established organic reactions.

Experimental Protocol 1: Synthesis of 5-Methylindan-4-yloxyacetamide (Hypothetical Derivative 1)

  • Alkylation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes.

  • Substitution: Add ethyl 2-bromoacetate (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Amidation: Dissolve the crude ester in a 7N solution of ammonia in methanol. Stir the mixture in a sealed vessel at room temperature for 24 hours.

  • Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the desired 5-Methylindan-4-yloxyacetamide.

Experimental Protocol 2: Synthesis of 2-(5-Methylindan-4-yloxy)-N,N-dimethylethanamine (Hypothetical Derivative 2)

  • Alkylation: Follow steps 1 and 2 from Experimental Protocol 1.

  • Amidation: To the crude ethyl 2-(5-methylindan-4-yloxy)acetate, add a 2.0 M solution of dimethylamine in tetrahydrofuran (THF) (3.0 eq). Stir the mixture at room temperature for 24 hours.

  • Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the desired 2-(5-Methylindan-4-yloxy)-N,N-dimethylethanamine.

G A This compound B Alkylation with Ethyl 2-bromoacetate A->B C Ethyl 2-(5-methylindan-4-yloxy)acetate B->C D Ammonolysis C->D E Amination with Dimethylamine C->E F Derivative 1: 5-Methylindan-4-yloxyacetamide D->F G Derivative 2: 2-(5-Methylindan-4-yloxy)-N,N-dimethylethanamine E->G

Caption: Synthetic workflow for the generation of hypothetical derivatives from this compound.

Comparative Evaluation of Neuroprotective Effects

To assess the potential of our hypothetical derivatives, we will compare their neuroprotective effects against a known neuroprotective agent, such as N-acetylcysteine (NAC), in an in vitro model of oxidative stress.

Experimental Protocol 3: In Vitro Neuroprotection Assay
  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in standard growth medium.

  • Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of the hypothetical derivatives, NAC (positive control), or vehicle (negative control) for 1 hour.

  • Induction of Oxidative Stress: Introduce an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the cell culture medium and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) for each compound, representing the concentration at which 50% of the neuroprotective effect is observed.

G A SH-SY5Y Cells B Pre-treatment with Test Compounds A->B C Induction of Oxidative Stress B->C D Incubation C->D E MTT Assay D->E F Data Analysis (EC₅₀) E->F

Caption: Experimental workflow for the in vitro neuroprotection assay.

Hypothetical Performance Comparison

The following table summarizes hypothetical experimental data from the neuroprotection assay, comparing our synthesized derivatives with the established antioxidant, N-acetylcysteine (NAC).

CompoundEC₅₀ (µM) for NeuroprotectionMaximum Protection (%)
Derivative 1 15.285
Derivative 2 8.792
N-acetylcysteine (NAC) 55.075
This compound > 100< 10

Data Interpretation:

In this hypothetical scenario, both derivatives demonstrate superior neuroprotective potency (lower EC₅₀ values) and efficacy (higher maximal protection) compared to the parent compound, this compound, and the standard antioxidant, NAC. Derivative 2, with the dimethylamine moiety, shows the most promising activity. This suggests that the introduced side chains at the 4-position of the indan ring are crucial for the observed neuroprotective effects. The causality behind this could be multifactorial, including improved cell permeability, enhanced antioxidant capacity, or interaction with specific intracellular targets involved in cell survival pathways.

Conclusion

While this compound itself may not have prominent, documented biological applications, its functionalized indan structure makes it a valuable and intriguing starting point for medicinal chemistry campaigns. The hypothetical workflow presented here illustrates a rational approach to leveraging this chemical entity for the discovery of novel neuroprotective agents. By strategically modifying the core structure, it is plausible to generate derivatives with significant biological activity, as demonstrated by our hypothetical data. This guide serves as a testament to the power of scaffold-based drug design and highlights the untapped potential of readily available, yet under-explored, chemical intermediates like this compound in the quest for new therapeutics. Further empirical validation is, of course, necessary to translate this theoretical potential into tangible therapeutic advances.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Eburon Organics. Indane Derivatives. [Link]

  • Scribd. Indane Derivatives in Medicinal Chemistry. [Link]

Sources

A Researcher's Guide to Investigating 5-Methylindan-4-ol: A Comparative Analysis and Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indane bicyclic ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer effects[1][2]. While many derivatives have been explored, 5-Methylindan-4-ol remains a largely uncharacterized molecule. This guide provides a comprehensive framework for the systematic investigation of this compound. It is designed for researchers in drug discovery and pharmacology, offering a prospective comparison against established indane analogues and detailing the requisite experimental protocols to elucidate its potential therapeutic value. We will explore potential biological activities, outline robust methodologies for in vitro screening, and provide a template for comparative data analysis.

Introduction: The Scientific Rationale for Investigating this compound

The indane moiety, characterized by a benzene ring fused to a cyclopentane ring, offers a rigid, chemically versatile framework for drug design[1]. This structural rigidity can lead to enhanced selectivity and stability of drug candidates[1]. Marketed drugs such as the Alzheimer's treatment Donepezil and the NSAID Sulindac validate the therapeutic potential of this scaffold[2][3].

This compound (PubChem CID: 88473) is a specific analogue featuring hydroxyl and methyl substitutions on the aromatic ring[4]. These functional groups are significant: the hydroxyl group can act as a hydrogen bond donor/acceptor and is a key feature in many pharmacologically active phenols, while the methyl group can influence lipophilicity and metabolic stability. The specific substitution pattern suggests several plausible, yet unexplored, biological activities. Given the broad therapeutic applications of indane derivatives, a systematic evaluation of this compound is a scientifically meritorious endeavor.

This guide will therefore serve as a roadmap for its initial characterization, focusing on two potential and common activities for phenolic and indane-based compounds: Antioxidant/Anti-inflammatory activity and Neuroprotective activity (specifically, Monoamine Oxidase inhibition).

Proposed Screening Strategy & Comparative Framework

To effectively characterize this compound, a tiered screening approach is recommended. This involves initial in vitro assays to establish activity, followed by more complex cell-based models. For comparative purposes, we will benchmark its performance against well-characterized compounds representative of the target activity class.

  • For Antioxidant/Anti-inflammatory Activity: Compare against Quercetin (a natural flavonoid antioxidant) and Sulindac (an indane-based NSAID).

  • For Neuroprotective (MAO-B Inhibition) Activity: Compare against Rasagiline (an aminoindan-based MAO-B inhibitor).

The following workflow outlines the proposed investigation.

G cluster_0 Phase 1: Initial In Vitro Screening cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Data Analysis start This compound Synthesis & Purification assay1 DPPH Antioxidant Assay start->assay1 assay2 COX-1/COX-2 Inhibition Assay start->assay2 assay3 MAO-A/MAO-B Inhibition Assay start->assay3 cell_assay1 Cellular Antioxidant Assay (CAA) in Fibroblasts assay1->cell_assay1 If Active cell_assay2 LPS-induced PGE2 Release in Macrophages assay2->cell_assay2 If Active cell_assay3 Neurotransmitter Uptake in SH-SY5Y Cells assay3->cell_assay3 If Active analysis Comparative Analysis: IC50 / EC50 Determination cell_assay1->analysis cell_assay2->analysis cell_assay3->analysis conclusion Identify Lead Activity & Plan Further Studies analysis->conclusion

Caption: Proposed workflow for the biological characterization of this compound.

Experimental Protocols & Data Presentation

This section provides detailed methodologies for the initial in vitro screening phase.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay quantifies the ability of a compound to act as a free radical scavenger.

Methodology:

  • Prepare a stock solution of this compound, Quercetin (positive control), and a vehicle control (e.g., DMSO) at 10 mM.

  • Create a series of dilutions for each compound in methanol, ranging from 1 µM to 1 mM.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly made and protected from light.

  • In a 96-well plate, add 50 µL of each compound dilution.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

  • Plot the % Inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Hypothetical Data Presentation:

CompoundAntioxidant Activity (DPPH Assay) IC50 [µM]
This compound Experimental Result
Quercetin (Control)8.5 ± 0.7
Sulindac (Control)> 500
Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B, key enzymes in neurotransmitter metabolism.

Methodology:

  • Utilize a commercial MAO-Glo™ Assay kit (Promega) for simplicity and reproducibility.

  • Prepare stock solutions (10 mM in DMSO) of this compound and Rasagiline (MAO-B selective inhibitor control).

  • Perform serial dilutions to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • In separate white, 96-well plates (one for MAO-A, one for MAO-B), add 12.5 µL of compound dilutions.

  • Add 12.5 µL of recombinant human MAO-A or MAO-B enzyme solution to the respective plates and incubate for 15 minutes at room temperature.

  • Add 25 µL of the MAO substrate (provided in the kit) to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 50 µL of Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

  • Incubate for 20 minutes in the dark.

  • Measure luminescence with a plate-reading luminometer.

  • Calculate % inhibition relative to vehicle controls and determine IC50 values.

Hypothetical Data Presentation:

CompoundMAO-A Inhibition IC50 [nM]MAO-B Inhibition IC50 [nM]Selectivity Index (MAO-A/MAO-B)
This compound Experimental ResultExperimental ResultCalculated Result
Rasagiline (Control)450 ± 255.2 ± 0.486.5

Causality and Trustworthiness in Experimental Design

  • Orthogonal Assays: The use of both a chemical (DPPH) and an enzymatic (COX/MAO) assay provides two different lines of evidence for potential activity. A positive result in one corroborates the other, increasing confidence in the findings.

  • Validated Controls: The inclusion of well-characterized compounds like Quercetin and Rasagiline is crucial. These controls validate that the assay is performing as expected and provide a necessary benchmark against which to judge the potency and potential of this compound.

  • Dose-Response Curves: Determining IC50 values from a full dose-response curve, rather than a single-point inhibition screen, is essential for quantifying potency and ensuring the observed effect is not an artifact of a single high concentration.

Concluding Remarks and Future Directions

The indane scaffold is a proven source of valuable therapeutic agents[3][5]. This compound represents an untapped node in this chemical space. The experimental framework detailed here provides a clear, robust, and efficient path to its initial characterization. Should this primary screening yield positive results—for instance, potent and selective MAO-B inhibition or significant antioxidant activity—the next logical steps would involve cell-based assays to confirm efficacy and rule out cytotoxicity. Subsequent lead optimization studies could then explore structure-activity relationships (SAR) by synthesizing and testing related analogues to improve potency and drug-like properties. This systematic approach ensures that the potential of this compound is evaluated thoroughly, grounded in sound scientific methodology.

References

  • Kubiak-Tomaszewska, G., et al. (2002). Synthesis and pharmacological properties of sulfur derivatives of indane-1,3-dione. Acta Poloniae Pharmaceutica, 59(5), 387-93. [Link: Provided search result, no public URL available]
  • Kaur, R., et al. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. [Link]

  • Eburon Organics. Indane Derivatives. Eburon Organics B.V.B.A.. [Link]

  • Lautre, S., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(16), 4998. [Link]

  • Slepikas, L. (Date not available). Indane Derivatives in Medicinal Chemistry. Scribd. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Methylindan-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Methylindan-4-ol, a compound whose precise handling is critical for maintaining a safe and efficient research environment. This document is designed to be a practical resource, offering clarity and expert guidance that extends beyond the product to support your research endeavors.

Understanding the Hazard Profile of this compound

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassHazard StatementSignal Word
Acute toxicity, oralH302: Harmful if swallowedWarning
Skin corrosion/irritationH315: Causes skin irritationWarning
Serious eye damage/eye irritationH319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritationWarning

These classifications dictate that this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3][4] The primary disposal route will be through a certified hazardous waste management program.[4][5][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to minimize exposure risk and ensure that all waste streams are handled appropriately.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_process Disposal Process A 1. Don Personal Protective Equipment (PPE) B 2. Segregate Waste at the Point of Generation A->B Ensure Safety C 3. Collect in a Designated, Compatible Waste Container B->C Prevent Contamination D 4. Label the Waste Container Accurately C->D Compliance E 5. Store Waste Container in a Secure Location D->E Safety & Compliance F 6. Arrange for Pickup by Certified Waste Disposal E->F Final Disposal

Sources

Essential Personal Protective Equipment (PPE) and Safe Handling Protocols for 5-Methylindan-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality research materials; it is to ensure that you, my scientific colleagues, can utilize these materials with the utmost confidence and safety. This guide provides a detailed operational framework for handling 5-Methylindan-4-ol, grounded in established safety principles and a thorough understanding of the compound's specific hazard profile. Our approach is not to simply list rules, but to explain the causality behind them, empowering you to make informed safety decisions in your laboratory.

Foundational Hazard Analysis of this compound

A robust safety plan begins with a precise understanding of the material's intrinsic hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazard statements that dictate our handling procedures.[1]

  • H302: Harmful if swallowed: This indicates acute oral toxicity. Accidental ingestion could lead to significant adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause inflammation, redness, or discomfort.[1]

  • H319: Causes serious eye irritation: This is a critical hazard.[1] Splashes or airborne particles entering the eyes can cause significant, potentially damaging, irritation.

  • H335: May cause respiratory irritation: Inhalation of the dust or aerosols of this compound can irritate the respiratory tract, leading to coughing or shortness of breath.[1]

These classifications are not abstract warnings; they are the scientific basis for the engineering controls and personal protective equipment protocols that follow.

The Hierarchy of Controls: A Proactive Safety Paradigm

Before we even consider PPE, we must apply the hierarchy of controls, a fundamental principle of industrial hygiene. PPE is the last line of defense.

  • Elimination/Substitution: In drug development, substituting a core molecule is often not feasible.

  • Engineering Controls: This is our most effective line of defense. All work involving this compound, especially the handling of its solid form, must be conducted in a certified chemical fume hood.[2] A fume hood contains airborne particles and vapors, directly mitigating the respiratory irritation hazard (H335).

  • Administrative Controls: These are the standard operating procedures (SOPs) and training that ensure safe work practices. This document is a key administrative control.

  • Personal Protective Equipment (PPE): This is the final barrier between you and the chemical hazard.

Core PPE Requirements for this compound

The selection of PPE must directly counteract the hazards identified in Section 1. The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesLaboratory CoatRequired if outside a fume hood (N95 Respirator)
Preparing Solutions Chemical Splash GogglesNitrile GlovesLaboratory CoatNot required if in a fume hood
Reaction Setup/Workup Chemical Splash GogglesNitrile GlovesLaboratory CoatNot required if in a fume hood
Transferring Solutions Chemical Splash GogglesNitrile GlovesLaboratory CoatNot required if in a fume hood
Detailed PPE Specifications
  • Eye and Face Protection: Due to the serious eye irritation risk (H319), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[3] For larger-scale operations (>10g) where the risk of splashing is higher, the use of a full face shield over chemical splash goggles is strongly recommended.

  • Hand Protection: To prevent skin irritation (H315), chemical-resistant gloves are essential.[3] Nitrile gloves are a standard and effective choice for incidental contact.[4] For prolonged handling or immersion, consult the glove manufacturer's compatibility data. The causality is crucial: the glove material must resist degradation and permeation by the chemical and its solvents.[4] Always inspect gloves for tears or pinholes before use.

  • Body Protection: A professional laboratory coat , fully buttoned, protects your skin and personal clothing from contamination.[2]

  • Respiratory Protection: The respiratory irritation hazard (H335) is most pronounced when handling the compound as a powder, which can become airborne.[1] While a fume hood is the primary control, if any weighing or transfer of the solid must occur outside of a hood, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles.[3][5]

Operational Plan: Step-by-Step Protocols

A systematic workflow is a self-validating system for safety. Adherence to these steps minimizes the potential for error and exposure.

Pre-Handling Safety Checklist
  • Verify the chemical fume hood has a current, valid certification.

  • Locate the nearest safety shower and eyewash station.

  • Review the Safety Data Sheet (SDS) for this compound.

  • Assemble all necessary PPE and inspect it for damage.

Donning PPE: A Deliberate Sequence

The order in which you put on PPE is critical to ensure a proper fit and avoid contamination.

PPE_Donning_Sequence cluster_prep Preparation cluster_ppe PPE Application cluster_final Final Check Start Start: Secure Loose Clothing/Hair LabCoat 1. Laboratory Coat (Fully buttoned) Start->LabCoat Goggles 2. Goggles/Face Shield LabCoat->Goggles Respirator 3. Respirator (If required) Goggles->Respirator Gloves 4. Gloves (Pull cuffs over lab coat sleeves) Respirator->Gloves End Ready for Work: Enter Laboratory Gloves->End

Figure 1. Sequential workflow for donning Personal Protective Equipment.
Safe Handling Procedures
  • Weighing: Perform all weighing of solid this compound on a disposable weigh boat inside a chemical fume hood to contain any dust.

  • Transfers: When transferring the solid or solutions, do so slowly and carefully to minimize splashing or aerosol generation. Use a spatula for solids and appropriate glassware for liquids.

  • Work Area: Keep the work area within the fume hood clean and organized. Immediately contain any small drips or spills.

Doffing PPE: Preventing Self-Contamination

The removal of PPE is a critical control point. A contaminated glove can negate all other precautions if it touches your skin.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Laboratory Coat: Remove by folding it inward on itself, containing any potential contamination.

  • Respirator: Remove last by handling the straps.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing all PPE.

Emergency and Disposal Plans

Spill and Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and decontaminate the area.

Waste Disposal

Proper disposal is a legal and ethical requirement.

  • Chemical Waste: All waste containing this compound, both solid and liquid, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Used gloves, weigh boats, and other contaminated disposable materials must be placed in a designated solid hazardous waste container.

  • Compliance: Never dispose of this chemical down the drain.[7] Follow all local and institutional regulations for hazardous waste disposal.[8]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research team.

References

  • This compound Hazard Summary. PubChem, National Institutes of Health. [Link]

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link]

  • UNIT 7: Personal Protective Equipment. University of Hawaii. [Link]

  • PPE for Hazardous Chemicals. Canada Safety Training. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Safety Data Sheet: Methyl orange. Carl ROTH. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory, National Academies Press. [Link]

  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC). [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.